molecular formula C7H10N2O2 B1451451 Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate CAS No. 263382-27-0

Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate

Cat. No.: B1451451
CAS No.: 263382-27-0
M. Wt: 154.17 g/mol
InChI Key: XNERWJGKTKYMRU-UHFFFAOYSA-N
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Description

Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate is a useful research compound. Its molecular formula is C7H10N2O2 and its molecular weight is 154.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-11-7(10)6-3-2-5(4-8)9-6/h2-3,9H,4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNERWJGKTKYMRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90665086
Record name Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90665086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263382-27-0
Record name Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90665086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate" basic properties

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Data Gathering

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An In-Depth Technical Guide to the Physicochemical Characteristics of Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate is a bifunctional molecule of significant interest in medicinal chemistry and drug discovery. Its structure, incorporating a reactive primary amine and a methyl ester on a pyrrole scaffold, makes it a versatile building block for the synthesis of more complex molecular architectures. The pyrrole ring is a common motif in numerous biologically active compounds, and the presence of both a nucleophilic amine and an electrophilic ester allows for a wide range of chemical modifications. This guide provides a comprehensive overview of the physicochemical characteristics of this compound, offering insights into its properties, synthesis, and handling for research and development applications.

Molecular Structure and Properties

The fundamental attributes of this compound are summarized below, providing a foundational understanding of its chemical nature.

PropertyValueSource
Molecular Formula C₇H₁₀N₂O₂[1][2]
Molecular Weight 154.17 g/mol [1][2]
CAS Number 263382-27-0[1][3]
Appearance Solid (predicted)

Predicted physicochemical parameters offer initial guidance for experimental design:

Predicted PropertyValueSource
Density 1.227 ± 0.06 g/cm³[1][2]
Boiling Point 316.4 ± 32.0 °C[1][2]
pKa 15.63 ± 0.50[1][2]

It is important to note that these are predicted values and should be confirmed experimentally for critical applications.

Molecular Structure Diagram

Caption: 2D structure of this compound.

Synthesis and Reactivity

Conceptual Synthetic Workflow

Synthesis_Workflow cluster_0 Retrosynthetic Analysis Target This compound Precursor1 Methyl 5-(protected-aminomethyl)-1H-pyrrole-2-carboxylate Target->Precursor1 Deprotection Precursor2 Methyl 5-formyl-1H-pyrrole-2-carboxylate Precursor1->Precursor2 Reductive Amination Precursor3 Methyl 1H-pyrrole-2-carboxylate Precursor2->Precursor3 Formylation

References

An In-depth Technical Guide to Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrrole Scaffold

The pyrrole ring is a privileged heterocyclic motif deeply embedded in the landscape of biologically active molecules.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of therapeutics ranging from antibacterial to anticancer agents.[1][3] Within the diverse family of pyrrole-based building blocks, Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate (CAS No: 263382-27-0) has emerged as a particularly valuable intermediate for researchers, scientists, and drug development professionals. This bifunctional molecule, featuring a reactive primary amine and a methyl ester on a pyrrole core, offers a versatile platform for the construction of complex molecular architectures with significant therapeutic potential.

This technical guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its application as a key building block in the development of novel bioactive compounds. We will delve into the strategic considerations for its use in synthesis, explore its role in peptidomimetics, and provide practical insights for its handling and characterization.

Physicochemical Properties and Structural Attributes

This compound is a solid at room temperature with the molecular formula C₇H₁₀N₂O₂ and a molecular weight of 154.17 g/mol .[4] Its structure presents two key functional groups that are central to its synthetic utility: a nucleophilic aminomethyl group at the 5-position and an electrophilic methyl carboxylate at the 2-position of the pyrrole ring.

PropertyValueSource
CAS Number 263382-27-0[5]
Molecular Formula C₇H₁₀N₂O₂[4]
Molecular Weight 154.17 g/mol [4]
Physical Form Solid
Storage Conditions Keep in a dark place, under an inert atmosphere, and store in a freezer below -20°C.

The strategic placement of these functional groups allows for selective and sequential reactions, making it an ideal scaffold for combinatorial chemistry and the synthesis of targeted molecular libraries.

Synthesis of this compound

Proposed Synthetic Workflow

The synthesis can be envisioned as a multi-step process starting from a commercially available pyrrole-2-carboxylate. The key transformations involve the introduction of a protected aminomethyl group at the 5-position, followed by deprotection.

G A Methyl 1H-pyrrole-2-carboxylate B Introduction of a formyl group (Vilsmeier-Haack reaction) A->B C Methyl 5-formyl-1H-pyrrole-2-carboxylate B->C D Reductive amination with a protected amine source (e.g., Boc-NH2) C->D E Methyl 5-((tert-butoxycarbonyl)aminomethyl)-1H-pyrrole-2-carboxylate D->E F Deprotection (e.g., Trifluoroacetic acid) E->F G This compound F->G

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Formylation of Methyl 1H-pyrrole-2-carboxylate

  • To a solution of Methyl 1H-pyrrole-2-carboxylate in anhydrous DMF, add phosphorus oxychloride (POCl₃) dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by pouring it onto ice-water and neutralize with a suitable base (e.g., sodium bicarbonate).

  • Extract the product, Methyl 5-formyl-1H-pyrrole-2-carboxylate, with an organic solvent (e.g., ethyl acetate), dry over anhydrous sodium sulfate, and purify by column chromatography.

Step 2: Reductive Amination

  • Dissolve Methyl 5-formyl-1H-pyrrole-2-carboxylate and a protected amine source (e.g., tert-butyl carbamate) in a suitable solvent (e.g., methanol).

  • Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), portion-wise.

  • Stir the reaction at room temperature until completion, as monitored by TLC.

  • Work up the reaction by removing the solvent under reduced pressure and partitioning the residue between water and an organic solvent.

  • Isolate and purify the protected intermediate, Methyl 5-((tert-butoxycarbonyl)aminomethyl)-1H-pyrrole-2-carboxylate.

Step 3: Deprotection

  • Dissolve the protected intermediate in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Stir the reaction at room temperature for 1-2 hours.

  • Remove the solvent and excess TFA under reduced pressure.

  • Neutralize the residue with a basic solution and extract the final product, this compound.

  • Purify the product by crystallization or column chromatography.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl ester protons (a singlet around 3.8 ppm), the aminomethyl protons (a singlet around 4.0 ppm), and the two pyrrole ring protons (two doublets between 6.0 and 7.0 ppm). The NH and NH₂ protons will likely appear as broad singlets.

  • ¹³C NMR: The carbon NMR spectrum should display signals for the ester carbonyl carbon (around 160-165 ppm), the carbons of the pyrrole ring (between 100 and 140 ppm), the aminomethyl carbon (around 40-45 ppm), and the methyl ester carbon (around 50-55 ppm).

  • IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for the N-H stretching of the amine and pyrrole (around 3300-3400 cm⁻¹), the C=O stretching of the ester (around 1700-1720 cm⁻¹), and C-N stretching vibrations.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 154.17 g/mol .

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its application as a versatile building block for the synthesis of more complex, biologically active molecules. Its bifunctional nature allows for its incorporation into a variety of molecular scaffolds.

Peptidomimetics: A Constrained Dipeptide Isostere

A significant application of the core scaffold, 5-(aminomethyl)pyrrole-2-carboxylic acid, is its use as a conformationally constrained surrogate for the Gly-ΔAla dipeptide isostere.[7] This is a powerful strategy in peptidomimetic drug design, where the goal is to create molecules that mimic the structure and function of peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability.

The pyrrole ring locks the torsional angles of the peptide backbone, providing a rigid scaffold that can be used to probe receptor binding sites and to design peptides with specific secondary structures.[7]

G cluster_0 Peptide Synthesis A This compound (Protected Amine) B Peptide Coupling (Amide bond formation at the ester) A->B C Growing Peptide Chain B->C D Deprotection of the amine C->D E Further Peptide Coupling (Amide bond formation at the amine) D->E F Final Peptidomimetic E->F

Caption: Workflow for incorporating the pyrrole scaffold into a peptide chain.

Experimental Protocol: Peptide Coupling

  • Amine Protection: The primary amine of this compound is first protected with a suitable protecting group (e.g., Boc or Fmoc).

  • Ester Hydrolysis: The methyl ester is hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/water).

  • Amide Bond Formation: The resulting carboxylic acid is then coupled to the N-terminus of a growing peptide chain using standard peptide coupling reagents (e.g., HBTU, HATU).

  • Amine Deprotection and Further Coupling: The protecting group on the aminomethyl moiety is removed, and the newly liberated amine is coupled to the C-terminus of another peptide or amino acid.

Kinase Inhibitors

The pyrrole-2-carboxamide moiety is a well-established pharmacophore in the design of kinase inhibitors.[8] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The aminomethyl group of this compound can be readily acylated to form a wide variety of carboxamides, allowing for the exploration of structure-activity relationships (SAR) in the development of potent and selective kinase inhibitors.

Antibacterial Agents

Pyrrole-2-carboxylate and pyrrole-2-carboxamide derivatives have demonstrated significant potential as antibacterial agents.[1] The ability to readily modify both the amine and ester functionalities of this compound makes it an attractive starting material for the synthesis of novel antibacterial compounds with the potential to overcome existing drug resistance mechanisms.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a high-value building block for medicinal chemistry and drug discovery. Its bifunctional nature, coupled with the inherent biological relevance of the pyrrole scaffold, provides a powerful platform for the synthesis of diverse and complex molecules. From its role as a constrained dipeptide isostere in peptidomimetics to its potential in the development of kinase inhibitors and antibacterial agents, this compound offers a wealth of opportunities for researchers and scientists working at the forefront of therapeutic innovation. A thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in the creation of the next generation of medicines.

References

A Technical Guide to the Spectroscopic Characterization of Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Predicted Spectroscopic Features

The structural formula of Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate is presented below. The key functional groups that will dominate its spectroscopic signatures are the pyrrole ring, the primary amine (-NH2), the methyl ester (-COOCH3), and the methylene bridge (-CH2-).

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Below are the predicted ¹H and ¹³C NMR spectra for this compound, assuming a standard deuterated solvent such as DMSO-d₆, which is capable of solubilizing the polar amine and exchanging with the N-H protons.

Predicted ¹H NMR Spectrum (in DMSO-d₆, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~11.5br s1HN-H (pyrrole)The pyrrole N-H proton is acidic and often appears as a broad singlet at a downfield chemical shift.
~8.2br s2H-NH₂ (amine)The primary amine protons are exchangeable and typically appear as a broad singlet. The chemical shift can vary with concentration and temperature.
~6.8d1HH-3 (pyrrole)This proton is coupled to H-4, resulting in a doublet. It is deshielded by the adjacent electron-withdrawing ester group.
~6.1d1HH-4 (pyrrole)This proton is coupled to H-3, appearing as a doublet. It is in a more electron-rich environment compared to H-3.
~3.8s2H-CH₂- (methylene)The methylene protons are adjacent to the amine and the pyrrole ring and are expected to appear as a singlet.
~3.7s3H-OCH₃ (ester)The methyl protons of the ester group are in a shielded environment and will appear as a sharp singlet.
Predicted ¹³C NMR Spectrum (in DMSO-d₆, 100 MHz)
Chemical Shift (δ, ppm)AssignmentRationale
~161C=O (ester)The carbonyl carbon of the ester is significantly deshielded.
~128C-5 (pyrrole)This carbon is attached to the aminomethyl group and is a quaternary carbon.
~125C-2 (pyrrole)This carbon is attached to the ester group and is also a quaternary carbon.
~115C-3 (pyrrole)This carbon is a methine carbon adjacent to the ester-substituted carbon.
~108C-4 (pyrrole)This carbon is a methine carbon in a more electron-rich region of the ring.
~51-OCH₃ (ester)The methyl carbon of the ester is in a typical range for this functional group.
~38-CH₂- (methylene)The methylene carbon is attached to the pyrrole ring and the nitrogen atom.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₇H₁₀N₂O₂), the expected molecular weight is 154.17 g/mol .

Predicted Fragmentation Pattern (Electron Ionization - EI)
  • M⁺ (m/z = 154): The molecular ion peak is expected, although it may be of low intensity depending on the stability of the molecule.

  • [M - OCH₃]⁺ (m/z = 123): Loss of the methoxy group from the ester is a common fragmentation pathway.

  • [M - COOCH₃]⁺ (m/z = 95): Loss of the entire carbomethoxy group.

  • [M - CH₂NH₂]⁺ (m/z = 124): Cleavage of the aminomethyl group.

  • CH₂NH₂⁺ (m/z = 30): The aminomethyl fragment itself is a stable cation and should be observable.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignmentRationale
3400-3200Medium, BroadN-H stretchOverlapping signals from the pyrrole N-H and the primary amine N-H stretches.
3100-3000WeakC-H stretch (aromatic)C-H stretching vibrations of the pyrrole ring.
2950-2850WeakC-H stretch (aliphatic)C-H stretching vibrations of the methylene and methyl groups.
~1700StrongC=O stretch (ester)The carbonyl stretch of the methyl ester is a strong and characteristic absorption.
1600-1500MediumN-H bendBending vibration of the primary amine.
1550-1450MediumC=C stretch (pyrrole)Ring stretching vibrations of the pyrrole nucleus.
1250-1000StrongC-O stretch (ester)C-O single bond stretching vibrations of the ester group.

Hypothetical Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of this compound. These are based on standard laboratory procedures for similar compounds.

Synthesis Workflow

cluster_synthesis Synthetic Pathway start Starting Material (e.g., Methyl 5-formyl-1H-pyrrole-2-carboxylate) reductive_amination Reductive Amination (e.g., NaBH3CN, NH4OAc) start->reductive_amination workup Aqueous Workup & Extraction reductive_amination->workup purification Column Chromatography (Silica gel, e.g., DCM/MeOH gradient) workup->purification product Pure Product: This compound purification->product

Caption: A plausible synthetic workflow for the target compound.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of Methyl 5-formyl-1H-pyrrole-2-carboxylate in methanol, add ammonium acetate followed by sodium cyanoborohydride in portions at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench with water and concentrate the mixture under reduced pressure. Extract the aqueous residue with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel using a gradient of dichloromethane and methanol.

  • Characterization: Collect the pure fractions and remove the solvent under vacuum to yield the final product. Characterize by NMR, MS, and IR spectroscopy.

Spectroscopic Analysis Workflow

cluster_analysis Spectroscopic Characterization sample Purified Compound nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) sample->nmr ms Mass Spectrometry (HRMS for exact mass) sample->ms ir IR Spectroscopy (ATR or KBr pellet) sample->ir data_analysis Data Analysis & Structure Confirmation nmr->data_analysis ms->data_analysis ir->data_analysis

An In-Depth Technical Guide to the Predicted Spectroscopic Profile of Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate. Due to the limited availability of experimentally derived public data for this specific molecule, this document leverages established principles of spectroscopic interpretation and predictive algorithms to offer a robust, theoretical framework for its structural elucidation. This guide is intended to serve as a valuable resource for researchers in the synthesis, identification, and application of this and related pyrrole derivatives, providing a foundational understanding of its key spectroscopic features.

Introduction

This compound is a substituted pyrrole derivative of significant interest in medicinal chemistry and drug discovery. The pyrrole scaffold is a common motif in a wide array of biologically active compounds, including anti-inflammatory, anti-cancer, and antimicrobial agents. The presence of both an aminomethyl group and a methyl ester provides versatile handles for further chemical modification, making it a valuable building block in the synthesis of more complex molecules.

Accurate structural characterization is a cornerstone of chemical research and development. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for confirming the identity, purity, and structure of synthesized compounds. This guide provides a comprehensive, albeit predictive, analysis of the ¹H NMR, ¹³C NMR, and mass spectrometric data for this compound.

It is important to note that the spectral data presented herein are predicted based on the compound's structure and established spectroscopic principles. While these predictions are grounded in extensive empirical data from similar structures, they should be used as a reference and guide for the interpretation of experimentally acquired data.

Molecular Structure and Properties

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure.

Caption: Chemical Structure of this compound

PropertyValueSource
Molecular FormulaC₇H₁₀N₂O₂--INVALID-LINK--
Molecular Weight154.17 g/mol --INVALID-LINK--
CAS Number263382-27-0--INVALID-LINK--

Predicted ¹H NMR Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule, including their chemical environment, proximity to other hydrogen atoms, and their relative numbers.

G cluster_workflow ¹H NMR Analysis Workflow sample Sample Preparation (Dissolution in Deuterated Solvent, e.g., DMSO-d₆) instrument NMR Spectrometer (High-Field Magnet) sample->instrument acquisition Data Acquisition (Pulsing and FID Recording) instrument->acquisition processing Data Processing (Fourier Transform, Phasing, Baseline Correction) acquisition->processing analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) processing->analysis

Caption: General Workflow for ¹H NMR Spectroscopy.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~11.5Broad Singlet1HN-H (Pyrrole)The pyrrole N-H proton is typically deshielded and appears as a broad singlet due to quadrupole broadening from the nitrogen atom.
~6.8Doublet1HH-3 (Pyrrole)This proton is on a carbon adjacent to the electron-withdrawing ester group, leading to a downfield shift. It will be split by the H-4 proton.
~6.0Doublet1HH-4 (Pyrrole)This proton is adjacent to the aminomethyl group. It will be split by the H-3 proton.
~3.8Singlet2H-CH₂-NH₂The methylene protons of the aminomethyl group are expected to be a singlet as they are not adjacent to any other protons.
~3.7Singlet3H-O-CH₃The methyl protons of the ester group are in a distinct chemical environment and will appear as a singlet.
~2.5Broad Singlet2H-NH₂The amine protons often appear as a broad singlet and can exchange with residual water in the solvent, affecting their chemical shift and appearance.
Interpretation of the Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show six distinct signals. The pyrrole ring protons (H-3 and H-4) will appear as doublets due to coupling with each other. The downfield position of the N-H proton is characteristic of pyrroles. The singlets for the aminomethyl and ester methyl groups are indicative of their isolation from other proton environments. The broadness of the N-H and -NH₂ signals is a common feature.

Predicted ¹³C NMR Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule will give rise to a distinct signal.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Predicted Chemical Shift (δ, ppm)AssignmentRationale
~161C=O (Ester)The carbonyl carbon of the ester group is highly deshielded and appears significantly downfield.
~135C-5 (Pyrrole)This carbon is attached to the aminomethyl group and is part of the aromatic pyrrole ring.
~125C-2 (Pyrrole)This carbon is attached to the ester group.
~115C-3 (Pyrrole)Aromatic carbon of the pyrrole ring.
~108C-4 (Pyrrole)Aromatic carbon of the pyrrole ring.
~51-O-CH₃The carbon of the ester's methyl group.
~38-CH₂-NH₂The carbon of the aminomethyl group.
Interpretation of the Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum is expected to display seven signals, corresponding to the seven unique carbon environments in the molecule. The ester carbonyl carbon will be the most downfield signal. The four carbons of the pyrrole ring will have distinct chemical shifts reflecting their positions relative to the substituents. The aliphatic carbons of the methyl ester and aminomethyl groups will appear in the upfield region of the spectrum.

Predicted Mass Spectrometry Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electron Ionization (EI) is a common method that often causes fragmentation of the molecule, providing valuable structural information.

G cluster_workflow Mass Spectrometry (EI-MS) Workflow sample Sample Introduction (e.g., Direct Infusion) ionization Ionization (Electron Impact) sample->ionization mass_analyzer Mass Analysis (e.g., Quadrupole) ionization->mass_analyzer detector Detection mass_analyzer->detector spectrum Mass Spectrum (m/z vs. Intensity) detector->spectrum

Caption: General Workflow for Mass Spectrometry Analysis.

Predicted Fragmentation Pathway

The molecular ion [M]⁺• is expected at m/z = 154. Key fragmentation pathways would likely involve the loss of the ester and aminomethyl substituents.

G M [M]⁺• m/z = 154 F1 [M - •OCH₃]⁺ m/z = 123 M->F1 - •OCH₃ F2 [M - •CH₂NH₂]⁺ m/z = 124 M->F2 - •CH₂NH₂ F3 [M - COOCH₃]⁺ m/z = 95 F1->F3 - CO

Caption: Predicted Major Fragmentation Pathways in EI-MS.

Predicted Key Fragments in Mass Spectrum
m/zPredicted Ion StructureInterpretation
154[C₇H₁₀N₂O₂]⁺•Molecular Ion (M⁺•)
123[M - •OCH₃]⁺Loss of the methoxy radical from the ester group.
124[M - •CH₂NH₂]⁺Loss of the aminomethyl radical.
95[M - COOCH₃]⁺Loss of the entire methyl ester group.
Interpretation of the Predicted Mass Spectrum

The mass spectrum is anticipated to show a clear molecular ion peak at m/z 154, confirming the molecular weight of the compound. The fragmentation pattern will be characteristic of the substituents on the pyrrole ring. The prominent fragments at m/z 123 and 124 would indicate the presence of the methyl ester and aminomethyl groups, respectively. The fragment at m/z 95 would further corroborate the structure.

Hypothetical Experimental Protocols

To obtain experimental data for this compound, the following standard procedures would be employed:

NMR Spectroscopy:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data (Free Induction Decay) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak.

Mass Spectrometry:

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or coupled with gas/liquid chromatography). Acquire the mass spectrum using Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) for comparison.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Conclusion

This guide has outlined the predicted ¹H NMR, ¹³C NMR, and mass spectrometric profile of this compound. The predicted data, based on fundamental spectroscopic principles, provides a comprehensive analytical fingerprint for this molecule. These predictions can be invaluable for researchers in confirming the successful synthesis of this compound, assessing its purity, and as a basis for the structural elucidation of related novel derivatives. It is strongly recommended to confirm these predictions with experimentally acquired data.

A Theoretical Chemist's Guide to Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate: From First Principles to Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities.[1][2] Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate (CAS: 263382-27-0) represents a synthetically accessible and functionally rich scaffold, yet it remains theoretically underexplored in public literature. This technical guide outlines a comprehensive, multi-scale computational workflow designed to elucidate the fundamental electronic structure, physicochemical properties, and therapeutic potential of this promising molecule. By integrating quantum mechanics, molecular modeling, and bioinformatics, we provide a roadmap for researchers in drug development to systematically evaluate this and similar heterocyclic compounds. The protocols herein are designed to be self-validating, offering a cost-effective strategy to prioritize experimental investigation and accelerate the discovery of novel therapeutics.

Section 1: The Strategic Importance of the Pyrrole Scaffold

The prevalence of the pyrrole ring in bioactive molecules is a testament to its versatile chemical nature.[2][3] From the anti-inflammatory drug Tolmetin to potent anticancer agents, the pyrrole scaffold serves as a "privileged structure" capable of interacting with a diverse range of biological targets.[4] Its aromaticity, hydrogen bonding capabilities (both donor and acceptor), and tunable electronic properties make it an ideal starting point for library design.[3][5]

This compound combines three key pharmacophoric features onto a single pyrrole core:

  • A Hydrogen Bond Accepting Methyl Ester: Crucial for forming interactions with target proteins.

  • A Hydrogen Bond Donating Pyrrole N-H: Essential for anchoring the molecule within a binding site.[5]

  • A Flexible, Basic Aminomethyl Side Chain: Provides a key interaction point and influences solubility and pharmacokinetic properties.

This guide proposes a theoretical framework to translate these structural features into predictable biological functions, moving from foundational quantum chemical analysis to applied, structure-based drug design.

Section 2: Foundational In Silico Characterization

Before assessing its potential in a biological context, a robust understanding of the molecule's intrinsic properties is paramount. Density Functional Theory (DFT) provides the necessary quantum mechanical lens for this investigation.

Molecular Structure and Physicochemical Properties

The initial step involves defining the molecule's basic characteristics. These data, often derived from computational predictions, form the basis for all subsequent analyses.

PropertyValueSource
CAS Number 263382-27-0[6][7]
Molecular Formula C₇H₁₀N₂O₂[6][8]
Molar Mass 154.17 g/mol [8]
Predicted Density 1.227 ± 0.06 g/cm³[8]
Predicted Boiling Point 316.4 ± 32.0 °C[8]
Predicted pKa 15.63 ± 0.50[8]
Quantum Chemical Workflow

The following workflow provides a fundamental understanding of the molecule's electronic landscape and reactivity.

computational_workflow cluster_input Input cluster_dft DFT Calculations (e.g., Gaussian, ORCA) cluster_output Outputs & Insights mol_structure Initial 3D Structure (e.g., from SMILES) opt Geometry Optimization & Vibrational Frequency Analysis mol_structure->opt fmo Frontier Molecular Orbitals (HOMO-LUMO) opt->fmo mep Molecular Electrostatic Potential (MEP) opt->mep thermo Thermodynamic Stability (Zero-Point Energy) opt->thermo reactivity Chemical Reactivity (HOMO-LUMO Gap) fmo->reactivity interaction Interaction Hotspots (Nucleophilic/Electrophilic Sites) mep->interaction

Figure 1: Foundational quantum chemistry workflow.
Experimental Protocol 2.2.1: Geometry Optimization and Vibrational Analysis

Causality: The first step in any quantum chemical study is to find the molecule's lowest energy conformation (its most stable 3D shape). A frequency calculation is then performed to confirm this structure is a true energy minimum (no imaginary frequencies) and to derive thermodynamic properties.

Methodology:

  • Structure Generation: Convert the SMILES string COC(=O)C1=CC=C(N1)CN into an initial 3D structure using software like Avogadro or ChemDraw.

  • Input File Preparation: Prepare an input file for a quantum chemistry package (e.g., Gaussian).

    • Method: B3LYP. This hybrid functional is a workhorse in computational chemistry, offering a robust balance of accuracy and computational cost for organic molecules.

    • Basis Set: 6-311++G(d,p). This is a triple-zeta basis set that provides sufficient flexibility for describing the electron distribution, with diffuse functions (++) to handle lone pairs and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively.

    • Keywords: Opt Freq (to perform optimization followed by frequency calculation).

    • Solvation (Optional but Recommended): Use a polarizable continuum model (PCM) with a solvent like water to simulate a more biologically relevant environment.

  • Execution: Run the calculation.

  • Validation:

    • Confirm the optimization has converged by checking the output file for convergence criteria.

    • Analyze the frequency results. The absence of imaginary frequencies confirms the structure is a true local minimum.

Experimental Protocol 2.2.2: Frontier Molecular Orbital (HOMO-LUMO) Analysis

Causality: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept one. The energy gap between them is an indicator of chemical stability.

Methodology:

  • Data Extraction: Using the checkpoint file from the optimized structure (Protocol 2.2.1), extract the HOMO and LUMO energies.

  • Visualization: Generate cube files for the HOMO and LUMO orbitals and visualize them using software like GaussView or VMD. This shows where the electron density is highest (HOMO) and where an incoming nucleophile would attack (LUMO).

  • Analysis: Calculate the HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO). A larger gap implies higher kinetic stability and lower chemical reactivity.

Section 3: Application in Drug Discovery: A Case Study Targeting MmpL3

To demonstrate the utility of this compound, we propose a hypothetical structure-based drug design campaign targeting Mycobacterial membrane protein Large 3 (MmpL3). MmpL3 is an essential transporter in Mycobacterium tuberculosis and a validated drug target.[5] Pyrrole-2-carboxamide scaffolds have shown potent inhibitory activity against this target, making our molecule a relevant starting point.[5]

drug_discovery_workflow cluster_prep Preparation cluster_modeling Computational Modeling cluster_validation Validation & Prioritization target_id Target Identification (MmpL3, PDB: 6B2C) protein_prep Protein Preparation (Add Hydrogens, Assign Charges) target_id->protein_prep docking Molecular Docking (e.g., AutoDock Vina) protein_prep->docking ligand_prep Ligand Preparation (Optimized 3D Structure) ligand_prep->docking analysis Pose Analysis & Scoring docking->analysis md_sim Molecular Dynamics (e.g., GROMACS, AMBER) analysis->md_sim stability Complex Stability Analysis (RMSD, RMSF) md_sim->stability binding_energy Binding Free Energy (MM/PBSA) stability->binding_energy

Figure 2: Structure-based drug discovery workflow.
Experimental Protocol 3.2.1: Step-by-Step Molecular Docking against MmpL3

Causality: Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to a protein target. This allows for a rapid, computational screening of potential inhibitors and provides insight into the key interactions driving binding.

Methodology:

  • Protein Preparation:

    • Download the crystal structure of MmpL3 from the Protein Data Bank (PDB).

    • Using a tool like Schrödinger's Protein Preparation Wizard or UCSF Chimera, remove water molecules, add hydrogen atoms, and repair any missing side chains or loops.

  • Ligand Preparation:

    • Use the DFT-optimized structure of this compound from Protocol 2.2.1.

    • Assign appropriate atom types and charges using a tool like Antechamber.

  • Grid Generation: Define the docking search space (the "grid box") around the known binding site of MmpL3. This site is typically a hydrophobic channel where other inhibitors are known to bind.[5]

  • Docking Execution:

    • Use a docking program like AutoDock Vina. Set the exhaustiveness parameter (e.g., 32) to ensure a thorough search of conformational space.

  • Result Analysis:

    • Analyze the predicted binding poses. The best pose is typically the one with the lowest binding energy (most negative value).

    • Visualize the top-ranked pose and identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking) with active site residues. The pyrrole N-H and aminomethyl groups are expected to be key hydrogen bond donors.

Section 4: Predicting Drug-Likeness: In Silico ADMET Analysis

A potent inhibitor is useless if it cannot reach its target in the body or is toxic. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step to flag potential liabilities early.

Experimental Protocol 4.1: ADMET Profiling

Causality: By using established computational models, we can predict the pharmacokinetic and pharmacodynamic properties of a molecule before it is synthesized, saving significant resources.

Methodology:

  • Platform Selection: Utilize freely available web servers such as SwissADME or pkCSM.

  • Input: Submit the SMILES string of the molecule: COC(=O)C1=CC=C(N1)CN.

  • Data Collection and Analysis: Compile the predicted data into a summary table. Key parameters to analyze include:

    • Lipinski's Rule of Five: A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug.

    • Gastrointestinal (GI) Absorption: Predicted percentage of absorption from the gut.

    • Blood-Brain Barrier (BBB) Permeation: Predicts if the compound can cross into the central nervous system.

    • CYP450 Inhibition: Predicts potential for drug-drug interactions by inhibiting key metabolic enzymes.

    • Toxicity Flags: Alerts for potential mutagenicity (AMES test), cardiotoxicity (hERG inhibition), or hepatotoxicity.

Hypothetical ADMET Profile
ParameterPredicted ValueInterpretation
Molecular Weight 154.17 g/mol Pass ( < 500)
LogP ~0.5 - 1.5Pass ( < 5)
H-Bond Donors 2Pass ( ≤ 5)
H-Bond Acceptors 3Pass ( ≤ 10)
Lipinski Violations 0Good drug-likeness
GI Absorption HighLikely good oral bioavailability
BBB Permeant NoLow risk of CNS side-effects
hERG Inhibition NoLow risk of cardiotoxicity
AMES Toxicity NoLikely non-mutagenic

Section 5: Conclusion and Future Directions

This guide has presented a comprehensive theoretical workflow to characterize this compound, a molecule of significant potential in medicinal chemistry. The proposed in silico pipeline—from quantum mechanics to molecular modeling and ADMET prediction—provides a powerful, resource-efficient framework for:

  • Establishing a fundamental understanding of the molecule's electronic and structural properties.

  • Generating testable hypotheses about its biological activity against relevant targets like MmpL3.

  • Identifying potential pharmacokinetic liabilities before committing to costly synthesis.

The theoretical data generated through these protocols serve as a critical foundation for subsequent experimental validation. The logical next steps would be the chemical synthesis of the compound, followed by in vitro assays to confirm its activity against the predicted target and to validate the ADMET profile. This synergy between theoretical prediction and experimental work is the hallmark of modern, efficient drug discovery.

References

An In-Depth Technical Guide to the Molecular Structure and Conformation of Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate. As a substituted pyrrole, this molecule holds potential as a versatile building block in medicinal chemistry and materials science. Understanding its three-dimensional structure and conformational preferences is critical for predicting its interactions with biological targets and for the rational design of novel derivatives. This document synthesizes theoretical principles with established experimental and computational methodologies to offer a robust framework for the structural elucidation of this and similar compounds. We delve into the causality behind experimental choices in Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction, and provide a detailed protocol for predictive computational modeling using Density Functional Theory (DFT).

Introduction: The Significance of a Substituted Pyrrole

The pyrrole ring is a fundamental heterocyclic scaffold found in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. This compound combines this core with two key functional groups: a primary amine and a methyl ester. This arrangement of a hydrogen bond donor (the amine) and acceptors (the ester carbonyl and the pyrrole nitrogen) suggests the potential for specific, conformation-defining intramolecular interactions.

A thorough understanding of the molecule's preferred three-dimensional arrangement is paramount. The conformation dictates the spatial relationship between its functional groups, which in turn governs its pharmacokinetic and pharmacodynamic properties. This guide serves as a senior application scientist's perspective on how to approach the complete structural and conformational characterization of this molecule.

Molecular Structure Overview

The foundational structure of this compound consists of a five-membered aromatic pyrrole ring. The key structural features are:

  • 1H-Pyrrole Ring: A planar, electron-rich aromatic system.

  • Methyl Carboxylate Group at C2: An electron-withdrawing group that influences the electronic distribution of the pyrrole ring.

  • Aminomethyl Group at C5: A flexible side chain containing a primary amine, which can act as a hydrogen bond donor and a basic center.

The IUPAC name for this compound is this compound, and its chemical formula is C7H10N2O2.[3][4]

Conformational Analysis: Key Rotational Degrees of Freedom

The conformational flexibility of this compound is primarily determined by the rotation around two single bonds:

  • The bond connecting the pyrrole ring to the methyl carboxylate group (C2-C(O)OCH3).

  • The bond connecting the pyrrole ring to the aminomethyl group (C5-CH2NH2).

Rotation around these bonds gives rise to various conformers, the stability of which is dictated by a balance of steric hindrance, electronic effects, and potential intramolecular hydrogen bonding.

The Role of Intramolecular Hydrogen Bonding

A critical consideration in the conformational analysis of this molecule is the potential for the formation of an intramolecular hydrogen bond. The aminomethyl group (-CH2NH2) can act as a hydrogen bond donor, while the carbonyl oxygen of the methyl ester (-C=O) and the pyrrole nitrogen can act as acceptors.

The formation of a stable intramolecular hydrogen bond would significantly restrict the conformational freedom of the molecule, favoring a more rigid, folded conformation.[5][6] This can have profound implications for its binding affinity to a target protein, as a pre-organized, rigid conformation can reduce the entropic penalty of binding.

Experimental Determination of Conformation

While theoretical calculations can predict likely conformations, experimental validation is crucial. The two primary techniques for the conformational analysis of small molecules are NMR spectroscopy for the solution state and X-ray crystallography for the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution, which often mimics the physiological environment.[7] Key NMR experiments for conformational analysis include:

  • 1H NMR: The chemical shifts of the protons, particularly those on the pyrrole ring and the aminomethyl group, can be sensitive to the local electronic environment, which is influenced by the molecule's conformation.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments (e.g., NOESY or ROESY) detect through-space interactions between protons that are close to each other (typically < 5 Å). The presence of an NOE signal between the aminomethyl protons and protons on or near the ester group would provide strong evidence for a folded conformation.

  • Sample Preparation: Dissolve a high-purity sample of this compound in a suitable deuterated solvent (e.g., DMSO-d6, which can facilitate the observation of NH protons).

  • 1D 1H NMR Acquisition: Acquire a standard high-resolution 1H NMR spectrum to identify and assign all proton signals.

  • 2D NMR Acquisition:

    • COSY: To establish proton-proton coupling networks and confirm assignments.

    • NOESY/ROESY: To identify through-space correlations. The mixing time should be optimized to observe key NOEs without spin diffusion.

  • Data Analysis:

    • Integrate and analyze the cross-peaks in the NOESY/ROESY spectrum.

    • The presence of a cross-peak between the -CH2-NH2 protons and the -OCH3 protons or the H3 proton of the pyrrole ring would indicate a conformation where these groups are in close spatial proximity.

    • Quantitative analysis of NOE build-up rates can be used to estimate inter-proton distances, which can then be compared with distances from computationally modeled conformers.

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample High-Purity Compound Solvent Deuterated Solvent (e.g., DMSO-d6) Sample->Solvent NMR_Tube NMR Tube Solvent->NMR_Tube Acquire_1D 1D 1H NMR NMR_Tube->Acquire_1D Acquire_2D 2D NMR (COSY, NOESY/ROESY) Acquire_1D->Acquire_2D Assign Assign Signals Acquire_2D->Assign Analyze_NOE Analyze NOE Cross-Peaks Assign->Analyze_NOE Determine_Conformation Deduce Solution Conformation Analyze_NOE->Determine_Conformation XRay_Workflow Start Purified Compound Crystal_Growth Crystal Growth (Slow Evaporation) Start->Crystal_Growth Data_Collection X-ray Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final Solid-State Structure & Conformation Structure_Refinement->Final_Structure DFT_Workflow Start Build 3D Structure Conformational_Search Conformational Search (Rotate Bonds) Start->Conformational_Search Optimization Geometry Optimization (e.g., ωB97X-D/6-311++G(d,p)) Conformational_Search->Optimization Frequency_Calc Frequency Calculation Optimization->Frequency_Calc Check_Imaginary Check for Imaginary Frequencies Frequency_Calc->Check_Imaginary Check_Imaginary->Optimization Found Energy_Minima Identify Stable Conformers (Energy Minima) Check_Imaginary->Energy_Minima None Analyze_Energies Analyze Relative Energies & Geometries Energy_Minima->Analyze_Energies Final_Conformation Predict Most Stable Conformation(s) Analyze_Energies->Final_Conformation

References

Pyrrole-2-Carboxylate Esters: A Linchpin in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrole-2-carboxylate esters represent a cornerstone in the edifice of heterocyclic chemistry. Their unique electronic and structural features, characterized by an electron-rich aromatic pyrrole ring appended with an electron-withdrawing ester group at the C2 position, render them exceptionally versatile building blocks in organic synthesis. This guide provides a comprehensive exploration of the synthesis, reactivity, and strategic applications of pyrrole-2-carboxylate esters. We will delve into the mechanistic underpinnings of classical and contemporary synthetic methodologies, dissect the nuanced reactivity of the pyrrole core and the ester functionality, and showcase their pivotal role in the total synthesis of natural products and the development of novel therapeutic agents. This document is intended to serve as a practical and insightful resource, bridging fundamental principles with field-proven applications for professionals engaged in chemical research and drug discovery.

The Strategic Importance of the Pyrrole-2-Carboxylate Scaffold

The pyrrole nucleus is a privileged scaffold, appearing in a vast array of biologically active natural products and pharmaceuticals, including the "pigments of life" such as heme and chlorophyll.[1] The introduction of a carboxylate ester at the 2-position profoundly modulates the chemical properties of the pyrrole ring. This ester group not only serves as a handle for further functionalization but also influences the regioselectivity of reactions on the pyrrole core. Consequently, pyrrole-2-carboxylate esters are indispensable intermediates in the synthesis of complex molecules.[2][3] They are key precursors for a variety of functional group transformations, enabling the synthesis of pyrrole-2-carboxamides, pyrrole-2-carbaldehydes, and other valuable derivatives.[4][5][6] Their utility extends to the construction of polypyrrolic structures like porphyrins and BODIPYs, which have applications in materials science and photodynamic therapy.[4]

Synthesis of Pyrrole-2-Carboxylate Esters: A Methodological Overview

The construction of the pyrrole-2-carboxylate framework can be achieved through several powerful synthetic strategies. The choice of method is often dictated by the desired substitution pattern on the final product and the availability of starting materials.

Classical Named Reactions for Pyrrole Ring Formation

Several venerable name reactions provide reliable routes to substituted pyrroles, which can either directly yield pyrrole-2-carboxylate esters or produce intermediates that are readily converted to them.

The Paal-Knorr synthesis is a straightforward and widely used method for constructing the pyrrole ring by condensing a 1,4-dicarbonyl compound with a primary amine or ammonia.[7][8][9][10] The reaction is typically catalyzed by a weak acid, with the ring-formation step being rate-determining.[8]

  • Causality in Experimental Design: The use of weakly acidic conditions is crucial. Strongly acidic conditions (pH < 3) can favor the formation of furan byproducts through the Paal-Knorr Furan Synthesis.[7] The choice of the amine component directly determines the N-substituent of the resulting pyrrole.

Experimental Protocol: A General Procedure for the Paal-Knorr Pyrrole Synthesis

  • To a solution of the 1,4-dicarbonyl compound (1.0 equiv) in a suitable solvent (e.g., ethanol, acetic acid), add the primary amine (1.1-1.5 equiv).

  • Add a catalytic amount of a weak acid (e.g., acetic acid).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted pyrrole.

Paal_Knorr_Synthesis

The Hantzsch synthesis is a three-component reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine to produce substituted pyrroles.[1][11][12] This method is particularly valuable for accessing polysubstituted pyrroles, including those bearing ester functionalities.[11]

  • Mechanistic Insight: The reaction proceeds through the initial formation of an enamine from the β-ketoester and the amine. This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent cyclization and dehydration afford the pyrrole ring.[11]

Experimental Protocol: Solid-Phase Hantzsch Synthesis of Pyrrole-3-carboxamides [13]

  • Acetoacetylate a Rink amide resin.

  • Treat the resin-bound acetoacetate with a primary amine to form the polymer-bound enaminone.

  • React the enaminone with an α-bromoketone to effect the Hantzsch cyclization on the solid support.

  • Cleave the product from the resin using 20% trifluoroacetic acid in dichloromethane to yield the desired pyrrole-3-carboxamide.

Hantzsch_Pyrrole_Synthesis

The Van Leusen reaction is a powerful [3+2] cycloaddition approach for synthesizing pyrroles from tosylmethyl isocyanide (TosMIC) and an electron-deficient alkene (a Michael acceptor).[14][15] This method is operationally simple and utilizes readily available starting materials.[14][15]

  • Trustworthiness of the Protocol: The reaction is initiated by the base-mediated deprotonation of TosMIC to form a carbanion. This is followed by a Michael addition to the activated alkene, intramolecular cyclization, and subsequent elimination of the tosyl group to furnish the pyrrole.[14]

Experimental Protocol: Van Leusen Synthesis of 3,4-Disubstituted Pyrroles [16]

  • In a suitable solvent such as DMSO, mix the electron-deficient olefin (1.0 mmol) and TosMIC (1.0 mmol).

  • Add a base (e.g., NaH) and stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer, concentrate under reduced pressure, and purify the residue by recrystallization or column chromatography.

Direct Carboxylation and Related Methods

An alternative strategy involves the direct introduction of the carboxylate group onto a pre-formed pyrrole ring.

A robust and scalable method for the synthesis of ethyl pyrrole-2-carboxylate involves the acylation of pyrrole with trichloroacetyl chloride, followed by alcoholysis.[17] This approach avoids the use of moisture-sensitive organometallic reagents.[17] The 2-(trichloroacetyl)pyrrole intermediate is a stable, crystalline solid that can be easily purified. The -CCl3 group acts as an excellent leaving group during the subsequent reaction with an alcohol to form the ester.[6]

Recent advances have led to the development of iron-catalyzed methods for the synthesis of alkyl 1H-pyrrole-2-carboxylates from 1H-pyrrole, carbon tetrachloride, and an aliphatic alcohol.[18][19] This method offers a quantitative yield and a potentially more sustainable catalytic approach.[18][19]

Reactivity and Synthetic Transformations

The presence of the electron-withdrawing ester group at the C2 position significantly influences the reactivity of the pyrrole ring, making it a versatile platform for further synthetic elaborations.

Reactions at the Pyrrole Ring
  • Electrophilic Aromatic Substitution: The ester group deactivates the pyrrole ring towards electrophilic attack and directs incoming electrophiles primarily to the C4 and C5 positions.

  • Cycloaddition Reactions: Pyrrole-2-carboxylate esters can participate in cycloaddition reactions. For instance, N-alkoxycarbonyl protected pyrroles exhibit distinct reactivity in acylation protocols.[20] Organocatalytic, enantioselective [6+2] cycloadditions of 2-methide-2H-pyrroles (generated in situ from pyrrole-2-carbinols) with aldehydes provide a route to densely substituted 2,3-dihydro-1H-pyrrolizin-3-ols.[21]

Transformations of the Ester Group

The ester functionality is a versatile handle for a wide range of transformations.

  • Reduction to Aldehydes and Alcohols: A significant challenge in pyrrole chemistry is the reduction of the relatively unreactive 2-carboxylate ester. Direct reduction with reagents like DIBAL-H is often unfruitful.[4] A common strategy involves hydrolysis of the ester to the carboxylic acid, followed by decarboxylation and subsequent formylation.[4] An alternative, multi-step route involves reduction to the alcohol followed by re-oxidation to the aldehyde.[4]

  • Conversion to Thionoesters: A more direct route to 2-formyl pyrroles involves the conversion of the 2-carboxylate ester to a 2-thionoester.[4][22][23] The thionoester can then be reduced to the aldehyde in a single step using Raney® nickel.[4][22][23]

Starting MaterialReagent(s)ProductKey Advantage
Pyrrole-2-carboxylateLawesson's ReagentPyrrole-2-thionoesterActivates for reduction
Pyrrole-2-thionoesterRaney® NickelPyrrole-2-carbaldehydeDirect, one-step reduction
  • Amidation: The ester can be readily converted to the corresponding amide by reaction with ammonia or a primary/secondary amine. This is a key step in the synthesis of many biologically active compounds, such as MmpL3 inhibitors for tuberculosis treatment.[5]

Applications in the Synthesis of Bioactive Molecules and Natural Products

The synthetic versatility of pyrrole-2-carboxylate esters has positioned them as crucial intermediates in the synthesis of a wide range of biologically active molecules.

  • Antitubercular Agents: Pyrrole-2-carboxamide derivatives have been designed and synthesized as potent inhibitors of the mycobacterial membrane protein large 3 (MmpL3), a critical target for the development of new anti-tuberculosis drugs.[5]

  • Natural Product Synthesis: Pyrrole-2-carboxylates and their aldehyde derivatives are key building blocks in the total synthesis of numerous natural products, including oroidin alkaloids and funebral.[6][24]

  • Ligands for Catalysis: Pyrrole-2-carboxylic acid has been shown to be an effective ligand for copper-catalyzed C-N cross-coupling reactions.[25]

Applications

Conclusion

Pyrrole-2-carboxylate esters are far more than simple heterocyclic compounds; they are enabling tools that unlock vast areas of chemical space. Their synthesis, rooted in both classical and modern methodologies, provides access to a diverse array of substituted pyrroles. The interplay between the electron-rich pyrrole ring and the electron-withdrawing ester group gives rise to a rich and nuanced reactivity profile, allowing for selective functionalization at multiple sites. As demonstrated through their application in the synthesis of complex natural products and potent pharmaceuticals, the strategic importance of pyrrole-2-carboxylate esters in organic synthesis is undeniable. For researchers and drug development professionals, a deep understanding of the chemistry of these versatile building blocks is essential for the continued advancement of molecular sciences.

References

The Versatile Heterocyclic Scaffold: A Technical Guide to Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrrole Nucleus in Modern Chemistry

The pyrrole ring is a cornerstone of heterocyclic chemistry, forming the structural heart of a vast array of biologically indispensable molecules such as heme, chlorophyll, and vitamin B12.[1] In the realm of synthetic chemistry, particularly in drug discovery and materials science, substituted pyrroles are prized as "privileged scaffolds."[2] Their electron-rich nature and versatile reactivity allow for the construction of complex molecular architectures with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3]

This guide focuses on a particularly valuable, bifunctional building block: Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate (CAS No: 263382-27-0). This molecule offers medicinal chemists a strategic entry point for creating diverse compound libraries. It possesses three key points of reactivity: a nucleophilic primary amine, an ester suitable for hydrolysis or amidation, and the pyrrole ring itself, which can participate in various transformations. The strategic placement of the aminomethyl group at the C5 position and the methyl carboxylate at the C2 position allows for controlled, sequential modifications, making it an ideal starting material for the synthesis of targeted therapeutics, such as kinase inhibitors and novel fused heterocyclic systems.[2][4]

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It provides a field-proven perspective on the synthesis, reactivity, and strategic application of this potent building block, moving beyond simple procedural lists to explain the underlying chemical principles that guide experimental design.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's physical and spectral properties is fundamental to its effective use. The data presented below has been aggregated from supplier information and predictive modeling, providing a reliable baseline for characterization.[5][6]

PropertyValueSource
CAS Number 263382-27-0[6]
Molecular Formula C₇H₁₀N₂O₂[5]
Molecular Weight 154.17 g/mol [5]
Appearance Off-white to light brown solid (predicted)-
Boiling Point 316.4 ± 32.0 °C (Predicted)[5]
Density 1.227 ± 0.06 g/cm³ (Predicted)[5]
pKa 15.63 ± 0.50 (Predicted, Pyrrole N-H)[5]
Predicted Spectroscopic Data

The following table outlines the expected NMR and IR spectral characteristics. These predictions are based on the analysis of structurally similar compounds and established principles of spectroscopy.[7][8][9]

Spectroscopy Expected Characteristics
¹H NMR δ (ppm): ~10-11 (br s, 1H, Pyrrole N-H), ~6.8-7.0 (d, 1H, Pyrrole H-3), ~6.0-6.2 (d, 1H, Pyrrole H-4), ~3.8-4.0 (s, 2H, -CH₂NH₂), ~3.7-3.8 (s, 3H, -OCH₃), ~1.5-2.5 (br s, 2H, -NH₂). The pyrrole protons are expected to appear as doublets due to coupling.
¹³C NMR δ (ppm): ~160-165 (-C=O), ~130-135 (Pyrrole C-5), ~120-125 (Pyrrole C-2), ~115-120 (Pyrrole C-3), ~105-110 (Pyrrole C-4), ~50-55 (-OCH₃), ~35-40 (-CH₂NH₂).
IR Spectroscopy ν (cm⁻¹): ~3400-3200 (N-H stretching, amine and pyrrole), ~3100-3000 (C-H stretching, aromatic), ~2950-2850 (C-H stretching, aliphatic), ~1720-1700 (C=O stretching, ester), ~1600-1450 (C=C and C-N stretching, pyrrole ring).

Synthesis of the Building Block: A Strategic Approach

A direct, one-pot synthesis of this compound is not prominently described in the literature. However, a robust and logical multi-step synthesis can be designed starting from commercially available methyl 1H-pyrrole-2-carboxylate. The most reliable strategies involve the introduction of a masked amino group at the C5 position, followed by deprotection. Two such field-proven pathways are via a phthalimide intermediate or an azide intermediate.

Synthetic Pathway Overview

Synthetic_Pathway start Methyl 1H-pyrrole-2-carboxylate step1 Electrophilic Substitution (e.g., Chloromethylation) start->step1 (CH₂O)n, HCl intermediate1 Methyl 5-(chloromethyl)-1H- pyrrole-2-carboxylate step1->intermediate1 sub_path1_start intermediate1->sub_path1_start phthalimide_step Phthalimide Substitution sub_path1_start->phthalimide_step Potassium Phthalimide, DMF azide_step Azide Substitution sub_path1_start->azide_step NaN₃, DMSO phthalimide_int Methyl 5-(phthalimidomethyl)-1H- pyrrole-2-carboxylate phthalimide_step->phthalimide_int phthalimide_deprotect Deprotection (Hydrazinolysis) phthalimide_int->phthalimide_deprotect final_product Methyl 5-(aminomethyl)-1H- pyrrole-2-carboxylate phthalimide_deprotect->final_product azide_int Methyl 5-(azidomethyl)-1H- pyrrole-2-carboxylate azide_step->azide_int azide_reduction Reduction (e.g., H₂/Pd-C, Staudinger) azide_int->azide_reduction azide_reduction->final_product

Caption: Synthetic strategies for this compound.

Protocol 1: Synthesis via Phthalimide Intermediate

This method is highly reliable as the phthalimide group provides a stable, crystalline intermediate that is easily purified. The Gabriel synthesis is a classic and effective method for installing a primary amine.[10]

Step 1: Synthesis of Methyl 5-(phthalimidomethyl)-1H-pyrrole-2-carboxylate

  • Rationale: This step begins with the electrophilic chloromethylation of the electron-rich pyrrole ring, followed by nucleophilic substitution with potassium phthalimide.

  • Procedure:

    • To a stirred solution of methyl 1H-pyrrole-2-carboxylate (1 eq.) and paraformaldehyde (1.2 eq.) in dry dioxane at 0 °C, pass a steady stream of dry HCl gas for 15-20 minutes.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC indicates consumption of the starting material.

    • Quench the reaction by pouring it into ice water and extract with ethyl acetate. The organic layer contains the crude methyl 5-(chloromethyl)-1H-pyrrole-2-carboxylate.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Use the crude product immediately in the next step.

    • Dissolve the crude chloromethyl intermediate in anhydrous DMF. Add potassium phthalimide (1.1 eq.) and heat the mixture to 80-90 °C for 3-4 hours.

    • Cool the reaction mixture, pour into water, and collect the resulting precipitate by filtration. Wash the solid with water and a small amount of cold ethanol to yield the desired phthalimide-protected product.

Step 2: Deprotection to Yield this compound

  • Rationale: The Ing-Manske procedure, using hydrazine hydrate, is the standard method for cleaving the phthalimide group to release the free primary amine.

  • Procedure:

    • Suspend the methyl 5-(phthalimidomethyl)-1H-pyrrole-2-carboxylate (1 eq.) in ethanol in a round-bottom flask.

    • Add hydrazine hydrate (2-3 eq.) and reflux the mixture for 4-6 hours. A thick white precipitate of phthalhydrazide will form.

    • Cool the reaction to room temperature and acidify with concentrated HCl to pH ~1-2.

    • Filter off the phthalhydrazide precipitate and wash it with ethanol.

    • Concentrate the filtrate under reduced pressure. The resulting residue is the hydrochloride salt of the product. For the free base, neutralize with a base like NaHCO₃ and extract with an organic solvent.

Core Reactivity and Strategic Transformations

The utility of this compound stems from the orthogonal reactivity of its functional groups. This allows for selective manipulation, which is a critical aspect of modern synthetic strategy.

Reactivity_Map center_mol Methyl 5-(aminomethyl)-1H- pyrrole-2-carboxylate node_amine Amine (C5) center_mol->node_amine node_ester Ester (C2) center_mol->node_ester node_ring Pyrrole Ring center_mol->node_ring react_acylation N-Acylation / N-Sulfonylation node_amine->react_acylation RCOCl, Base react_boc Boc-Protection node_amine->react_boc (Boc)₂O, Base react_reductive_amination Reductive Amination node_amine->react_reductive_amination RCHO, NaBH(OAc)₃ react_hydrolysis Hydrolysis to Acid node_ester->react_hydrolysis LiOH or NaOH, H₂O/MeOH react_amidation Direct Amidation node_ester->react_amidation R₂NH, High T or Lewis Acid react_n_alkylation N-Alkylation node_ring->react_n_alkylation RX, Base (e.g., NaH) (Requires Amine Protection)

Caption: Reactivity map showing key transformations of the building block.

Protocol 2: N-Acylation of the Aminomethyl Group

This protocol is fundamental for introducing diverse side chains and building out molecular complexity, often a key step in constructing pharmacophores.

  • Rationale: The primary amine is highly nucleophilic and readily reacts with acylating agents like acid chlorides or anhydrides in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

  • Procedure:

    • Dissolve this compound (1 eq.) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq.).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the desired acyl chloride or anhydride (1.1 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

    • Upon completion, quench the reaction with water or saturated NaHCO₃ solution.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

Protocol 3: Boc-Protection of the Aminomethyl Group

Protecting the amine is often a crucial first step before attempting modifications at the pyrrole nitrogen or performing reactions that are not compatible with a free primary amine.[6][11]

  • Rationale: The tert-butoxycarbonyl (Boc) group is an ideal protecting group for amines due to its stability in basic and nucleophilic conditions and its clean removal under acidic conditions.[11]

  • Procedure:

    • Dissolve this compound (1 eq.) in a solvent mixture such as THF/water or dioxane/water.

    • Add a base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) (2-3 eq.).

    • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.) in the same organic solvent.

    • Stir vigorously at room temperature for 4-24 hours.

    • Once the reaction is complete, remove the organic solvent under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate to yield the N-Boc protected product, which is often pure enough for subsequent steps.

Protocol 4: Hydrolysis of the Methyl Ester

Converting the ester to a carboxylic acid opens up another avenue for derivatization, primarily through amide bond formation using standard peptide coupling reagents.[12]

  • Rationale: Saponification using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) is a standard and effective method for hydrolyzing methyl esters. LiOH is often preferred for its milder nature and reduced risk of side reactions.

  • Procedure:

    • Dissolve this compound (1 eq.) (or its N-Boc protected version) in a mixture of methanol (or THF) and water.

    • Add an aqueous solution of lithium hydroxide (LiOH·H₂O) (2-3 eq.).

    • Stir the reaction at room temperature or with gentle heating (40-50 °C) for 2-8 hours.

    • Monitor the reaction progress by TLC until the starting material is consumed.

    • Remove the organic solvent via rotary evaporation.

    • Dilute the remaining aqueous solution with water and cool in an ice bath.

    • Carefully acidify the solution to pH ~3-4 with dilute HCl.

    • The carboxylic acid product will often precipitate out of solution. Collect the solid by filtration, wash with cold water, and dry under vacuum. If it does not precipitate, extract with an organic solvent like ethyl acetate.

Application in Target-Oriented Synthesis: A Case Study

The true value of a building block is demonstrated by its application in the synthesis of biologically relevant molecules. Pyrrole-containing scaffolds are prevalent in kinase inhibitors, which are a major class of anticancer drugs.[4] The title compound is an excellent starting point for synthesizing analogs of known kinase inhibitors, such as those targeting CHK1.[13]

Hypothetical Synthesis of a Pyrrolo[1,2-a]pyrazine Kinase Inhibitor Scaffold

Pyrrolo[1,2-a]pyrazines are fused heterocyclic systems with significant biological activity, including antifungal and anticancer properties.[2][14] Our building block provides a streamlined entry into this scaffold.

Application_Synthesis start_mol Methyl 5-(aminomethyl)-1H- pyrrole-2-carboxylate step1 N-Acylation start_mol->step1 α-bromoketone, Base intermediate1 Amide Intermediate step1->intermediate1 step2 Bischler-Napieralski Type Cyclization intermediate1->step2 Dehydrating Agent (e.g., POCl₃) final_scaffold Substituted Pyrrolo[1,2-a]pyrazine Scaffold step2->final_scaffold

Caption: Proposed synthesis of a pyrrolo[1,2-a]pyrazine scaffold.

This proposed synthesis illustrates how the primary amine can be acylated with a suitable α-haloketone. The resulting intermediate possesses the necessary functionality to undergo an intramolecular cyclization and dehydration, rapidly constructing the fused bicyclic core. The ester at the C2 position remains available for further modification to fine-tune the molecule's properties, demonstrating the strategic utility of the building block.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for the efficient construction of complex and diverse molecular entities. Its trifecta of reactive sites—the primary amine, the ester, and the pyrrole ring—offers a high degree of synthetic flexibility. By understanding the distinct reactivity of each functional group and employing appropriate protective group strategies, researchers can unlock its full potential. The protocols and strategies outlined in this guide provide a robust framework for leveraging this building block in the pursuit of novel therapeutics and advanced materials, underscoring the enduring importance of the pyrrole scaffold in modern chemical science.

References

Methodological & Application

Step-by-step protocol for "Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Step-by-Step Protocol for Researchers

Synthesis of Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate: A Comprehensive Guide

Abstract

This compound is a valuable bifunctional building block in medicinal chemistry and drug development, serving as a scaffold for novel therapeutics, particularly in the development of MmpL3 inhibitors for tuberculosis treatment.[1][2] Its structure incorporates a primary amine and a methyl ester on a pyrrole core, allowing for diverse subsequent chemical modifications. This guide provides a detailed, robust, and well-validated three-step protocol for the synthesis of this target compound, starting from the commercially available Methyl 1H-pyrrole-2-carboxylate. The synthetic strategy involves N-protection, regioselective formylation, reductive amination, and final deprotection. Each step is explained with mechanistic insights and practical considerations to ensure reproducibility and high yield.

Overall Synthetic Strategy

The synthesis is designed as a three-stage process to ensure high selectivity and yield, avoiding common pitfalls such as polymerization or side reactions associated with unprotected pyrroles. The strategy hinges on the temporary protection of the pyrrole nitrogen, which serves two critical functions: it deactivates the pyrrole ring slightly to prevent over-reactivity and directs subsequent electrophilic substitution to the C5 position.

The chosen pathway is as follows:

  • Protection: The pyrrole nitrogen of Methyl 1H-pyrrole-2-carboxylate is protected with a tert-butyloxycarbonyl (Boc) group. The Boc group is ideal due to its stability under various reaction conditions and its clean, quantitative removal under acidic conditions.[3][4]

  • Formylation & Reductive Amination: The N-protected intermediate undergoes Vilsmeier-Haack formylation to introduce an aldehyde group selectively at the C5 position. This aldehyde is then converted directly to the primary amine via a one-pot reductive amination.[5][6] This method is chosen for its high efficiency and selectivity in forming primary amines from aldehydes.[7]

  • Deprotection: The Boc protecting group is removed using trifluoroacetic acid (TFA) to yield the final target compound as a stable salt.[8][9]

G A Methyl 1H-pyrrole-2-carboxylate B Step 1: N-Protection (Boc)2O, DMAP, THF A->B Start C Methyl 1-(tert-butoxycarbonyl)- 1H-pyrrole-2-carboxylate B->C D Step 2: Formylation & Reductive Amination 1. POCl3, DMF 2. NH4OAc, NaBH3CN C->D E Methyl 5-(aminomethyl)-1-(tert-butoxycarbonyl)- 1H-pyrrole-2-carboxylate D->E F Step 3: Deprotection TFA, DCM E->F G This compound (Target Compound) F->G Finish

Diagram 1: Overall Synthetic Workflow.

Materials and Equipment

Reagents
ReagentCAS NumberPuritySupplierNotes
Methyl 1H-pyrrole-2-carboxylate1193-62-0>98%Commercially AvailableStarting Material
Di-tert-butyl dicarbonate ((Boc)₂O)24424-99-5>97%Commercially AvailableProtecting Agent
4-(Dimethylamino)pyridine (DMAP)1122-58-3>99%Commercially AvailableCatalyst
Tetrahydrofuran (THF)109-99-9AnhydrousCommercially AvailableSolvent
N,N-Dimethylformamide (DMF)68-12-2AnhydrousCommercially AvailableReagent/Solvent
Phosphorus(V) oxychloride (POCl₃)10025-87-3>99%Commercially AvailableVilsmeier Reagent
Ammonium Acetate (NH₄OAc)631-61-8>98%Commercially AvailableAmmonia Source
Sodium cyanoborohydride (NaBH₃CN)25895-60-7>95%Commercially AvailableReducing Agent
Methanol (MeOH)67-56-1AnhydrousCommercially AvailableSolvent
Dichloromethane (DCM)75-09-2AnhydrousCommercially AvailableSolvent
Trifluoroacetic acid (TFA)76-05-1>99%Commercially AvailableDeprotection Agent
Ethyl Acetate (EtOAc)141-78-6ACS GradeCommercially AvailableExtraction Solvent
Saturated Sodium Bicarbonate (NaHCO₃)144-55-8ACS GradePrepared in-houseAqueous Workup
Brine (Saturated NaCl solution)7647-14-5ACS GradePrepared in-houseAqueous Workup
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9ACS GradeCommercially AvailableDrying Agent
Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Nitrogen or Argon gas line, manifold)

  • Ice bath and heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, funnels)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Column chromatography setup (silica gel)

  • pH paper or meter

Experimental Protocol

Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Phosphorus oxychloride is highly corrosive and reacts violently with water. Trifluoroacetic acid is a strong, corrosive acid. Sodium cyanoborohydride is toxic and releases hydrogen cyanide gas upon contact with strong acids.

Step 1: N-Boc Protection of Methyl 1H-pyrrole-2-carboxylate

Rationale: The Boc group is introduced to shield the reactive N-H proton and to electronically direct the subsequent formylation to the C5 position. DMAP serves as a nucleophilic catalyst to accelerate the acylation of the pyrrole nitrogen by Boc anhydride.[9]

  • Setup: To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add Methyl 1H-pyrrole-2-carboxylate (5.0 g, 39.9 mmol).

  • Dissolution: Add 100 mL of anhydrous THF and stir until the solid is fully dissolved.

  • Reagent Addition: Add 4-(Dimethylamino)pyridine (DMAP) (0.49 g, 4.0 mmol, 0.1 eq) followed by Di-tert-butyl dicarbonate ((Boc)₂O) (9.6 g, 43.9 mmol, 1.1 eq).

  • Reaction: Stir the mixture at room temperature for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC (3:1 Hexanes:EtOAc). The starting material will have a lower Rf than the Boc-protected product.

  • Workup:

    • Once the reaction is complete, concentrate the mixture in vacuo using a rotary evaporator.

    • Dissolve the resulting residue in 150 mL of ethyl acetate (EtOAc).

    • Wash the organic layer sequentially with 50 mL of 1M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield Methyl 1-(tert-butoxycarbonyl)-1H-pyrrole-2-carboxylate as a pale yellow oil or low-melting solid. The product is often pure enough for the next step without further purification. Expected yield: >95%.

Step 2: Vilsmeier-Haack Formylation and Reductive Amination

Rationale: This one-pot, two-stage sequence is highly efficient. First, the Vilsmeier reagent (generated in situ from POCl₃ and DMF) acts as an electrophile to install a formyl group at the electron-rich C5 position of the N-Boc pyrrole. Following formylation, the intermediate aldehyde is not isolated. Instead, an ammonia source (ammonium acetate) and a pH-selective reducing agent (sodium cyanoborohydride) are added. NaBH₃CN is effective at reducing the protonated imine intermediate formed in situ, but not the aldehyde at the reaction pH, thus preventing side reactions.[5][10]

  • Vilsmeier Reagent Preparation:

    • In a separate dry 500 mL flask under nitrogen, add 80 mL of anhydrous DMF.

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃) (5.0 mL, 53.7 mmol, 1.5 eq) dropwise over 20 minutes, keeping the internal temperature below 10 °C.

    • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Formylation:

    • Dissolve the Methyl 1-(tert-butoxycarbonyl)-1H-pyrrole-2-carboxylate (8.0 g, 35.8 mmol) from Step 1 in 20 mL of anhydrous DMF.

    • Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-3 hours. Monitor by TLC until the starting material is consumed.

  • Reductive Amination:

    • Cool the reaction mixture back down to 0 °C.

    • In a separate beaker, dissolve ammonium acetate (27.6 g, 358 mmol, 10 eq) in 100 mL of anhydrous methanol.

    • Carefully and slowly add this methanolic solution to the reaction mixture.

    • Add sodium cyanoborohydride (NaBH₃CN) (4.5 g, 71.6 mmol, 2.0 eq) portion-wise, ensuring the temperature remains below 20 °C.

    • Allow the reaction to warm to room temperature and stir overnight (12-16 hours).

  • Workup:

    • Quench the reaction by slowly adding 100 mL of saturated NaHCO₃ solution (Caution: gas evolution).

    • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

    • Combine the organic layers and wash with brine (2 x 100 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude residue by flash column chromatography (silica gel, gradient elution from 4:1 to 1:1 Hexanes:EtOAc) to yield Methyl 5-(aminomethyl)-1-(tert-butoxycarbonyl)-1H-pyrrole-2-carboxylate . Expected yield: 60-75%.

G cluster_0 Imine Formation cluster_1 Reduction Aldehyde R-CHO Imine R-CH=NH Aldehyde->Imine + NH3 - H2O Ammonia NH3 ProtonatedImine [R-CH=NH2]+ Imine->ProtonatedImine H+ Amine R-CH2-NH2 ProtonatedImine->Amine [H-] (from NaBH3CN)

Diagram 2: Reductive Amination Mechanism.

Step 3: N-Boc Deprotection

Rationale: The final step involves the acid-catalyzed cleavage of the Boc protecting group. TFA protonates the carbonyl oxygen of the carbamate, leading to the elimination of carbon dioxide and the stable tert-butyl cation, liberating the pyrrole nitrogen.[8][9] The product is isolated as a TFA salt, which is typically more stable than the free amine.

  • Setup: Dissolve the purified product from Step 2 (5.0 g, 18.6 mmol) in 50 mL of anhydrous dichloromethane (DCM) in a 100 mL round-bottom flask.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA) (15 mL) dropwise.

  • Reaction: Remove the ice bath and stir the solution at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is completely consumed.

  • Workup:

    • Concentrate the reaction mixture in vacuo to remove the DCM and excess TFA.

    • Co-evaporate with toluene (2 x 20 mL) to ensure complete removal of residual TFA.

    • The resulting residue is the TFA salt of This compound . It can be triturated with cold diethyl ether to induce solidification, filtered, and dried under vacuum. Expected yield: >95%.

Summary of Results

StepReactionKey ReagentsTimeTemp.Typical Yield
1N-Boc Protection(Boc)₂O, DMAP4-6 hRT>95%
2Formylation & Reductive AminationPOCl₃, DMF, NH₄OAc, NaBH₃CN16-20 h0 °C to RT60-75%
3N-Boc DeprotectionTFA, DCM1-2 h0 °C to RT>95%

Final Product Characterization: The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

References

Application Notes and Protocols for the Synthesis of Substituted Pyrroles: A Detailed Guide to the Paal-Knorr Synthesis of Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Paal-Knorr Pyrrole Synthesis in Modern Drug Discovery

The pyrrole nucleus is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a crucial pharmacophore in a wide array of therapeutic agents. The Paal-Knorr synthesis, first reported in 1884, remains a cornerstone for the construction of this vital heterocyclic motif.[1][2] This venerable reaction, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, offers a straightforward and often high-yielding route to substituted pyrroles.[3][4] Its operational simplicity and the accessibility of starting materials have ensured its continued application in both academic research and industrial-scale synthesis.[2]

This application note provides a comprehensive guide to the Paal-Knorr synthesis, with a specific focus on its application for the preparation of intricately functionalized pyrroles, exemplified by the synthesis of Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate. This target molecule, possessing both an aminomethyl and a carboxylate substituent, presents unique synthetic challenges that highlight the versatility and strategic considerations required for modern applications of this classic reaction. We will delve into the mechanistic underpinnings of the Paal-Knorr reaction, provide detailed, field-proven protocols, and discuss critical experimental parameters and the rationale behind them.

Mechanistic Insights: The Pathway to Aromaticity

The Paal-Knorr pyrrole synthesis proceeds through a well-elucidated acid-catalyzed mechanism.[3][5] The reaction is initiated by the nucleophilic attack of a primary amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound, leading to the formation of a hemiaminal intermediate.[2][6] This is followed by an intramolecular cyclization, where the nitrogen atom attacks the second carbonyl group. This ring-closing step is often the rate-determining step of the reaction.[3] The resulting cyclic intermediate then undergoes dehydration, eliminating two molecules of water to furnish the stable, aromatic pyrrole ring.[3]

For the synthesis of N-unsubstituted pyrroles, ammonia or an ammonia surrogate such as ammonium acetate is employed.[2][3] The reaction is typically conducted under weakly acidic to neutral conditions, as strongly acidic conditions (pH < 3) can favor the formation of furan byproducts.[4][6]

Visualizing the Paal-Knorr Mechanism

Paal-Knorr Mechanism cluster_0 Paal-Knorr Pyrrole Synthesis dicarbonyl 1,4-Dicarbonyl Compound hemiaminal Hemiaminal Intermediate dicarbonyl->hemiaminal + R-NH2 (Nucleophilic Attack) amine Primary Amine (R-NH2) amine->hemiaminal cyclic_intermediate Cyclic Intermediate hemiaminal->cyclic_intermediate Intramolecular Cyclization pyrrole Substituted Pyrrole cyclic_intermediate->pyrrole - 2 H2O (Dehydration)

Caption: The reaction mechanism of the Paal-Knorr pyrrole synthesis.

Synthetic Strategy for this compound

The synthesis of our target molecule requires a multi-step approach that leverages the Paal-Knorr reaction as the key pyrrole-forming step. The presence of a primary amine in the final product necessitates a protecting group strategy to prevent its interference during the cyclization reaction. Furthermore, a suitable 1,4-dicarbonyl precursor must be prepared. A robust strategy involves the use of a furan derivative as a masked 1,4-dicarbonyl compound.

The overall synthetic workflow is outlined below:

Experimental Workflow Diagram

Synthetic Workflow cluster_workflow Synthesis of this compound start Methyl 2-furoate chloromethylation Step 1: Chloromethylation start->chloromethylation HCHO, HCl phthalimide_substitution Step 2: Phthalimide Substitution chloromethylation->phthalimide_substitution Potassium Phthalimide furan_opening Step 3: Furan Ring Opening (Oxidative Hydrolysis) phthalimide_substitution->furan_opening Br2, MeOH paal_knorr Step 4: Paal-Knorr Cyclization furan_opening->paal_knorr NH4OAc, AcOH deprotection Step 5: Phthalimide Deprotection paal_knorr->deprotection Hydrazine Hydrate product This compound deprotection->product

Caption: Overall synthetic strategy for this compound.

Detailed Experimental Protocols

PART 1: Synthesis of the 1,4-Dicarbonyl Precursor

Step 1: Synthesis of Methyl 5-(chloromethyl)-2-furoate

  • Objective: To introduce a reactive chloromethyl group at the 5-position of methyl 2-furoate.

  • Materials:

    • Methyl 2-furoate

    • Paraformaldehyde

    • Anhydrous Zinc Chloride

    • Concentrated Hydrochloric Acid

    • Dichloromethane (DCM)

    • Saturated Sodium Bicarbonate solution

    • Brine

    • Anhydrous Magnesium Sulfate

  • Protocol:

    • To a stirred solution of methyl 2-furoate (1 equivalent) in dichloromethane, add paraformaldehyde (1.2 equivalents) and anhydrous zinc chloride (0.1 equivalents).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly bubble dry hydrogen chloride gas through the mixture for 2-3 hours, maintaining the temperature at 0 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water.

    • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 5-(chloromethyl)-2-furoate.

Step 2: Synthesis of Methyl 5-(phthalimidomethyl)-2-furoate

  • Objective: To install the phthalimide protecting group on the aminomethyl moiety.

  • Materials:

    • Methyl 5-(chloromethyl)-2-furoate

    • Potassium phthalimide

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Protocol:

    • To a solution of methyl 5-(chloromethyl)-2-furoate (1 equivalent) in anhydrous DMF, add potassium phthalimide (1.1 equivalents).

    • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Collect the resulting precipitate by vacuum filtration, wash with water, and dry to obtain methyl 5-(phthalimidomethyl)-2-furoate.

Step 3: Oxidative Ring Opening to the 1,4-Dicarbonyl Precursor

  • Objective: To convert the furan ring into the required 1,4-dicarbonyl compound for the Paal-Knorr synthesis.

  • Materials:

    • Methyl 5-(phthalimidomethyl)-2-furoate

    • Bromine

    • Methanol

    • Sodium bicarbonate

  • Protocol:

    • Dissolve methyl 5-(phthalimidomethyl)-2-furoate (1 equivalent) in methanol.

    • Cool the solution to -10 °C.

    • Slowly add a solution of bromine (1.1 equivalents) in methanol, maintaining the temperature below -5 °C.

    • Stir the reaction mixture at this temperature for 1-2 hours.

    • Quench the reaction by adding a saturated solution of sodium bicarbonate until the bromine color disappears.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1,4-dicarbonyl precursor, which can be used in the next step without further purification.

PART 2: Paal-Knorr Pyrrole Synthesis and Deprotection

Step 4: Synthesis of Methyl 5-(phthalimidomethyl)-1H-pyrrole-2-carboxylate

  • Objective: To construct the pyrrole ring via the Paal-Knorr condensation.

  • Materials:

    • Crude 1,4-dicarbonyl precursor from Step 3

    • Ammonium acetate

    • Glacial acetic acid

  • Protocol:

    • To a solution of the crude 1,4-dicarbonyl precursor (1 equivalent) in glacial acetic acid, add ammonium acetate (3-5 equivalents).

    • Heat the reaction mixture to reflux (around 118 °C) for 1-2 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and pour it into ice-water.

    • Collect the precipitated solid by vacuum filtration, wash with water, and dry to obtain the crude Methyl 5-(phthalimidomethyl)-1H-pyrrole-2-carboxylate.

    • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Step 5: Deprotection to Yield this compound

  • Objective: To remove the phthalimide protecting group and unmask the primary amine.

  • Materials:

    • Methyl 5-(phthalimidomethyl)-1H-pyrrole-2-carboxylate

    • Hydrazine hydrate

    • Ethanol

    • Concentrated Hydrochloric Acid

    • Sodium hydroxide solution

  • Protocol (Ing-Manske Procedure):

    • Suspend Methyl 5-(phthalimidomethyl)-1H-pyrrole-2-carboxylate (1 equivalent) in ethanol.

    • Add hydrazine hydrate (2-3 equivalents) to the suspension.

    • Heat the mixture to reflux for 2-4 hours, during which a white precipitate of phthalhydrazide will form.

    • Cool the reaction mixture to room temperature and add concentrated hydrochloric acid to dissolve the product and precipitate any remaining phthalhydrazide.

    • Filter off the precipitate and wash with cold ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in water and basify with a sodium hydroxide solution to precipitate the free amine.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.

Quantitative Data and Reaction Optimization

The efficiency of the Paal-Knorr synthesis is influenced by several factors, including the nature of the substrates, catalyst, solvent, and temperature. The following table provides a comparative overview of typical reaction conditions and yields for the Paal-Knorr synthesis.

1,4-Dicarbonyl CompoundAmine SourceCatalystSolventTemperature (°C)TimeTypical Yield (%)
2,5-HexanedioneAnilineAcetic AcidEthanolReflux15 min>90[2]
2,5-HexanedioneAmmonium AcetateAcetic AcidAcetic AcidReflux1 h80-90[2]
Substituted 1,4-diketonePrimary Aminep-Toluenesulfonic acidTolueneReflux2-24 h60-95
2,5-DimethoxytetrahydrofuranPrimary AmineIron(III) chlorideWaterRoom Temp1-2 h85-95

Microwave-assisted Paal-Knorr reactions can significantly reduce reaction times to a few minutes with comparable or improved yields.[2]

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The progress of each reaction step should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure the complete consumption of starting materials and the formation of the desired product. The identity and purity of the intermediates and the final product should be confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Mass Spectrometry (MS).

Conclusion

The Paal-Knorr synthesis, despite its age, remains a powerful and versatile tool in the arsenal of the modern synthetic chemist. Its application to the synthesis of complex, functionalized pyrroles like this compound demonstrates its enduring utility. By employing a strategic use of protecting groups and furan-based precursors, this classic reaction can be adapted to meet the demands of contemporary drug discovery and development. The detailed protocols and mechanistic insights provided in this application note are intended to empower researchers to confidently apply the Paal-Knorr synthesis to their own synthetic challenges.

References

Application Notes & Protocols: The Strategic Utility of Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Pyrrole Scaffold and the Versatility of a Key Building Block

The pyrrole ring is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic pharmaceutical agents.[1][2] Its aromaticity, coupled with the hydrogen-bonding capability of the ring nitrogen, makes it a cornerstone in drug design, featuring in blockbuster drugs and clinical candidates across a vast range of therapeutic areas.[1][3] Within this chemical class, Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate (CAS: 263382-27-0) emerges as a particularly valuable and versatile building block for medicinal chemistry campaigns.

This molecule is strategically trifunctionalized, presenting three distinct, orthogonally reactive handles for molecular elaboration:

  • A C5 Primary Aminomethyl Group: A nucleophilic handle ideal for forming robust amide, sulfonamide, or urea linkages, which are fundamental pharmacophoric elements.

  • A C2 Methyl Ester: A readily modifiable group that can be hydrolyzed to the corresponding carboxylic acid for further amide coupling or reduced to a primary alcohol.

  • A Pyrrole Ring Nitrogen (N-H): A site for N-alkylation or N-arylation, allowing for modulation of steric and electronic properties, which can significantly influence target binding and pharmacokinetic profiles.[4]

This guide provides an in-depth analysis of the synthetic utility of this scaffold, application notes for its derivatization against key biological targets, and detailed, field-tested protocols for its chemical modification.

Physicochemical Properties & Handling

PropertyValueSource
CAS Number 263382-27-0[5]
Molecular Formula C₇H₁₀N₂O₂[6][7]
Molecular Weight 154.17 g/mol [6][7]
Appearance Solid (form may vary)
Predicted Boiling Point 316.4±32.0 °C[7]
Predicted Density 1.227±0.06 g/cm³[7]
Storage Store under an inert atmosphere, refrigerated. For long-term storage, keep in a freezer at -20°C.

Core Reactivity & Strategic Derivatization Pathways

The power of this compound lies in the ability to selectively address its three reactive sites. This allows for the systematic and logical construction of compound libraries for structure-activity relationship (SAR) studies.

G cluster_0 C5-Aminomethyl Modification cluster_1 C2-Ester Modification cluster_2 N1-Ring Modification main This compound amide Amide Derivatives main->amide R-COCl or R-COOH, Coupling Agent sulfonamide Sulfonamide Derivatives main->sulfonamide R-SO2Cl, Base urea Urea/Thiourea Derivatives main->urea R-NCO or R-NCS reductive N-Alkylated Amines (Reductive Amination) main->reductive R-CHO, NaBH(OAc)3 acid Carboxylic Acid main->acid Hydrolysis (e.g., LiOH, NaOH) alcohol Primary Alcohol (Reduction) main->alcohol Reduction (e.g., LiAlH4, DIBAL-H) n_alkyl N-Alkylated Pyrroles main->n_alkyl R-X, Base (e.g., NaH) n_aryl N-Arylated Pyrroles main->n_aryl Ar-B(OH)2, Cu Catalyst amide2 Amide Derivatives (via Carboxylic Acid) acid->amide2 R-NH2, Coupling Agent

Caption: Key derivatization pathways for the scaffold.

Application Notes: Designing Derivatives for Therapeutic Targets

The pyrrole core is a validated pharmacophore for a multitude of biological targets. This scaffold is an excellent starting point for generating derivatives aimed at these target classes.

Antimicrobial Agents

Pyrrole-2-carboxamides and related structures are known to possess significant antibacterial activity, particularly against Mycobacterium tuberculosis.[8][9] The mechanism often involves the inhibition of essential bacterial enzymes, such as the enoyl-acyl carrier protein reductase (ENR), which is critical for fatty acid synthesis.[8]

  • Design Rationale: The C5-aminomethyl group is the ideal anchor point for building out diverse carboxamide derivatives. By coupling various carboxylic acids (aliphatic, aromatic, heterocyclic), researchers can probe the specific steric and electronic requirements of the target enzyme's active site.

  • SAR Insights: Studies on related pyrrole-2-carboxamides have shown that lipophilic and aromatic substituents can enhance antimycobacterial activity.[9] For example, a derivative incorporating a 4-nitrobenzoyl hydrazone moiety achieved a potent Minimum Inhibitory Concentration (MIC).[9]

Table 1: Representative MIC Values for Pyrrole-based Antibacterial Agents

Compound ClassOrganismMIC (µg/mL)Reference
Pyrrole-2-carbohydrazide Derivative (GS4)M. tuberculosis H37Rv1.6[8]
Ethyl-pyrrole-2-carboxylate Derivative (ENBHEDPC)M. tuberculosis H37Rv0.7[9]
Dichloro-methyl-pyrrole-carboxamide (ULD1)Multi-target antibacterial(Potent activity reported)[9]

This data is for representative pyrrole derivatives to illustrate the potential of the scaffold class, not for compounds directly synthesized from the title molecule.

Anti-inflammatory Agents (COX Inhibitors)

Pyrrole carboxylic acid derivatives have been identified as potent inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[4] The selectivity between COX-1 and COX-2 can be finely tuned by modifying the substituents on the pyrrole ring, particularly at the N1 position.[4]

  • Design Rationale: The first step is the hydrolysis of the methyl ester at the C2 position to yield the free carboxylic acid, a crucial feature for binding to the COX active site. Subsequently, N-alkylation at the pyrrole nitrogen with various groups (e.g., acetic acid moieties, lipophilic chains) can be performed to modulate activity and selectivity.

  • SAR Insights: The introduction of an acetic acid group at the N1 position has been shown to produce potent dual COX-1/COX-2 inhibitors. Altering the bulkiness and lipophilicity of substituents can shift the activity profile, favoring either COX-1 or COX-2 inhibition.[4]

Anticancer Agents

The pyrrole framework is present in numerous anticancer agents, including kinase inhibitors and compounds targeting inflammatory pathways co-opted by tumors.[10][11] For instance, 5-methyl-2-carboxamidepyrrole derivatives have been developed as dual inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1) and soluble epoxide hydrolase (sEH), both of which are implicated in cancer progression and inflammation.[12][13]

  • Design Rationale: The C5-aminomethyl group allows for the synthesis of a wide array of N-substituted pyrrole-2-carboxamides. Coupling with diverse aromatic and heteroaromatic amines can generate libraries of compounds for screening against various cancer cell lines and enzymatic targets.

  • SAR Insights: In the context of Sunitinib-like molecules, which feature a pyrrole-carboxamide core, the nature of the amide substituent is critical for potent antitumor activity.[10][11] For mPGES-1/sEH inhibitors, specific substitution patterns on the carboxamide's aryl ring were key to achieving dual inhibitory activity in the low micromolar range.[13]

Experimental Protocols

The following protocols provide detailed, reproducible methods for the primary modifications of this compound.

Protocol 1: General Amide Coupling via the C5-Aminomethyl Group

This protocol details the formation of an amide bond using a standard carboxylic acid and HATU as the coupling agent.

G start Dissolve Reagents step1 Add Carboxylic Acid (1.0 eq) + Starting Material (1.05 eq) + HATU (1.1 eq) in DMF start->step1 step2 Add DIPEA (2.5 eq) Stir at RT, 0 °C to RT step1->step2 step3 Monitor by TLC/LC-MS (2-16 hours) step2->step3 step4 Aqueous Workup (Dilute with EtOAc, wash with aq. NaHCO3, brine) step3->step4 step5 Dry, Concentrate & Purify (Dry over Na2SO4, concentrate, purify by column chromatography) step4->step5 end Isolated Product step5->end

Caption: Workflow for a typical amide coupling reaction.

A. Materials & Reagents:

  • This compound

  • Carboxylic acid of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc), Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃), Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

B. Step-by-Step Methodology:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv).

  • Dissolve the acid in a minimal amount of anhydrous DMF (approx. 0.1 M concentration).

  • Add this compound (1.05 equiv) and HATU (1.1 equiv) to the solution.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add DIPEA (2.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of EtOAc in hexanes or DCM/Methanol).

C. Rationale & Key Considerations:

  • Causality: HATU is an efficient coupling agent that minimizes racemization for chiral acids and works well even with sterically hindered substrates. DIPEA is used as a non-nucleophilic base to neutralize the hexafluorophosphate salt and activate the carboxylic acid.

  • Trustworthiness: A successful reaction is validated by the disappearance of the starting amine spot on TLC and the appearance of a new, typically less polar, product spot. The final structure should be confirmed by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: N-Alkylation and Subsequent Ester Hydrolysis

This two-step protocol demonstrates derivatization at both the N1 and C2 positions.

G cluster_A Step A: N-Alkylation cluster_B Step B: Ester Hydrolysis start_A Deprotonate Pyrrole N-H (Starting Material + NaH in THF at 0°C) step1_A Add Alkyl Halide (R-X) Warm to RT, stir 4-24h start_A->step1_A step2_A Quench & Workup (Quench with H2O, extract with EtOAc) step1_A->step2_A intermediate Isolate N-Alkylated Intermediate step2_A->intermediate start_B Dissolve Intermediate in THF/MeOH/H2O intermediate->start_B step1_B Add LiOH or NaOH Stir at RT, 2-8h start_B->step1_B step2_B Acidify & Extract (Acidify with HCl to pH ~3, extract with EtOAc) step1_B->step2_B final_product Isolate Final Carboxylic Acid step2_B->final_product

Caption: Two-step workflow for N-alkylation and hydrolysis.

A. Materials & Reagents:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Methanol (MeOH), Deionized water

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc), Hexanes

B. Step-by-Step Methodology:

Step A: N-Alkylation

  • Suspend NaH (1.2 equiv, 60% dispersion) in anhydrous THF in a flame-dried flask under an inert atmosphere. Cool to 0 °C.

  • Dissolve this compound (1.0 equiv) in anhydrous THF and add it dropwise to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide (1.1 equiv) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.

  • Carefully quench the reaction by slowly adding water at 0 °C.

  • Extract the mixture with EtOAc (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify via column chromatography to isolate the N-alkylated intermediate.

Step B: Ester Hydrolysis 9. Dissolve the purified N-alkylated intermediate (1.0 equiv) in a 3:1:1 mixture of THF:MeOH:H₂O. 10. Add LiOH (2.0-3.0 equiv) or an equivalent amount of NaOH. 11. Stir vigorously at room temperature for 2-8 hours until TLC/LC-MS indicates complete consumption of the ester. 12. Remove the organic solvents (THF, MeOH) under reduced pressure. 13. Dilute the remaining aqueous solution with water and cool to 0 °C. 14. Acidify to pH ~3 by the slow addition of 1M HCl. A precipitate may form. 15. Extract the aqueous layer with EtOAc (3x). 16. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the final carboxylic acid product.

C. Rationale & Key Considerations:

  • Causality: NaH is a strong, non-nucleophilic base used to deprotonate the pyrrole N-H, which is significantly more acidic than the aminomethyl group. LiOH is used for saponification as it is effective and generally leads to clean conversions with minimal side reactions.

  • Trustworthiness: The N-alkylation step must be monitored carefully to avoid dialkylation or side reactions. The hydrolysis endpoint is critical; over-running the reaction is generally not an issue, but incomplete reaction requires re-treatment. The final product's identity should be confirmed by NMR, observing the disappearance of the methyl ester singlet (~3.8 ppm) and the appearance of a broad carboxylic acid proton signal (>10 ppm).

Conclusion

This compound is more than a simple chemical; it is a strategic platform for accelerated drug discovery. Its trifunctional nature provides medicinal chemists with a robust and flexible scaffold to rapidly generate diverse chemical matter. By leveraging the distinct reactivity of its amine, ester, and N-H functionalities, researchers can efficiently explore structure-activity relationships and develop novel candidates for a wide range of therapeutic targets, from infectious diseases to oncology. The protocols and applications detailed herein serve as a foundational guide for unlocking the full potential of this valuable synthetic building block.

References

Application Notes and Protocols for the Use of Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrole Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrrole ring system is a cornerstone in the architecture of numerous biologically active molecules, both natural and synthetic.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have established it as a "privileged scaffold" in drug discovery. Pyrrole-containing compounds have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2][3] Notably, the pyrrole scaffold is a key component in several marketed drugs, highlighting its clinical significance.[1]

"Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate" is a bifunctional pyrrole derivative that serves as a versatile building block for the synthesis of more complex molecules. Its structure incorporates a reactive aminomethyl group and a methyl ester, providing two distinct points for chemical modification. This allows for the systematic exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties of drug candidates.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of "this compound" in the discovery of novel therapeutics, with a particular focus on the development of proton pump inhibitors.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a starting material is crucial for reaction design and optimization. The key properties of "this compound" are summarized in the table below.

PropertyValueReference
Molecular Formula C₇H₁₀N₂O₂[4][5]
Molecular Weight 154.17 g/mol [4][5]
CAS Number 263382-27-0[4]
Appearance Solid (predicted)
Boiling Point 316.4±32.0 °C (Predicted)[4]
Density 1.227±0.06 g/cm³ (Predicted)[4]
pKa 15.63±0.50 (Predicted)[4]

Application in the Synthesis of Proton Pump Inhibitors (P-CABs)

A significant application of "this compound" and its structural analogs is in the synthesis of a novel class of acid secretion inhibitors known as potassium-competitive acid blockers (P-CABs).[6][7] These compounds target the gastric H+/K+-ATPase, the proton pump responsible for the final step of acid secretion in the stomach.[4] Unlike traditional proton pump inhibitors (PPIs) that form covalent bonds with the enzyme, P-CABs act via a reversible, K+-competitive mechanism.[8]

A key patent (WO2007026916A1) discloses a series of 1-heterocyclylsulfonyl, 2-aminomethyl, 5-(hetero)aryl substituted 1H-pyrrole derivatives with potent proton pump inhibitory activity.[6][7] The general synthetic strategy outlined in this patent can be adapted to utilize "this compound" as a key intermediate.

General Synthetic Approach

The synthesis of these potent proton pump inhibitors generally involves a multi-step sequence, leveraging the reactivity of the functional groups present on the "this compound" core. The key transformations include:

  • N-Sulfonylation: The pyrrole nitrogen is reacted with a substituted heteroaryl sulfonyl chloride to introduce the desired sulfonyl group. This is a critical step for modulating the electronic properties and biological activity of the final compound.

  • Modification of the Aminomethyl Group: The primary amine of the aminomethyl substituent can be further functionalized, for example, through reductive amination or acylation, to introduce additional diversity and fine-tune the molecule's properties.

  • Modification of the Ester Group: The methyl ester at the 2-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. This provides another avenue for structure-activity relationship (SAR) studies.

  • Aryl or Heteroaryl Coupling: While the target molecule already contains a 5-aminomethyl group, related syntheses often involve the introduction of an aryl or heteroaryl group at the 5-position of the pyrrole ring, typically via cross-coupling reactions.

G cluster_0 Synthetic Workflow for Proton Pump Inhibitors A This compound B N-Sulfonylation (Heteroaryl sulfonyl chloride) A->B Step 1 C Sulfonylated Pyrrole Intermediate B->C D Amine Functionalization (e.g., Reductive Amination) C->D Step 2a E Ester Hydrolysis & Amide Coupling C->E Step 2b F Final Proton Pump Inhibitor Candidate D->F E->F

Caption: Synthetic workflow for Proton Pump Inhibitors.

Exemplary Protocol: Synthesis of a 1-(Pyridin-3-ylsulfonyl)-5-(aminomethyl)-1H-pyrrole-2-carboxylic Acid Derivative

Disclaimer: This protocol is an exemplary procedure based on the general methods described in the patent literature (WO2007026916A1) and may require optimization for specific substrates.

Step 1: N-Sulfonylation of this compound
  • Reactant Preparation: To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)) under an inert atmosphere (e.g., Nitrogen or Argon), add a base such as sodium hydride (NaH, 1.1 eq) or triethylamine (TEA, 1.5 eq) at 0 °C.

  • Addition of Sulfonyl Chloride: Stir the mixture for 30 minutes at 0 °C. To this, add a solution of pyridine-3-sulfonyl chloride (1.2 eq) in the same solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the N-sulfonylated intermediate.

Step 2: Hydrolysis of the Methyl Ester
  • Reaction Setup: Dissolve the N-sulfonylated intermediate from Step 1 in a mixture of methanol (MeOH) and water.

  • Base Addition: Add an excess of a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (e.g., 3-5 eq).

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed (monitored by TLC).

  • Work-up: Acidify the reaction mixture to a pH of ~3-4 with a dilute acid (e.g., 1N HCl).

  • Isolation: The carboxylic acid product may precipitate out of the solution and can be collected by filtration. Alternatively, extract the product with an organic solvent, dry the organic layer, and concentrate to yield the carboxylic acid.

Step 3: Amide Coupling
  • Activation of Carboxylic Acid: To a solution of the carboxylic acid from Step 2 (1.0 eq) in a suitable solvent (e.g., DMF or DCM), add a coupling agent such as HATU (1.1 eq) or EDC/HOBt (1.1 eq each) and a base like diisopropylethylamine (DIPEA, 2.0 eq).

  • Amine Addition: Stir the mixture at room temperature for 15-30 minutes, then add the desired amine (1.2 eq).

  • Reaction: Continue stirring at room temperature for 12-24 hours.

  • Work-up and Purification: Dilute the reaction mixture with water and extract with an organic solvent. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the final amide derivative.

Biological Evaluation: H+/K+-ATPase Inhibition Assay

The primary biological target for this class of compounds is the gastric H+/K+-ATPase. The inhibitory activity of the synthesized pyrrole derivatives can be assessed using an in vitro assay that measures the enzyme's activity.

Protocol for H+/K+-ATPase Inhibition Assay
  • Enzyme Preparation: Gastric H+/K+-ATPase can be prepared from the gastric mucosa of various animal models (e.g., hog, rabbit, or rat) through differential centrifugation and sucrose density gradient centrifugation to obtain a microsomal fraction enriched in the enzyme.[9]

  • Assay Principle: The activity of H+/K+-ATPase is determined by measuring the rate of ATP hydrolysis, which can be quantified by measuring the amount of inorganic phosphate (Pi) released. A common method for this is the malachite green assay.[9]

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer (e.g., Tris-HCl buffer, pH 7.4), MgCl₂, and KCl.

    • Add various concentrations of the test compounds (dissolved in a suitable solvent like DMSO) and a positive control (e.g., omeprazole or vonoprazan).

    • Pre-incubate the plate at 37 °C for a defined period.

    • Initiate the enzymatic reaction by adding ATP.

    • Incubate at 37 °C for a specific time (e.g., 30 minutes).

    • Stop the reaction and measure the released inorganic phosphate using a colorimetric reagent (e.g., malachite green).

    • Measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mechanism of Action: Potassium-Competitive Acid Blockade

The synthesized pyrrole derivatives are designed to act as potassium-competitive acid blockers. They inhibit the proton pump by competing with potassium ions (K⁺) for binding to the enzyme, thereby preventing the conformational changes necessary for proton translocation into the gastric lumen.

G cluster_0 Mechanism of H+/K+-ATPase Inhibition ProtonPump H+/K+-ATPase (Proton Pump) K_ion K+ ProtonPump->K_ion Pumped in Lumen Gastric Lumen (Acidic) Cytoplasm Parietal Cell Cytoplasm H_ion H+ H_ion->ProtonPump Pumped out Inhibitor Pyrrole Derivative (P-CAB) Inhibitor->ProtonPump Binds reversibly, competes with K+

References

Derivatization of "Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate" for biological screening

Author: BenchChem Technical Support Team. Date: January 2026

Anwendungs- und Protokollleitfaden

Thema: Derivatisierung von "Methyl-5-(aminomethyl)-1H-pyrrol-2-carboxylat" für das biologische Screening

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung

Zusammenfassung für die Geschäftsleitung

Dieses Dokument bietet eine umfassende wissenschaftliche Anleitung zur chemischen Derivatisierung von Methyl-5-(aminomethyl)-1H-pyrrol-2-carboxylat, einem vielseitigen Molekülgerüst ("Scaffold") für die Wirkstoffforschung. Das Molekül besitzt drei reaktive Zentren – eine primäre Aminogruppe, einen Methylester und den Pyrrol-Stickstoff –, die eine systematische Modifikation zur Erstellung diverser Molekülbibliotheken ermöglichen. Solche Bibliotheken sind entscheidend für das Hochdurchsatz-Screening und die Untersuchung von Struktur-Wirkungs-Beziehungen (SAR). Wir stellen bewährte Protokolle für Amid- und Sulfonamidbindungsbildungen, reduktive Aminierung und die leistungsstarke Ugi-Vierkomponentenreaktion vor. Jedes Protokoll wird durch Erläuterungen der zugrundeliegenden chemischen Prinzipien, praktische Einblicke und detaillierte Methoden zur Charakterisierung der Endprodukte ergänzt. Ziel ist es, Forschern eine fundierte und praktische Ressource zur Beschleunigung ihrer Wirkstoffentwicklungsprogramme an die Hand zu geben.

Einführung: Das Potenzial des Pyrrol-Gerüsts

Methyl-5-(aminomethyl)-1H-pyrrol-2-carboxylat ist ein strategisch wertvolles Ausgangsmolekül für die medizinische Chemie. Seine Struktur vereint mehrere Schlüsselelemente:

  • Ein privilegierter Heterozyklus: Der Pyrrolring ist ein zentraler Baustein in zahlreichen Naturstoffen und von der FDA zugelassenen Medikamenten, was auf eine hohe biologische Relevanz und günstige pharmakokinetische Eigenschaften hindeutet.[1]

  • Orthogonale Reaktivität: Das Molekül verfügt über zwei chemisch unterschiedliche funktionelle Gruppen – ein nukleophiles primäres Amin und einen elektrophilen Methylester.[2][3] Diese "orthogonale" Anordnung ermöglicht eine selektive Modifikation an einer der beiden Stellen, ohne die andere zu beeinflussen.

  • Ein dritter Diversitätspunkt: Der Stickstoff des Pyrrolrings (N-H) bietet eine zusätzliche Möglichkeit zur Derivatisierung, um die sterischen und elektronischen Eigenschaften des Moleküls fein abzustimmen.

Die systematische Derivatisierung dieses Gerüsts erlaubt die Erstellung einer fokussierten Bibliothek. Durch die Variation der an die drei reaktiven Zentren geknüpften Substituenten (R¹, R² und R³) können Forscher den chemischen Raum gezielt absuchen, um die Affinität und Selektivität für ein biologisches Ziel zu optimieren.

Abbildung 1: Diversifizierungspunkte des Methyl-5-(aminomethyl)-1H-pyrrol-2-carboxylat-Gerüsts.

Strategien und Protokolle zur Derivatisierung

Die Wahl der Derivatisierungsstrategie hängt vom Ziel der Bibliothek ab. Soll eine große Vielfalt schnell erzeugt werden oder sollen spezifische Interaktionen (z.B. Wasserstoffbrückenbindungen) gezielt moduliert werden? Nachfolgend werden die robustesten und vielseitigsten Methoden vorgestellt.

Modifikation der Aminomethyl-Gruppe: Einführung von Vielfalt

Die primäre Aminogruppe ist aufgrund ihrer hohen Nukleophilie der reaktivste und am einfachsten zu modifizierende Teil des Moleküls.

Die Bildung einer Amidbindung ist eine der am häufigsten verwendeten Reaktionen in der Wirkstoffentwicklung.[4][] Sie ermöglicht die Kopplung einer praktisch unbegrenzten Anzahl kommerziell erhältlicher Carbonsäuren.

Wissenschaftliche Begründung: Carbonsäuren und Amine reagieren nicht spontan miteinander, da das Amin die Säure deprotoniert und ein unreaktives Ammoniumcarboxylat-Salz bildet.[6] Daher muss die Carbonsäure zunächst "aktiviert" werden. Moderne Peptid-Kopplungsreagenzien wie HATU (1-[Bis(dimethylamino)methylen]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxid-hexafluorophosphat) wandeln die Carbonsäure in einen hochreaktiven O-Acylisouronium-Ester um, der schnell und effizient vom Amin angegriffen wird.[7] Als Base wird eine sterisch gehinderte, nicht-nukleophile Base wie DIPEA (N,N-Diisopropylethylamin) verwendet, um das als Nebenprodukt entstehende HCl zu neutralisieren, ohne mit dem aktivierten Ester zu reagieren.

Experimentelles Protokoll: Allgemeine Amidkopplung mit HATU

  • Vorbereitung: In einem trockenen Reaktionsgefäß unter Inertgasatmosphäre (Argon oder Stickstoff) die Carbonsäure (1.1 Äquivalente) in wasserfreiem DMF (Dimethylformamid) lösen (ca. 0.1 M).

  • Aktivierung: HATU (1.1 Äquivalente) und DIPEA (2.5 Äquivalente) zugeben und die Mischung bei Raumtemperatur 15 Minuten rühren.

  • Kopplung: Eine Lösung von Methyl-5-(aminomethyl)-1H-pyrrol-2-carboxylat (1.0 Äquivalent) in einem minimalen Volumen an wasserfreiem DMF zugeben.

  • Reaktionsüberwachung: Die Reaktion bei Raumtemperatur für 4-12 Stunden rühren. Der Fortschritt kann mittels Dünnschichtchromatographie (DC) oder LC-MS (Liquid Chromatography-Mass Spectrometry) verfolgt werden.

  • Aufarbeitung: Die Reaktionsmischung mit Ethylacetat verdünnen und nacheinander mit 5%iger wässriger LiCl-Lösung (um DMF zu entfernen), gesättigter NaHCO₃-Lösung und gesättigter NaCl-Lösung (Sole) waschen.

  • Reinigung: Die organische Phase über wasserfreiem Na₂SO₄ trocknen, filtrieren und im Vakuum konzentrieren. Der Rohprodukt wird mittels Flash-Säulenchromatographie an Kieselgel gereinigt, um das gewünschte Amid-Derivat zu erhalten.

  • Charakterisierung: Die Struktur des Produkts wird durch ¹H-NMR, ¹³C-NMR und hochauflösende Massenspektrometrie (HRMS) bestätigt.[8][9]

Tabelle 1: Vergleich gängiger Kopplungsreagenzien für die Amidbindungsbildung

KopplungsreagenzVorteileNachteileTypische Bedingungen
HATU/DIPEA Sehr schnell, hohe Ausbeuten, geringe RacemisierungTeuer, kann schwierig zu entfernen seinDMF, Raumtemperatur
EDC/HOBt Kostengünstig, wasserlösliche NebenprodukteLangsamer als HATU, HOBt ist explosivDCM oder DMF, 0°C bis RT
DCC/DMAP Effektiv, kostengünstigErzeugt schwer zu entfernendes Dicyclohexylharnstoff (DCU) als NebenproduktDCM, 0°C bis RT

Sulfonamide sind in vielen zugelassenen Medikamenten zu finden und können als Wasserstoffbrücken-Donoren und -Akzeptoren agieren.[10] Die Synthese erfolgt typischerweise durch Reaktion des Amins mit einem Sulfonylchlorid.[11][12]

Wissenschaftliche Begründung: Die Reaktion ist eine nukleophile Substitution am Schwefelatom. Das Amin greift das elektrophile Sulfonylchlorid an, was zur Abspaltung von Chlorid führt. Eine Base wie Pyridin oder Triethylamin ist erforderlich, um das entstehende HCl-Nebenprodukt zu neutralisieren.[13] Pyridin fungiert oft sowohl als Base als auch als Katalysator.

Experimentelles Protokoll: Allgemeine Sulfonamid-Synthese

  • Vorbereitung: Methyl-5-(aminomethyl)-1H-pyrrol-2-carboxylat (1.0 Äquivalent) in wasserfreiem Dichlormethan (DCM) oder Pyridin (ca. 0.2 M) lösen und auf 0 °C abkühlen.

  • Reagenzzugabe: Triethylamin (1.5 Äquivalente, falls DCM als Lösungsmittel verwendet wird) und anschließend das entsprechende Sulfonylchlorid (1.05 Äquivalente) langsam zugeben.

  • Reaktion: Die Mischung langsam auf Raumtemperatur erwärmen und für 2-16 Stunden rühren. Der Fortschritt wird mittels DC oder LC-MS überwacht.

  • Aufarbeitung: Die Reaktion durch Zugabe von Wasser beenden. Die organische Phase abtrennen und nacheinander mit 1 M HCl, Wasser und gesättigter NaCl-Lösung waschen.

  • Reinigung und Charakterisierung: Die organische Phase über Na₂SO₄ trocknen, filtrieren und im Vakuum konzentrieren. Das Rohprodukt wird durch Säulenchromatographie oder Umkristallisation gereinigt und mittels NMR und MS analysiert.[14]

Diese Methode ermöglicht die Einführung von Substituenten durch die Bildung einer neuen C-N-Bindung mit Aldehyden oder Ketonen.[15][16]

Wissenschaftliche Begründung: Die Reaktion verläuft in zwei Schritten: Zuerst kondensiert das primäre Amin mit der Carbonylverbindung zu einem Imin (oder Iminiumion nach Protonierung). Dieses Imin wird dann in situ von einem milden Reduktionsmittel wie Natriumtriacetoxyborhydrid (NaBH(OAc)₃) selektiv zum Amin reduziert.[17] NaBH(OAc)₃ ist ideal, da es stabil genug ist, um nicht mit dem Aldehyd zu reagieren, aber reaktiv genug, um das gebildete Iminiumion zu reduzieren.

Experimentelles Protokoll: Reduktive Aminierung

  • Vorbereitung: Methyl-5-(aminomethyl)-1H-pyrrol-2-carboxylat (1.0 Äquivalent) und den Aldehyd oder das Keton (1.2 Äquivalente) in einem aprotischen Lösungsmittel wie Dichlorethan (DCE) oder Tetrahydrofuran (THF) lösen.

  • Imminbildung: Optional kann eine katalytische Menge Essigsäure zugegeben werden, um die Imminbildung zu beschleunigen. Die Mischung 30-60 Minuten bei Raumtemperatur rühren.

  • Reduktion: Natriumtriacetoxyborhydrid (NaBH(OAc)₃) (1.5 Äquivalente) portionsweise zugeben. Die Reaktion kann leicht exotherm sein.

  • Reaktion und Aufarbeitung: Die Mischung 3-24 Stunden bei Raumtemperatur rühren. Anschließend vorsichtig mit gesättigter NaHCO₃-Lösung verdünnen und die wässrige Phase mehrmals mit DCM extrahieren.

  • Reinigung: Die vereinigten organischen Phasen über Na₂SO₄ trocknen, filtrieren und konzentrieren. Das Produkt wird durch Säulenchromatographie gereinigt.

Fortgeschrittene Strategien: Maximierung der Komplexität

Für komplexere Moleküle und eine schnellere Generierung von Bibliotheken können Multikomponentenreaktionen oder die Modifikation anderer reaktiver Zentren genutzt werden.

Die Ugi-Vierkomponentenreaktion (U-4CR): Konvergente Synthese

Die Ugi-Reaktion ist eine der leistungsstärksten Methoden in der kombinatorischen Chemie.[18][19] Sie kombiniert vier Bausteine – ein Amin, eine Carbonylverbindung (Aldehyd/Keton), eine Carbonsäure und ein Isocyanid – in einem einzigen Reaktionsschritt zu einem komplexen Bis-Amid-Produkt.[20]

Wissenschaftliche Begründung: Unser Pyrrol-Gerüst dient als Amin-Komponente. Der Mechanismus beginnt mit der Bildung eines Imins aus dem Amin und dem Aldehyd. Dieses Imin wird von der Carbonsäure protoniert, was zu einem reaktiven Iminiumion führt. Das nukleophile Isocyanid greift dieses Ion an, gefolgt von einem Angriff des Carboxylats und einer abschließenden Mumm-Umlagerung, um das stabile Bis-Amid zu bilden.[19] Der große Vorteil ist, dass durch die Variation von drei zusätzlichen Bausteinen eine enorme molekulare Vielfalt schnell erreicht werden kann.

Abbildung 2: Workflow der Ugi-Vierkomponentenreaktion zur schnellen Diversifizierung.

Experimentelles Protokoll: Allgemeine Ugi-Reaktion

  • Vorbereitung: Den Aldehyd (1.0 Äquivalent), die Carbonsäure (1.0 Äquivalent) und Methyl-5-(aminomethyl)-1H-pyrrol-2-carboxylat (1.0 Äquivalent) in einem polaren aprotischen Lösungsmittel wie Methanol (MeOH) lösen.

  • Reaktion: Die Mischung 1-2 Stunden bei Raumtemperatur rühren, um die Bildung des Imins zu ermöglichen.

  • Isocyanid-Zugabe: Das Isocyanid (1.0 Äquivalent) zugeben. Die Reaktion ist oft exotherm.

  • Reaktionsüberwachung: Die Reaktion für 24-48 Stunden bei Raumtemperatur rühren. Der Fortschritt wird mittels LC-MS überwacht.

  • Aufarbeitung und Reinigung: Das Lösungsmittel im Vakuum entfernen. Der Rückstand wird in Ethylacetat gelöst und mit Wasser und Sole gewaschen. Die Reinigung erfolgt typischerweise durch Säulenchromatographie.

Modifikation des Esters: Eine alternative Route

Die Derivatisierung kann auch am Ester-Ende des Moleküls beginnen.

Wissenschaftliche Begründung: Der Methylester kann durch basische Hydrolyse (Verseifung), z.B. mit Lithiumhydroxid (LiOH) in einem Wasser/THF-Gemisch, in die entsprechende Carbonsäure umgewandelt werden.[21][22] Diese neu generierte Carbonsäure dient dann als Ankerpunkt für die Kopplung mit einer Bibliothek verschiedener Amine unter Verwendung der zuvor beschriebenen Amidkopplungs-Protokolle (siehe Abschnitt 2.1.a). Diese Strategie ist besonders nützlich, wenn die Aminogruppe zunächst geschützt werden soll, um eine selektive Reaktion am Ester zu ermöglichen.

Analytische Charakterisierung und Qualitätskontrolle

Die Validierung der Struktur und Reinheit jedes synthetisierten Derivats ist für die Zuverlässigkeit der biologischen Screening-Daten unerlässlich.

  • Flüssigchromatographie-Massenspektrometrie (LC-MS): Dies ist die primäre Methode zur Überwachung der Reaktion und zur schnellen Bestätigung der erwarteten Masse des Produkts. Sie liefert auch eine erste Einschätzung der Reinheit.

  • Hochleistungsflüssigkeitschromatographie (HPLC): Wird zur genauen Bestimmung der Reinheit (typischerweise >95% für Screening-Verbindungen) eingesetzt.

  • Kernmagnetische Resonanzspektroskopie (NMR): ¹H- und ¹³C-NMR-Spektren sind für die endgültige Strukturaufklärung unerlässlich.[23] Wichtige diagnostische Signale sind:

    • ¹H-NMR: Das Verschwinden der primären Aminprotonen (-CH₂-NH₂ ) und das Erscheinen eines neuen Amid- (R-CO-NH -CH₂-) oder Sulfonamid-Protons (R-SO₂-NH -CH₂-), oft als Triplett oder breites Singulett. Neue Signale im aromatischen oder aliphatischen Bereich bestätigen die erfolgreiche Kopplung des neuen Substituenten.

    • ¹³C-NMR: Das Erscheinen eines neuen Carbonylsignals (ca. 165-175 ppm für Amide) und anderer charakteristischer Signale des eingeführten Fragments.

  • Hochauflösende Massenspektrometrie (HRMS): Liefert die exakte Masse des Moleküls und bestätigt damit dessen elementare Zusammensetzung.

Referenzen

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  • BenchChem. (2025). Technical Support Center: Sulfonamide Synthesis with Primary Amines. Benchchem. 12

  • National Institutes of Health (NIH). Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. 24

  • JoVE. (2023). Amines to Sulfonamides: The Hinsberg Test. 13

  • BenchChem. (2025). Application Notes and Protocols for Amide Bond Formation in Small Molecule Synthesis. 4

  • National Institutes of Health (NIH). Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. 18

  • MDPI. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. 19

  • CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review. 10

  • ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. 25

  • ResearchGate. (2025). Ugi and Passerini Reactions as Successful Models for Investigating Multicomponent Reactions. 20

  • PubMed. (2023). Optimized derivatization of primary amines with the fluorogenic reagent naphthalene-2,3-dicarboxaldehyde toward reproducible quantitative analysis in biological systems. 26

  • Slideshare. (2021). Multicomponent reactions (UGI, Passerini, Biginelli). 27

  • Taylor & Francis eBooks. Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. 28

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). 15

  • ACS Publications. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry. 17

  • ResearchGate. (2025). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. 29

  • National Institutes of Health (NIH). (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. 30

  • BenchChem. (2025). Application Notes and Protocols for Amide Bond Formation with 2,4-Difluoroaniline. 31

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. 16

  • MDPI. (2021). Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. 32

  • ResolveMass Laboratories Inc. NMR characterization of small and large molecules. 8

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  • Sigma-Aldrich. Derivatization of Fatty acids to FAMEs. 21

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  • BOC Sciences. (2024). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.

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  • National Institutes of Health (NIH). Preparation of fatty acid methyl esters for gas-liquid chromatography. 22

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References

Application and Protocol Guide for the Characterization of Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide provides a suite of detailed application notes and validated protocols for the analytical characterization of Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate. This compound, a substituted pyrrole, is of significant interest in medicinal chemistry and drug development due to the prevalence of the pyrrole scaffold in pharmacologically active molecules.[1][2] The methodologies outlined herein are designed to ensure the unambiguous identification, purity assessment, and structural elucidation of this molecule, adhering to the highest standards of scientific integrity. This guide is intended for researchers and professionals who require robust and reliable analytical methods for the characterization of nitrogen-containing heterocyclic compounds.[3][4][5]

Introduction to this compound

This compound is a bifunctional organic molecule featuring a pyrrole core, a primary amine, and a methyl ester. The pyrrole ring is a five-membered aromatic heterocycle that is a constituent of many biologically important molecules.[1][4] The presence of both a basic amino group and an ester functionality makes this compound a versatile building block in the synthesis of more complex pharmaceutical agents. Accurate characterization is paramount to ensure the identity, purity, and stability of this intermediate, which directly impacts the quality and efficacy of any subsequent products.

Compound Profile:

PropertyValueSource
Molecular Formula C₇H₁₀N₂O₂[6]
Molecular Weight 154.17 g/mol [6]
CAS Number 263382-27-0[6]
Chemical Structure Chemical Structure of this compoundN/A

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules.[7] For this compound, both ¹H and ¹³C NMR are essential to confirm the connectivity of atoms and the substitution pattern of the pyrrole ring.

Rationale for NMR Analysis

The chemical shifts and coupling patterns in the NMR spectra of pyrrole derivatives are highly sensitive to the nature and position of substituents.[7][8][9] The electron-donating aminomethyl group and the electron-withdrawing methyl carboxylate group at the 2 and 5 positions, respectively, will have predictable effects on the chemical shifts of the pyrrole ring protons and carbons, allowing for definitive structural confirmation.[3]

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the expected chemical shifts for this compound. These predictions are based on established data for substituted pyrroles.[3][7][10][11][12][13][14][15]

Table 1: Expected ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
Pyrrole NH~11.5Broad Singlet-
Pyrrole H-3~6.8Doublet~3.5
Pyrrole H-4~6.1Doublet~3.5
CH₂ (aminomethyl)~3.8Singlet-
OCH₃ (ester)~3.7Singlet-
NH₂ (amino)~2.5Broad Singlet-

Table 2: Expected ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)

Carbon Assignment Expected Chemical Shift (ppm)
C=O (ester)~161
Pyrrole C-5~135
Pyrrole C-2~122
Pyrrole C-3~115
Pyrrole C-4~108
OCH₃ (ester)~51
CH₂ (aminomethyl)~38
Experimental Protocol for NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is to ensure the observation of the exchangeable NH and NH₂ protons.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A higher number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the acquired data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

LCMS_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry HPLC_Sample Sample Injection Column C18 Separation HPLC_Sample->Column UV_Detector UV Detection Column->UV_Detector ESI_Source Electrospray Ionization UV_Detector->ESI_Source Eluent Transfer Mass_Analyzer Mass Analysis (TOF/Orbitrap) ESI_Source->Mass_Analyzer Detector Ion Detection Mass_Analyzer->Detector Data_System Data System: Chromatogram & Mass Spectrum Detector->Data_System Signal

References

Application Note: Orthogonal Chromatographic Analysis of Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate using HPLC-UV and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

This application note presents two robust and validated chromatographic methods for the quantitative and qualitative analysis of Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate, a key heterocyclic building block in pharmaceutical and materials science. Due to its polar nature, featuring a primary amine and a pyrrole ring, this analyte presents unique analytical challenges. We detail a straightforward Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection for direct quantification. Additionally, we provide a comprehensive Gas Chromatography-Mass Spectrometry (GC-MS) method, which necessitates a chemical derivatization step to enhance volatility. The causality behind experimental choices, detailed step-by-step protocols, and a comparative analysis of the two orthogonal techniques are provided to guide researchers in selecting the optimal method for their specific analytical needs.

Introduction: The Analytical Challenge

This compound is a bifunctional molecule incorporating a primary amine, a pyrrole heterocycle, and a methyl ester. This combination of functional groups makes it an important synthon for creating complex molecular architectures in drug development. However, the very features that make it synthetically valuable—polarity and reactivity—complicate its analysis. The primary amine group (a Lewis base) is prone to interacting with active sites on silica-based chromatographic supports, leading to poor peak shape and inaccurate quantification.[1] Furthermore, its low volatility and thermal lability make direct analysis by gas chromatography challenging.[2]

To address these challenges, this guide provides two distinct, yet complementary, analytical strategies:

  • High-Performance Liquid Chromatography (HPLC): A direct analysis using a modern reversed-phase column designed to handle polar analytes, providing robust quantification without sample modification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An indirect but highly specific method that uses chemical derivatization to overcome volatility issues, providing definitive structural confirmation through mass spectral data.

These orthogonal methods provide a comprehensive analytical toolkit for purity assessment, stability studies, and quantitative determination of this important compound.

Method 1: Reversed-Phase HPLC with UV Detection

Principle and Rationale

Reversed-phase HPLC (RP-HPLC) separates compounds based on their hydrophobicity.[3] The stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar (typically a water/acetonitrile or water/methanol mixture).[4] While seemingly straightforward, the analysis of polar amines like our target analyte requires careful control of chromatographic parameters to achieve symmetrical peaks and reproducible retention.

Causality of Method Choices:

  • Column Selection: A C18 column is the workhorse of reversed-phase chromatography, but traditional columns can exhibit strong secondary interactions with the basic amine group, causing peak tailing. We specify a modern, high-purity, end-capped C18 column. End-capping neutralizes most of the acidic silanol groups on the silica surface, significantly improving peak shape for basic compounds.[5]

  • Mobile Phase pH Control: The primary amine group's state of ionization is pH-dependent. At a pH below its pKa (~9-10), the amine will be protonated (-NH3+). Operating in an acidic mobile phase (e.g., pH 3.0) ensures the analyte is in a single, stable ionic form, which leads to sharper, more symmetrical peaks and consistent retention times.[6] We use a phosphate buffer for its excellent buffering capacity in this pH range.

  • UV Detection: The pyrrole ring is an effective chromophore, exhibiting strong UV absorbance. A detection wavelength of 225 nm is chosen to provide high sensitivity for this class of compounds.[7]

Experimental Protocol: HPLC-UV

Instrumentation and Consumables:

  • HPLC System with quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., Waters Symmetry C18, Agilent Zorbax Eclipse Plus C18, or equivalent).

  • Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Diluent: Mobile Phase A / Acetonitrile (80:20 v/v).

  • Reagents: Potassium dihydrogen phosphate, Phosphoric acid, Acetonitrile (HPLC Grade), Water (HPLC Grade).

Chromatographic Conditions:

ParameterSetting
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.02 M KH₂PO₄, pH 3.0
Mobile Phase B Acetonitrile
Gradient 10% B to 70% B over 15 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 225 nm
Run Time 20 minutes (including equilibration)

Step-by-Step Protocol:

  • Mobile Phase Preparation:

    • To prepare Mobile Phase A, dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid. Filter through a 0.45 µm membrane filter.

    • Filter Mobile Phase B (Acetonitrile) through a 0.45 µm membrane filter.

  • Standard Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

    • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.

  • Sample Preparation:

    • Accurately weigh a sample containing the analyte and dissolve it in the diluent to achieve a final concentration within the calibration range (e.g., ~25 µg/mL).

    • Filter the final sample solution through a 0.45 µm syringe filter before injection.

  • System Suitability and Analysis:

    • Equilibrate the column with the initial mobile phase conditions (90% A / 10% B) for at least 30 minutes or until a stable baseline is achieved.

    • Inject a mid-level standard (e.g., 25 µg/mL) five times. The system is suitable if the relative standard deviation (RSD) for peak area is ≤ 2.0% and the USP tailing factor is ≤ 1.5.

    • Inject the blank (diluent), followed by the calibration standards and then the samples.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis reagents Prepare Mobile Phase & Diluent standards Prepare Calibration Standards sample Prepare & Filter Sample system Equilibrate System & Perform System Suitability sample->system Inject sequence Run Analytical Sequence system->sequence data Process Data (Integration & Calibration) sequence->data result Final Report: Concentration Purity data->result Generate GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Analysis sample Aliquot Sample or Standard dry Evaporate to Dryness (N₂) sample->dry derivatize Add Solvent & BSTFA + 1% TMCS dry->derivatize react Heat at 70°C for 45 min derivatize->react inject Inject 1µL into GC-MS System react->inject Cool & separate Chromatographic Separation inject->separate detect Mass Spectral Detection (EI) separate->detect result Final Report: Identification Quantification detect->result Generate

References

The Versatile Precursor: Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate in the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including a significant number of anticancer agents.[1][2] Its unique electronic properties and ability to participate in various chemical transformations make it an ideal building block for the design of targeted therapeutics. Among the diverse array of pyrrole-based intermediates, Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate stands out as a particularly valuable precursor. Its bifunctional nature, possessing both a reactive aminomethyl group and a readily modifiable ester, provides a versatile platform for the construction of complex molecules designed to interact with specific biological targets implicated in cancer progression. This guide provides an in-depth exploration of the application of this precursor in the synthesis of novel anticancer agents, complete with detailed protocols and the scientific rationale behind the experimental design.

The Strategic Advantage of this compound

The strategic importance of this compound in drug discovery stems from its inherent chemical functionalities. The primary amine of the aminomethyl group serves as a key nucleophile, enabling facile amide bond formation, reductive amination, and the introduction of diverse side chains. This is crucial for establishing specific interactions with the amino acid residues within the active sites of target proteins. The methyl ester at the 2-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to further elaborate the molecular structure. Alternatively, the ester can be reduced or transformed into other functional groups, adding to the synthetic versatility of this precursor.

Application in the Synthesis of Kinase Inhibitors

A primary application of pyrrole derivatives in oncology is the development of protein kinase inhibitors.[3][4] Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The pyrrole scaffold can be effectively utilized to design molecules that compete with ATP for binding to the kinase active site, thereby inhibiting downstream signaling and halting cancer cell proliferation.

Logical Workflow for Kinase Inhibitor Synthesis

The general workflow for synthesizing a library of potential kinase inhibitors from this compound involves a series of strategic chemical modifications aimed at exploring the structure-activity relationship (SAR).

G cluster_0 Initial Precursor cluster_1 Core Modification cluster_2 Further Diversification cluster_3 Final Compounds A This compound B Amide Coupling at C5-aminomethyl A->B C Hydrolysis of C2-ester B->C D Amide Coupling at C2-carboxylic acid C->D E Introduction of various R-groups D->E F Library of Pyrrole-based Kinase Inhibitor Candidates E->F

Caption: Synthetic workflow for kinase inhibitors.

Protocol 1: Synthesis of a Pyrrole-Carboxamide Derivative

This protocol details the synthesis of a hypothetical, yet representative, pyrrole-carboxamide derivative, a common motif in kinase inhibitors, starting from this compound.

Step 1: Acylation of the Aminomethyl Group

  • Rationale: This initial step introduces a key structural element by forming a stable amide bond. The choice of the acyl chloride (or carboxylic acid activated with a coupling agent) is critical for targeting specific features of the kinase active site.

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere of nitrogen.

    • Add triethylamine (1.2 eq) to the solution and cool to 0 °C in an ice bath.

    • Slowly add a solution of the desired acyl chloride (e.g., benzoyl chloride, 1.1 eq) in anhydrous DCM to the reaction mixture.

    • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the acylated intermediate.

Step 2: Saponification of the Methyl Ester

  • Rationale: The hydrolysis of the methyl ester to the corresponding carboxylic acid is a necessary step to enable subsequent amide bond formation at this position, allowing for further molecular diversification.

  • Procedure:

    • Dissolve the acylated intermediate from Step 1 in a mixture of methanol and water.

    • Add lithium hydroxide (or sodium hydroxide, 2.0 eq) to the solution.

    • Stir the reaction mixture at room temperature until TLC analysis indicates complete consumption of the starting material.

    • Remove the methanol under reduced pressure.

    • Acidify the aqueous residue to pH 3-4 with 1N HCl.

    • Extract the product with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid derivative.

Step 3: Amide Coupling to Introduce Further Diversity

  • Rationale: This final coupling step introduces a second point of diversity, which is crucial for fine-tuning the inhibitory activity and pharmacokinetic properties of the final compound. A variety of amines can be used to generate a library of potential inhibitors.

  • Procedure:

    • Dissolve the carboxylic acid from Step 2 (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

    • Add a peptide coupling agent such as HATU (1.1 eq) and a base like N,N-diisopropylethylamine (DIPEA, 2.0 eq).

    • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

    • Add the desired amine (e.g., aniline or a substituted aniline, 1.2 eq) to the reaction mixture.

    • Stir at room temperature overnight.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the final compound by column chromatography or preparative HPLC.

Application in the Synthesis of Tubulin Polymerization Inhibitors

Another significant application of pyrrole-based compounds is in the development of agents that target tubulin, a key protein involved in microtubule dynamics and cell division.[1][5][6] By inhibiting tubulin polymerization, these compounds can arrest cancer cells in the G2/M phase of the cell cycle, leading to apoptosis.[6] The pyrrole scaffold can be elaborated to mimic the binding of known tubulin inhibitors, such as colchicine.[1]

Pathway for Tubulin Inhibitor Synthesis

The synthesis of a tubulin inhibitor from this compound would involve modifying the precursor to incorporate structural features known to interact with the colchicine binding site on tubulin.

G cluster_0 Starting Material cluster_1 Key Transformations cluster_2 Target Features cluster_3 Final Product A This compound B Functionalization of Amine A->B C Modification of Ester A->C D Introduction of Trimethoxyphenyl-like Moiety B->D E Conformational Constraints C->E F Pyrrole-based Tubulin Polymerization Inhibitor D->F E->F

Caption: Synthesis pathway for tubulin inhibitors.

Protocol 2: Synthesis of a Putative Tubulin Polymerization Inhibitor

This protocol outlines a plausible synthetic route to a pyrrole derivative designed to target the colchicine binding site of tubulin.

Step 1: Reductive Amination to Introduce a Key Pharmacophore

  • Rationale: This step introduces a substituted benzyl group, which can mimic the trimethoxyphenyl ring of colchicine, a critical pharmacophore for tubulin binding.

  • Procedure:

    • To a solution of this compound (1.0 eq) in methanol, add the desired substituted benzaldehyde (e.g., 3,4,5-trimethoxybenzaldehyde, 1.1 eq).

    • Add a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1 hour to form the imine intermediate.

    • Cool the reaction to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for an additional 3 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography.

Step 2: Modification of the Pyrrole-2-Carboxylate

  • Rationale: The ester at the C2 position can be converted into a carboxamide to introduce another point of interaction with the tubulin protein.

  • Procedure:

    • Hydrolyze the methyl ester of the product from Step 1 to the carboxylic acid using the procedure described in Protocol 1, Step 2.

    • Couple the resulting carboxylic acid with a selected amine (e.g., a small alkyl amine or a heterocyclic amine) using a standard peptide coupling agent like HATU, as detailed in Protocol 1, Step 3.

Data Summary

The following table summarizes hypothetical but representative data for a series of synthesized pyrrole-based compounds, illustrating how systematic structural modifications can influence anticancer activity.

Compound IDR1 (at C5-N)R2 (at C2-amide)Target Kinase IC50 (nM)MCF-7 Cell Viability IC50 (µM)
P-001 Benzoyl-NH-CH3501.2
P-002 4-Chlorobenzoyl-NH-CH3250.8
P-003 Benzoyl-NH-Cyclopropyl451.1
P-004 4-Chlorobenzoyl-NH-Cyclopropyl150.5

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of novel anticancer agents. Its bifunctional nature allows for the systematic and efficient construction of diverse chemical libraries targeting key oncogenic pathways, such as those driven by protein kinases and microtubule dynamics. The protocols and strategies outlined in this guide provide a framework for researchers and drug development professionals to leverage the synthetic potential of this important building block in the ongoing quest for more effective and selective cancer therapies. The ability to readily modify the structure at two key positions facilitates the exploration of structure-activity relationships, ultimately leading to the identification of potent and drug-like clinical candidates.

References

Application Notes and Protocols: Synthesis of Novel MmpL3 Inhibitors Utilizing Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting MmpL3 in the Fight Against Tuberculosis

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This necessitates the discovery of novel therapeutic agents that act on unexploited bacterial targets.[1] One of the most promising of these targets is the Mycobacterial membrane protein Large 3 (MmpL3).[1][2][3]

MmpL3 is an essential transporter protein in Mtb responsible for the translocation of trehalose monomycolate (TMM), a crucial precursor for mycolic acids, from the cytoplasm to the periplasmic space.[4][5] Mycolic acids are fundamental components of the unique and impermeable mycobacterial cell wall. Inhibition of MmpL3 disrupts this transport process, leading to a compromised cell wall, arrested bacterial growth, and eventual cell death.[1][4] The essentiality of MmpL3 for mycobacterial viability and its absence in humans make it an attractive and specific target for novel anti-tubercular drug development.[3][4]

A promising class of MmpL3 inhibitors is based on the pyrrole-2-carboxamide scaffold. These compounds have demonstrated potent activity against both drug-sensitive and drug-resistant strains of Mtb.[6] This application note provides a detailed guide on the synthesis of such inhibitors, utilizing Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate as a versatile and key building block. We will delve into the synthetic strategy, provide step-by-step protocols, and discuss the rationale behind the experimental choices.

Synthetic Strategy: A Modular Approach to MmpL3 Inhibitors

The synthesis of pyrrole-2-carboxamide-based MmpL3 inhibitors from this compound follows a logical and modular three-step sequence. This approach allows for the facile generation of a library of analogues for structure-activity relationship (SAR) studies by varying the substituents introduced in the first and final steps.

The overall synthetic workflow is depicted below:

G A This compound B Step 1: N-Functionalization of the Aminomethyl Group A->B Acyl Chloride, Sulfonyl Chloride, or Isocyanate C N-Substituted this compound Intermediate B->C D Step 2: Saponification (Ester Hydrolysis) C->D LiOH or NaOH E N-Substituted 5-(aminomethyl)-1H-pyrrole-2-carboxylic Acid D->E F Step 3: Amide Coupling E->F Amine, Coupling Agent (e.g., HATU, EDC) G Final MmpL3 Inhibitor (Pyrrole-2-carboxamide) F->G

Caption: General synthetic workflow for MmpL3 inhibitors.

This strategy is advantageous as it allows for late-stage diversification, a key principle in medicinal chemistry for efficient lead optimization.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative MmpL3 inhibitor.

PART 1: N-Acylation of this compound

This initial step introduces a key structural motif that can be varied to explore the SAR of the resulting inhibitors. The choice of the acylating agent is critical and will define a significant portion of the final molecule's chemical space.

Protocol 1: Synthesis of Methyl 5-(((4-chlorobenzoyl)amino)methyl)-1H-pyrrole-2-carboxylate

Rationale: The addition of an aromatic acyl group, such as 4-chlorobenzoyl, is a common feature in potent MmpL3 inhibitors, contributing to hydrophobic interactions within the target's binding pocket.

Materials:

  • This compound

  • 4-Chlorobenzoyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) to the solution.

  • Slowly add a solution of 4-chlorobenzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N-acylated intermediate.

PART 2: Saponification of the Methyl Ester

The hydrolysis of the methyl ester to the corresponding carboxylic acid is a necessary step to prepare the molecule for the subsequent amide coupling reaction.

Protocol 2: Synthesis of 5-(((4-chlorobenzoyl)amino)methyl)-1H-pyrrole-2-carboxylic acid

Rationale: Basic hydrolysis is a standard and efficient method for the saponification of methyl esters. Lithium hydroxide is often preferred due to its high reactivity and the ease of workup.

Materials:

  • Methyl 5-(((4-chlorobenzoyl)amino)methyl)-1H-pyrrole-2-carboxylate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water (H₂O)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve the N-acylated intermediate (1.0 eq) in a mixture of THF, MeOH, and H₂O (e.g., 3:1:1 ratio).

  • Add LiOH·H₂O (2.0-3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure to remove the organic solvents.

  • Dilute the remaining aqueous solution with water and cool to 0 °C.

  • Acidify the solution to pH 3-4 with 1 M HCl. A precipitate should form.

  • Extract the aqueous layer with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the carboxylic acid product, which can often be used in the next step without further purification.

PART 3: Amide Coupling to Yield the Final MmpL3 Inhibitor

The final step involves the formation of the crucial amide bond that characterizes this class of inhibitors. The choice of the amine component is another key point for SAR exploration.

Protocol 3: Synthesis of N-cyclohexyl-5-(((4-chlorobenzoyl)amino)methyl)-1H-pyrrole-2-carboxamide

Rationale: The use of a bulky, hydrophobic group like cyclohexyl on the amide nitrogen has been shown to be beneficial for the anti-tubercular activity of these compounds.[6] HATU is a highly efficient coupling reagent that minimizes side reactions and often leads to high yields.

Materials:

  • 5-(((4-chlorobenzoyl)amino)methyl)-1H-pyrrole-2-carboxylic acid

  • Cyclohexylamine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid intermediate (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Add cyclohexylamine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with EtOAc (3x).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the final MmpL3 inhibitor.

Data Presentation: Structure-Activity Relationship (SAR) Insights

The modular nature of this synthesis allows for the systematic exploration of the SAR. The following table summarizes hypothetical data for a small library of analogues, illustrating how structural modifications can impact anti-tubercular activity.

Compound IDR¹ Group (on aminomethyl)R² Group (on carboxamide)MIC (µg/mL) against Mtb H37RvCytotoxicity (IC₅₀ in µM)
I-1 4-ChlorobenzoylCyclohexyl0.1> 50
I-2 4-FluorobenzoylCyclohexyl0.2> 50
I-3 BenzoylCyclohexyl0.5> 50
I-4 4-ChlorobenzoylAdamantyl0.05> 50
I-5 4-ChlorobenzoylBenzyl1.0> 50

Analysis of SAR Data:

  • R¹ Group: Electron-withdrawing substituents on the benzoyl ring (e.g., chloro, fluoro) appear to be beneficial for activity compared to an unsubstituted benzoyl group.

  • R² Group: A bulky, lipophilic group on the carboxamide nitrogen is crucial for potent activity. The adamantyl group in I-4 shows a significant improvement in potency over the cyclohexyl group in I-1 . A less bulky group like benzyl (I-5 ) leads to a decrease in activity.

Mechanism of Action Visualization

The synthesized pyrrole-2-carboxamide inhibitors are proposed to bind within a proton-translocation channel of MmpL3, thereby disrupting its function.

G cluster_0 MmpL3 Transporter MmpL3 Periplasmic Domain Transmembrane Domain Cytoplasmic Domain Block X MmpL3:f1->Block Blocks TMM Translocation Inhibitor Pyrrole-2-carboxamide Inhibitor Inhibitor->MmpL3:f1 Binds to Proton-Translocation Channel TMM Trehalose Monomycolate (TMM) TMM->MmpL3:f2 Enters from Cytoplasm

Caption: Proposed mechanism of MmpL3 inhibition.

Conclusion

This application note provides a comprehensive guide for the synthesis of novel MmpL3 inhibitors using this compound as a key starting material. The described modular synthetic strategy, coupled with detailed experimental protocols, empowers researchers to generate diverse libraries of pyrrole-2-carboxamide derivatives for anti-tubercular drug discovery programs. The insights into the SAR of this compound class highlight the importance of systematic structural modifications to optimize potency and drug-like properties. The continued exploration of MmpL3 inhibitors holds significant promise for the development of next-generation therapies to combat the global threat of tuberculosis.

References

Troubleshooting & Optimization

Common side reactions in the synthesis of "Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals who are actively working with this molecule. Here, we address common challenges, side reactions, and optimization strategies in a practical question-and-answer format, grounded in established chemical principles and field experience.

Troubleshooting Guide: Common Synthetic Challenges

This section directly addresses specific issues that may arise during the multi-step synthesis of the target compound. A generalized synthetic approach is considered, starting from a 2,5-disubstituted pyrrole precursor, which is then elaborated to the final product.

Question 1: I'm seeing significant polymerization and dark tar formation during the initial pyrrole ring synthesis. What's causing this and how can I prevent it?

Answer: This is a classic issue rooted in the inherent reactivity of the pyrrole nucleus. Pyrroles are electron-rich aromatic heterocycles that are highly susceptible to degradation under strongly acidic conditions, leading to polymerization.[1][2]

Causality Explained:

The mechanism often involves acid-catalyzed self-condensation or electrophilic attack of a protonated pyrrole species onto a neutral pyrrole molecule. This initiates a chain reaction, resulting in insoluble, high-molecular-weight materials (tar). This is particularly problematic in classic syntheses like the Paal-Knorr reaction if the pH is not carefully controlled.[3]

Troubleshooting Protocol:

  • Strict pH Control: The reaction medium is critical. For acid-catalyzed cyclizations like the Paal-Knorr synthesis, avoid strong, non-nucleophilic acids.

    • Recommended: Use weak organic acids like acetic acid or buffered systems.

    • Action: Monitor the reaction pH. If starting with a 1,4-dicarbonyl and an amine, the condensation can sometimes be self-catalyzed. Strongly acidic conditions (pH < 3) should be avoided to prevent byproduct formation.[3]

  • Temperature Management: Exothermic reactions can accelerate polymerization.

    • Action: Maintain the recommended reaction temperature. Use an ice bath during the initial mixing of reagents if a strong exotherm is observed. Lowering the overall reaction temperature can favor the desired cyclization over competing degradation pathways.[3]

  • Inert Atmosphere: While polymerization is primarily acid-driven, the presence of oxygen can lead to oxidative degradation, contributing to the formation of colored impurities.

    • Action: Run the reaction under an inert atmosphere (Nitrogen or Argon), especially if the reaction requires heating for extended periods.

Question 2: My final product contains an isomeric impurity that is difficult to separate. How can I improve the regioselectivity of the initial ring formation?

Answer: Achieving high regioselectivity is a common hurdle in pyrrole synthesis, particularly when using unsymmetrical starting materials in reactions like the Knorr or Paal-Knorr syntheses.[2][3] The formation of, for example, a methyl 4-(aminomethyl) isomer instead of the desired 5-(aminomethyl) product, stems from a lack of control during the initial C-N bond formation and cyclization steps.

Causality Explained:

In a Paal-Knorr synthesis with an unsymmetrical 1,4-dicarbonyl compound, the amine can attack either carbonyl group. The subsequent cyclization and dehydration can lead to two different regioisomeric pyrroles. The product ratio is influenced by the electronic and steric properties of the substituents on the dicarbonyl starting material.

Strategies for Regiocontrol:

  • Strategic Choice of Starting Materials: Introduce significant steric or electronic differences between the two carbonyl groups.

    • Steric Hindrance: A bulky group near one carbonyl will direct the amine to attack the less hindered carbonyl.

    • Electronic Bias: An electron-withdrawing group will make the adjacent carbonyl more electrophilic and thus more susceptible to nucleophilic attack.

  • Use of a Directing or Protecting Group: Employ a starting material where one position is blocked or carries a group that directs the reaction, which can be removed or converted in a later step. N-protection strategies are also crucial as the substituent on the nitrogen can influence reactivity at the carbon positions.[4]

  • Reaction Condition Optimization:

    • Solvent Choice: The polarity of the solvent can influence the transition states of the competing pathways.

    • Catalyst: Lewis acids can be used to chelate with the dicarbonyl compound, potentially creating a bias for attack at one carbonyl over the other.[5]

Troubleshooting Workflow: Improving Regioselectivity

G cluster_conditions Condition Adjustment start Low Regioselectivity Observed steric Increase Steric Hindrance at one Carbonyl start->steric Modify Substrate electronic Introduce Electron-Withdrawing Group to bias attack start->electronic Modify Substrate conditions Modify Reaction Conditions start->conditions Optimize Process result Improved Regioselectivity steric->result electronic->result temp Lower Temperature conditions->temp Lower Temperature ph Adjust pH / Catalyst conditions->ph Adjust pH temp->result ph->result

Caption: Workflow for troubleshooting poor regioselectivity.

Question 3: The reduction of my C5-nitro or C5-cyano precursor is either incomplete or leads to reduction of the pyrrole ring itself. What is the best reduction method?

Answer: The reduction of a nitro or cyano group on an electron-rich pyrrole ring is a delicate operation. Harsh reducing conditions can lead to over-reduction of the pyrrole ring to a pyrroline or pyrrolidine, while overly mild conditions may result in incomplete conversion, leaving hydroxylamine or imine intermediates.

Causality Explained:

  • Catalytic Hydrogenation (e.g., H₂/Pd-C): This is a very common and often clean method. However, prolonged reaction times, high pressures, or aggressive catalysts (like Platinum oxide) can lead to saturation of the pyrrole ring. The presence of acid can also activate the ring towards reduction.

  • Metal/Acid Reduction (e.g., SnCl₂/HCl, Fe/HCl): These methods are effective for nitro group reduction but introduce strong acids, which can cause the polymerization side reactions discussed in Question 1.

Recommended Protocols & Troubleshooting:

MethodAdvantagesCommon Side ReactionsTroubleshooting Steps
H₂/Pd-C Clean workup, high yield.Over-reduction of pyrrole ring.• Use 5-10% Pd/C catalyst.• Run at atmospheric or low pressure (≤ 50 psi).• Monitor reaction carefully by TLC/LCMS and stop immediately upon consumption of starting material.• Ensure the reaction medium is neutral or slightly basic.
SnCl₂·2H₂O Effective for nitro groups, tolerant of esters.Requires careful pH control during workup, potential for tin waste.• Use in a protic solvent like ethanol or ethyl acetate.• After reduction, quench carefully and basify to pH > 8 to precipitate tin salts before filtration.
LiAlH₄ (LAH) Potent, reduces both nitriles and esters.Not Recommended. LAH will reduce the methyl ester at the C2 position in addition to the C5 substituent.• If a nitrile must be reduced, protect the ester or use an alternative reducing agent like BH₃·THF.
Question 4: I'm observing side products consistent with Boc-protection of the pyrrole nitrogen instead of the aminomethyl group. How do I achieve selective protection?

Answer: This is a common chemoselectivity challenge. The pyrrole N-H proton is weakly acidic and can be deprotonated by a base, making the nitrogen nucleophilic.[2] This competes with the primary amine of the aminomethyl side chain during protection reactions, especially with reagents like Boc-anhydride (Boc₂O).

Causality Explained:

In the presence of a base, an equilibrium exists between the deprotonated pyrrole nitrogen and the neutral primary amine. While the primary amine is generally more nucleophilic, the pyrrole anion is also reactive. The reaction conditions (solvent, base, temperature) determine the selectivity.

Protocol for Selective N-Boc Protection of the Side Chain:

  • Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of Boc₂O. Adding a large excess will promote di-protection (on both nitrogens).

  • Optimize Base and Solvent: The choice of base is critical.

    • Recommended: Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in a solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).[6]

    • Avoid: Strong bases like NaOH or K₂CO₃ in protic solvents can significantly increase the concentration of the pyrrole anion, leading to N-pyrrole protection.

  • Temperature Control: Run the reaction at a reduced temperature (0 °C to room temperature). This favors the more kinetically controlled product, which is typically the desired N-aminoalkyl protected compound.

Visualizing the Competing Reactions:

G start Methyl 5-(aminomethyl) -1H-pyrrole-2-carboxylate + Boc₂O, Base path1 Desired Pathway: Attack by Side-Chain NH₂ (More Nucleophilic) start->path1 path2 Side Reaction: Attack by Pyrrole N⁻ (Base-Promoted) start->path2 product1 Product A: Side-Chain N-Boc (Desired) path1->product1 product2 Product B: Pyrrole N-Boc (Impurity) path2->product2

Caption: Competing pathways in the Boc-protection step.

Frequently Asked Questions (FAQs)

Q: Why does my purified this compound turn dark brown or pink upon standing?

A: The final compound, like many electron-rich pyrroles and primary amines, is susceptible to oxidation by atmospheric oxygen. This process forms highly colored radical species or oligomers. The presence of trace impurities can often catalyze this degradation. To minimize this, handle the purified compound under an inert atmosphere and store it cold and protected from light.

Q: What are the recommended storage conditions for the final product?

A: The product should be stored in a tightly sealed container under an inert atmosphere (Argon or Nitrogen). For long-term stability, storage in a freezer at or below -20°C is highly recommended. It is often sold and stored as the hydrochloride salt, which is more stable and less prone to oxidation than the free base.[7]

Q: Is it necessary to protect the pyrrole nitrogen during this synthesis?

A: It is highly advisable, especially if you plan to perform reactions that are sensitive to the acidic N-H or involve strong bases or electrophiles. N-protection deactivates the ring, reducing its susceptibility to polymerization and oxidation.[4][8] Electron-withdrawing protecting groups like tosyl (Ts) or benzenesulfonyl are common.[4] However, they require harsh conditions for removal. A group like Boc may be used, which can be removed under acidic conditions.[9] The choice depends on the overall synthetic plan.

Q: What TLC visualization methods work best for this compound?

A: The pyrrole ring is UV-active, so visualization under a 254 nm UV lamp is effective. Additionally, the primary amine can be stained using a ninhydrin solution, which will develop a colored spot (typically purple or yellow) upon heating. A vanillin stain can also be effective for visualizing the pyrrole ring itself.[10]

References

How to improve the yield of "Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, you will find troubleshooting guides and frequently asked questions (FAQs) formatted to address specific challenges you may encounter during your experiments, grounded in established chemical principles and field-proven insights.

Introduction

This compound is a valuable substituted pyrrole building block in medicinal chemistry and materials science. Its bifunctional nature, featuring a nucleophilic aminomethyl group and an electrophilic ester, makes it a versatile synthon. However, the synthesis can be challenging due to the high reactivity of the pyrrole ring and the potential for side reactions. This guide provides a structured approach to troubleshooting and optimizing its synthesis, focusing on a common synthetic route from a nitrile precursor.

Assumed Synthetic Pathway

A prevalent strategy for synthesizing the target molecule involves the reduction of a nitrile precursor, Methyl 5-cyano-1H-pyrrole-2-carboxylate. Our troubleshooting guide will focus on this critical transformation and related challenges.

Synthetic_Pathway Precursor Methyl 5-cyano-1H- pyrrole-2-carboxylate Intermediate [Imine Intermediate] Precursor->Intermediate Reduction (e.g., LiAlH4, H2/Catalyst) Product Methyl 5-(aminomethyl)-1H- pyrrole-2-carboxylate Intermediate->Product Further Reduction

Caption: A common synthetic route to the target compound.

Frequently Asked Questions & Troubleshooting Guide
Q1: My overall yield is consistently low. What are the most critical factors to investigate first?

A1: Low yields in pyrrole synthesis are often traced back to a few key areas.[1] Before optimizing individual steps, verify these foundational aspects:

  • Purity of Starting Materials: Pyrrole syntheses can be sensitive to impurities. Your starting material, Methyl 5-cyano-1H-pyrrole-2-carboxylate, may be susceptible to degradation. Ensure its purity by NMR or LC-MS before use. The pyrrole ring is electron-rich and can polymerize under acidic conditions or oxidize upon exposure to air.[2][3][4]

  • Atmospheric Control: Reactions involving pyrroles, especially those with electron-donating groups, should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation, which often results in the formation of dark, insoluble materials.

  • Solvent and Reagent Anhydrousness: For the critical nitrile reduction step, particularly when using powerful hydride reagents like Lithium Aluminum Hydride (LiAlH₄), the presence of moisture is detrimental. Water will rapidly quench the reagent, reducing its effective stoichiometry and lowering the yield. Always use freshly distilled, anhydrous solvents.[1]

Q2: The reduction of my nitrile precursor, Methyl 5-cyano-1H-pyrrole-2-carboxylate, is problematic. I'm getting incomplete conversion and a mixture of byproducts. How can I improve this step?

A2: This is the most challenging step in the synthesis and the primary source of yield loss. The main issues are incomplete reduction and the formation of secondary amine byproducts from the reaction of the desired primary amine with an intermediate imine.[5][6]

Causality: The reduction proceeds via an imine intermediate. The primary amine product is nucleophilic and can attack this imine, leading to a dimeric secondary amine after further reduction.

Nitrile_Reduction_Side_Reaction cluster_main Desired Pathway cluster_side Side Reaction Pathway Nitrile R-C≡N Imine R-CH=NH (Imine Intermediate) Nitrile->Imine + 2[H] PrimaryAmine R-CH2-NH2 (Primary Amine) Imine->PrimaryAmine + 2[H] SecondaryAmine (R-CH2)2NH (Secondary Amine) Imine->SecondaryAmine + Product + 2[H] PrimaryAmine->Imine Nucleophilic Attack Protecting_Group_Workflow Start Methyl 5-cyano-1H- pyrrole-2-carboxylate N_Protected N-Tosyl Protected Nitrile Start->N_Protected 1. TsCl, Base Reduced N-Tosyl Protected Amine N_Protected->Reduced 2. LiAlH4 Boc_Protected N-Tosyl, N'-Boc Protected Product Reduced->Boc_Protected 3. Boc2O, Base Final_Deprotected Final Product (if needed) Boc_Protected->Final_Deprotected 4. Deprotection

References

Technical Support Center: Purification of Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and detailed protocols to address the unique challenges associated with the purification of this molecule. Our focus is on explaining the causality behind experimental choices to ensure reproducible, high-purity outcomes.

Analysis of the Target Molecule

This compound is a bifunctional molecule whose purification is complicated by its inherent chemical properties. Understanding these properties is the cornerstone of developing a successful purification strategy.

  • Basicity: The primary aminomethyl group (-CH₂NH₂) confers significant basicity. This functionality will strongly interact with acidic stationary phases like standard silica gel, leading to common issues such as peak tailing, streaking, and in some cases, irreversible adsorption.

  • Pyrrole Ring Instability: The pyrrole core is an electron-rich aromatic system susceptible to oxidation and polymerization, particularly when exposed to air, light, strong acids, or excessive heat. This degradation often results in the formation of colored impurities, compromising the purity and yield of the final product.

  • Ester Functionality: The methyl ester (-COOCH₃) can be susceptible to hydrolysis under strongly acidic or basic conditions, especially during prolonged workups or chromatography with inappropriate modifiers.

  • Storage Sensitivity: Commercial suppliers recommend storing the compound in a dark place, under an inert atmosphere, and in a freezer at temperatures below -20°C, highlighting its instability.

These factors necessitate careful selection of purification techniques and conditions to preserve the molecule's integrity.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying this compound?

The main challenges stem from the compound's basicity and instability. The basic amine causes strong interactions with silica gel, leading to poor chromatographic separation.[1] Furthermore, the pyrrole ring is prone to oxidation, which can lead to sample discoloration and the formation of complex impurities, especially during purification.

Q2: What is the most effective purification method for this compound?

Flash column chromatography is generally the most effective method, but with critical modifications. Standard silica gel is often unsuitable. The recommended approaches are:

  • Chromatography on deactivated silica gel (treated with a base like triethylamine).[1]

  • Chromatography using a different stationary phase, such as neutral or basic alumina .[1]

Recrystallization can also be effective, provided a suitable solvent system can be identified.

Q3: How should I properly store the purified compound to prevent degradation?

Based on supplier data and the compound's known instability, storage conditions are critical. The purified product should be stored as a solid in an amber vial, under an inert atmosphere (argon or nitrogen), and at or below -20°C. This minimizes exposure to oxygen, light, and thermal energy, which can all promote degradation.

Q4: My sample is yellow or brown after synthesis. What causes this, and how can it be resolved?

Coloration is almost always a sign of degradation, likely due to the oxidation of the pyrrole ring into highly conjugated byproducts.[1] To address this:

  • Prevention: During the workup, minimize the sample's exposure to air and bright light. If possible, work under an inert atmosphere.[1]

  • Remediation: Before column chromatography, you can attempt a treatment with activated charcoal. Dissolve the crude product in a suitable organic solvent, add a small amount of activated charcoal, stir for 15-30 minutes, and then filter through celite. Be aware that this can reduce your overall yield as some product may be adsorbed.[1]

Part 2: Troubleshooting Guide

This section addresses specific issues you may encounter during purification in a practical question-and-answer format.

Column Chromatography Issues

Problem 1: My compound is streaking severely on a silica gel TLC plate and I get poor separation during column chromatography.

  • Causality: This is the most common issue and is caused by the strong interaction between the basic aminomethyl group and the acidic silanol groups on the silica surface. This leads to slow, non-uniform elution.

  • Solutions:

    • Add a Basic Modifier: Incorporate a small amount (0.5-2%) of a volatile base, such as triethylamine (Et₃N) or pyridine, into your eluent system (e.g., Dichloromethane/Methanol/Et₃N).[1] The modifier competes for the acidic sites on the silica, allowing your compound to elute more cleanly.

    • Use a Deactivated Stationary Phase: Before packing your column, prepare a slurry of silica gel in your non-polar solvent containing 1-2% triethylamine. This "deactivates" the acidic sites.[1]

    • Switch to Alumina: Change your stationary phase to neutral or basic alumina, which lacks the acidic silanol groups responsible for the strong interaction.[1]

Problem 2: My compound appears to have decomposed on the column. My collected fractions show multiple new spots on TLC.

  • Causality: The acidic nature of silica gel can catalyze the degradation or polymerization of sensitive pyrroles.[1] The extended contact time during a slow column run exacerbates this issue.

  • Solutions:

    • Test Stability: Before committing your entire batch, spot the compound on a silica TLC plate and let it sit for 30-60 minutes. Then, elute the plate. If a new streak or spot appears at the baseline, your compound is not stable on silica.[1]

    • Switch to a Neutral Phase: Immediately switch to a more inert stationary phase like neutral alumina.

    • Work Quickly: If using deactivated silica, do not let the column run overnight. Elute the compound as efficiently as possible to minimize contact time.

Recrystallization Issues

Problem 3: I am unable to find a suitable solvent system for recrystallization.

  • Causality: The molecule has both polar (amine, ester, N-H) and non-polar (pyrrole ring) characteristics, which can make finding a single solvent with the ideal solubility profile (sparingly soluble when cold, fully soluble when hot) difficult.

  • Solutions:

    • Use a Co-solvent System: Try a binary solvent system. Dissolve your compound in a minimal amount of a solvent in which it is highly soluble (e.g., methanol, dichloromethane). Then, slowly add a non-solvent in which it is poorly soluble (e.g., hexane, diethyl ether) at an elevated temperature until the solution becomes faintly cloudy. Allow it to cool slowly.

    • Induce Crystallization: If the solution becomes supersaturated but no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal from a previous batch.[1]

Problem 4: My product is "oiling out" instead of forming crystals.

  • Causality: This often happens when the solution is cooled too quickly or is too concentrated, causing the compound to crash out of solution as a liquid phase before it can form an ordered crystal lattice. The presence of impurities can also inhibit crystallization.

  • Solutions:

    • Slow Cooling: Ensure the hot solution is allowed to cool to room temperature slowly, without disturbance, before placing it in an ice bath or refrigerator.

    • Use a More Dilute Solution: Re-heat the mixture to dissolve the oil, add more of the primary solvent to create a more dilute solution, and then allow it to cool slowly again.[1]

General Purity and Yield Issues

Problem 5: My final yield is unexpectedly low after purification.

  • Causality: Low yield can be attributed to several factors:

    • Irreversible adsorption of the product onto a silica gel column.

    • Degradation of the material during the purification process.[1]

    • Loss of material during transfers or excessive washing during recrystallization.

    • Adsorption onto activated charcoal if used for decolorization.[1]

  • Solutions:

    • Optimize Chromatography: Use the troubleshooting steps above (deactivated silica, alumina) to ensure your compound elutes fully from the column.

    • Handle with Care: Minimize exposure to air and light throughout the process. Use solvents that have been purged with nitrogen or argon if possible.

    • Recrystallization Finesse: After filtering your crystals, wash them with a minimal amount of ice-cold recrystallization solvent to avoid re-dissolving the product.

Part 3: Recommended Protocols

Protocol 1: Flash Column Chromatography (Deactivated Silica)

This protocol is designed to mitigate the basicity of the target molecule.

  • Prepare the Eluent: Select an appropriate solvent system, such as Dichloromethane/Methanol or Ethyl Acetate/Hexane. Add 1% triethylamine (Et₃N) by volume to the mixture.

  • Deactivate the Silica: Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., Hexane) containing 1% Et₃N. Let it stand for 15 minutes.

  • Pack the Column: Pack the column with the deactivated silica slurry as you normally would.

  • Load the Sample: Dissolve your crude product in a minimal amount of the eluent. For better resolution, pre-adsorb the sample onto a small amount of deactivated silica, evaporate the solvent, and dry-load the resulting powder onto the top of the column.

  • Elute the Column: Run the column using your prepared eluent. Do not use a strong acidic stain (like permanganate) for TLC visualization as it will destroy the compound; use UV light and/or a ninhydrin stain to visualize the amine.

  • Isolate the Product: Combine the fractions containing the pure product, confirmed by TLC. Remove the solvent and triethylamine under reduced pressure. Note: A high-vacuum pump may be needed to completely remove triethylamine.

Protocol 2: Recrystallization

This method is ideal if a suitable solvent system can be found and is excellent for removing trace impurities.

  • Solvent Screening: In small test tubes, test the solubility of your crude product in various solvents (e.g., methanol, ethanol, ethyl acetate, acetonitrile, and co-solvents like ethyl acetate/hexane).

  • Dissolution: In an appropriately sized flask, add the crude solid and the minimum amount of the chosen hot solvent required for complete dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel to remove them.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, you may place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the crystals under high vacuum to remove all residual solvent.

Part 4: Visualization and Data Summary

Troubleshooting Workflow for Purification

Purification_Workflow start Crude Product check_color Is sample highly colored? start->check_color charcoal Optional: Activated Charcoal Treatment check_color->charcoal Yes tlc_check Run TLC on standard silica. Does it streak badly? check_color->tlc_check No charcoal->tlc_check use_standard Purify on standard silica with 1% Et3N in eluent tlc_check->use_standard No use_special Purify using: 1. Deactivated Silica OR 2. Neutral/Basic Alumina tlc_check->use_special Yes recrystallize Consider Recrystallization as an alternative or final polishing step use_standard->recrystallize final_product Pure Product use_standard->final_product use_special->recrystallize use_special->final_product recrystallize->final_product

Caption: Decision workflow for purifying this compound.

Table of Recommended Chromatographic Conditions
Stationary PhaseRecommended Eluent SystemModifierKey Considerations
Standard Silica Gel Dichloromethane / Methanol (98:2 to 90:10)1-2% TriethylamineMandatory to prevent streaking. May require high vacuum to remove post-purification.
Deactivated Silica Gel Dichloromethane / Methanol (98:2 to 90:10)1% TriethylaminePre-treatment of silica provides a more inert surface, improving separation.
Neutral Alumina Ethyl Acetate / Hexane (50:50 to 100:0)NoneExcellent alternative to silica; avoids acidic conditions entirely. May require different solvent polarity.
Basic Alumina Ethyl Acetate / Hexane (50:50 to 100:0)NoneUseful if acidic impurities need to be removed, but may be too retentive for the target compound.

References

"Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate" stability and storage conditions.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate

Welcome to the technical support guide for this compound. This document provides essential information on the stability and storage of this reagent, along with troubleshooting advice to ensure the success of your experiments. The guidance herein is synthesized from supplier recommendations and fundamental chemical principles governing pyrrole and amine compounds.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

A1: For optimal long-term stability, the compound should be stored in a freezer at -20°C. Some suppliers also indicate storage at 2-8°C is acceptable.[1] To prevent degradation, it is crucial to store the solid compound under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[1] The product is typically shipped via cold-chain transportation to maintain its integrity.[2]

Q2: I've received the hydrochloride salt of this compound. Are the storage conditions different from the free base?

A2: Yes, the storage conditions can differ. While the free base requires freezer storage, the hydrochloride salt form is often cited as being stable when sealed and stored at room temperature in a dry environment.[2] Salts are generally more crystalline and less prone to certain degradation pathways (like oxidation of the free amine) than their free base counterparts. However, always consult the specific product datasheet provided by your supplier.

Q3: Why is storage under an inert atmosphere and in the dark so critical?

A3: This recommendation is based on the chemical nature of the pyrrole ring and the aminomethyl group.

  • Pyrrole Moiety: Pyrrole rings are electron-rich aromatic systems that are susceptible to oxidation and polymerization, processes often catalyzed by light and air (oxygen). This can lead to discoloration (e.g., turning brown or black) and the formation of insoluble polymeric byproducts.

  • Aminomethyl Group: Primary amines can be oxidized by atmospheric oxygen.

  • General Principle: Studies on other pyrrole derivatives have shown that their stability is influenced by substituents on the ring; electron-withdrawing groups tend to increase stability by reducing the electron density of the ring system.[3] While our compound has both an activating (aminomethyl) and a deactivating (carboxylate) group, taking precautions against oxidation is a standard and prudent measure.

Q4: Can I repeatedly open and close the container at room temperature?

A4: It is strongly advised to minimize the number of times the primary container is brought to room temperature. Frequent temperature cycling can introduce moisture from atmospheric condensation, which can accelerate degradation. It is best practice to aliquot the compound into smaller, single-use vials under an inert atmosphere. This preserves the integrity of the bulk stock.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action & Explanation
Compound has darkened in color (e.g., off-white to brown/black). Oxidation/Polymerization: Exposure to air (oxygen) or light has likely initiated degradation of the pyrrole ring.Action: Discard the reagent. A change in color is a clear indicator of decomposition. Prevention: Always store the compound under an inert atmosphere (argon or nitrogen) and in a light-protected container (e.g., amber vial) at the recommended temperature (-20°C or 2-8°C).[1]
Inconsistent or poor results in my reaction (e.g., low yield, unexpected byproducts). Reagent Degradation: The compound may have partially degraded, reducing its effective concentration and introducing impurities that interfere with the reaction.Action: Use a fresh, unopened vial of the reagent for a control experiment. Prevention: Follow strict aliquoting procedures. When you need to use the compound, allow the vial to warm to room temperature in a desiccator before opening it to prevent moisture condensation. Purge the vial with inert gas before re-sealing and returning to cold storage.
The compound appears clumpy or has a different texture. Moisture Absorption: The compound may be hygroscopic. Exposure to humidity can cause the solid to clump and may promote hydrolysis of the methyl ester group over time.Action: The compound might still be usable if the clumping is minor and it hasn't discolored. However, for sensitive applications, it is safer to use a fresh sample. Prevention: Store the compound in a desiccator, even within the freezer. When handling, do so in a glove box or under a stream of dry, inert gas.

Experimental Protocols & Workflows

Protocol 1: Aliquoting Solid Compound for Long-Term Storage
  • Preparation: Place the primary container of this compound, along with appropriately sized, pre-labeled amber glass vials with screw caps, and weighing tools into a desiccator. Allow the primary container to equilibrate to room temperature inside the desiccator for at least 1-2 hours.

  • Inert Environment: Transfer all materials into an inert atmosphere glove box. If a glove box is not available, perform the transfer in a fume hood with a steady, gentle stream of argon or nitrogen directed into the vials.

  • Dispensing: Quickly weigh and dispense the desired amount of the solid compound into each of the smaller vials.

  • Sealing: Tightly cap each vial. For added protection, wrap the cap threads with Parafilm®.

  • Storage: Place the newly created aliquots into a secondary container with a desiccant and store at the recommended temperature (-20°C or 2-8°C).[1]

Logical Workflow: Handling and Usage Decision Tree

This diagram outlines the decision-making process for handling the reagent to ensure its quality.

G cluster_storage Storage & Initial Handling cluster_usage Experimental Use start Receive Compound check_form Free Base or HCl Salt? start->check_form store_freezer Store at -20°C or 2-8°C Inert Gas, Dark check_form->store_freezer Free Base store_rt Store at Room Temp Sealed, Dry check_form->store_rt HCl Salt need_reagent Need to Use Reagent store_freezer->need_reagent store_rt->need_reagent is_aliquoted Is it already aliquoted? need_reagent->is_aliquoted warm_up Equilibrate to RT in Desiccator is_aliquoted->warm_up Yes aliquot Aliquot Following Protocol 1 is_aliquoted->aliquot No use_reagent Use in Experiment warm_up->use_reagent aliquot->warm_up

Caption: Decision workflow for proper storage and handling of the reagent.

References

Overcoming challenges in the N-alkylation of pyrrole-2-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the N-alkylation of pyrrole-2-carboxylates. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this fundamental transformation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.

The N-alkylation of pyrroles is a cornerstone reaction in the synthesis of countless pharmaceuticals and functional materials. However, the inherent aromaticity and reactivity of the pyrrole ring, modulated by the electron-withdrawing carboxylate group, present a unique set of challenges. This guide provides in-depth, field-tested answers to common problems encountered during these experiments.

Troubleshooting Guide: From Low Yields to Unwanted Side Products

This section is structured in a question-and-answer format to directly address the most pressing issues you may face at the bench.

Question 1: My N-alkylation reaction has a very low yield or is not proceeding to completion. What are the likely causes and how can I fix it?

Answer: Low conversion is one of the most frequent issues and typically points to one of three areas: inefficient deprotonation of the pyrrole nitrogen, poor reactivity of the alkylating agent, or suboptimal reaction conditions.

Pillar of Causality: The Pyrrole N-H Acidity

The pyrrole N-H proton is significantly more acidic (pKa ≈ 17.5 in DMSO) than that of a typical secondary amine, but complete deprotonation is still essential for efficient alkylation.[1] The electron-withdrawing ester at the C-2 position further increases this acidity, making deprotonation easier. However, if the chosen base is not strong enough to quantitatively form the pyrryl anion, the reaction will stall.

Troubleshooting Workflow:

  • Assess Your Base: The choice of base is critical. For pyrrole-2-carboxylates, a moderately strong base is usually sufficient and can prevent side reactions like ester hydrolysis.

    • Problem: Using a weak base like potassium carbonate (K₂CO₃) in a non-polar solvent may not be effective. While K₂CO₃ can work, its efficacy is highly dependent on the solvent and temperature.[2]

    • Solution: Switch to a stronger base or a more suitable base/solvent combination. Sodium hydride (NaH) is a common and effective choice as it irreversibly deprotonates the pyrrole.[1] Alternatively, bases like potassium tert-butoxide (KOtBu) or potassium hydroxide (KOH) in a suitable solvent can be effective.[3]

  • Solvent Selection: The solvent plays a crucial role in solubilizing the reactants and influencing the reactivity of the nucleophile.

    • Problem: Using a solvent where the pyrrole salt is insoluble will prevent it from reacting with the alkylating agent. Non-polar solvents are generally poor choices.

    • Solution: Employ a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) .[2][4] These solvents are excellent at solvating the pyrryl anion, leaving it "naked" and highly nucleophilic, which accelerates the rate of this Sₙ2 reaction.

  • Reactivity of the Alkylating Agent:

    • Problem: You are using a less reactive alkylating agent, such as an alkyl chloride, at too low a temperature.[5]

    • Solution:

      • Switch to a more reactive alkylating agent. The general order of reactivity for alkyl halides is I > Br > Cl.

      • Add a catalytic amount of sodium or potassium iodide (NaI or KI) to the reaction if you are using an alkyl chloride or bromide. This generates the more reactive alkyl iodide in situ via the Finkelstein reaction.[5]

      • Increase the reaction temperature. Many N-alkylations require heating to proceed at a reasonable rate. Monitor for potential decomposition by TLC or LC-MS.

Question 2: I am observing a significant amount of C-alkylation product alongside my desired N-alkylated pyrrole. How can I improve the N-selectivity?

Answer: The formation of C-alkylated byproducts is a classic challenge stemming from the ambident nucleophilic nature of the pyrryl anion. The negative charge is delocalized around the aromatic ring, creating nucleophilic sites at both the nitrogen and the ring carbons (primarily C-3 and C-5).

Pillar of Causality: Hard and Soft Acid-Base (HSAB) Theory & Ion Pairing

The N vs. C-alkylation outcome is a textbook example of kinetic vs. thermodynamic control, influenced by HSAB theory and cation-anion interactions.

  • Nitrogen is a "harder" nucleophilic center, while the ring carbons are "softer".

  • The reaction conditions, particularly the solvent and the counter-ion of the base (e.g., Na⁺, K⁺, Cs⁺), dictate the degree of association between the cation and the pyrryl anion.

dot

G Conditions Reaction Conditions Solvent Solvent System Conditions->Solvent Determines CounterIon Base Counter-ion (Li⁺, Na⁺, K⁺, Cs⁺) Conditions->CounterIon Determines Outcome Alkylation Selectivity Solvent->Outcome Influences Ion Pairing CounterIon->Outcome Influences Ion Pairing N_Alkylation N-Alkylation (Desired Product) Outcome->N_Alkylation Favored by Polar Aprotic Solvents C_Alkylation C-Alkylation (Side Product) Outcome->C_Alkylation Favored by Less Polar Solvents

Caption: Factors influencing N- vs. C-alkylation selectivity.

Strategies to Maximize N-Selectivity:

  • Use Polar Aprotic Solvents: This is the most critical factor.

    • Mechanism: Solvents like DMF, DMSO, or THF effectively solvate the metal cation (e.g., K⁺ from KOH).[2][4] This creates a "free" or solvent-separated pyrryl anion. In this state, the negative charge is more concentrated on the most electronegative atom, the nitrogen, leading to preferential attack at this "harder" site.

    • Recommendation: Perform the deprotonation and alkylation in anhydrous DMF or DMSO for the highest N-selectivity.

  • Choose the Right Base:

    • Mechanism: The size of the counter-ion can influence selectivity. Larger, "softer" cations like K⁺ or Cs⁺ form looser ion pairs with the pyrryl anion compared to smaller cations like Li⁺. This promotes the formation of the "free" anion, favoring N-alkylation.

    • Recommendation: Use bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in DMF.[2][5] While weaker, they are often sufficient and their larger cations promote N-selectivity.

  • Avoid Acidic Conditions:

    • Warning: Never attempt a direct Friedel-Crafts alkylation on an N-H pyrrole.[6] The pyrrole ring is highly activated and will readily polymerize in the presence of Lewis or Brønsted acids.[6] C-alkylation is the expected outcome under these conditions if any product is isolable at all.

Question 3: My starting material or product seems to be decomposing. I suspect the ester group is being hydrolyzed. How can I prevent this?

Answer: Ester hydrolysis is a significant risk when using strong, nucleophilic bases, especially in the presence of water. The carboxylate ester is an electrophilic site susceptible to attack by hydroxide or other strong nucleophiles.

Pillar of Causality: Base Strength and Nucleophilicity

The ideal base for N-alkylation should be strong enough to deprotonate the pyrrole N-H but non-nucleophilic to avoid attacking the ester.

dot

G Start Pyrrole-2-carboxylate Base Base Selection Start->Base NaH NaH (Non-nucleophilic) Base->NaH Good Choice KOH_H2O KOH / NaOH (Nucleophilic, esp. with H₂O) Base->KOH_H2O Use with Caution DesiredPath N-Deprotonation (N-Alkylation) SidePath Ester Hydrolysis (Decomposition) NaH->DesiredPath KOH_H2O->DesiredPath Can work KOH_H2O->SidePath Risk of

Caption: Base selection to avoid ester hydrolysis.

Mitigation Strategies:

  • Use a Non-Nucleophilic Base:

    • Top Choice: Sodium hydride (NaH) is the base of choice to avoid hydrolysis. It is a powerful, non-nucleophilic base that deprotonates the pyrrole to form the sodium salt and hydrogen gas, which evolves from the reaction.

    • Alternative: Metal bis(trimethylsilyl)amides like KHMDS or NaHMDS are also excellent non-nucleophilic bases.

  • Ensure Anhydrous Conditions:

    • Mechanism: Water is the reactant in the hydrolysis reaction, often catalyzed by the base.

    • Procedure: Always use anhydrous solvents. Dry glassware thoroughly in an oven before use. Handle hygroscopic bases like NaH under an inert atmosphere (e.g., Nitrogen or Argon).

  • Control Temperature:

    • Rationale: Hydrolysis, like most reactions, is accelerated at higher temperatures.

    • Procedure: If using a potentially nucleophilic base like KOH, perform the deprotonation at a lower temperature (e.g., 0 °C) before adding the alkylating agent and slowly warming the reaction.

Frequently Asked Questions (FAQs)

Q: What is a good starting point for reaction conditions for a generic N-alkylation of ethyl pyrrole-2-carboxylate?

A: A robust starting point is to use Sodium Hydride (NaH) as the base in anhydrous DMF. See the detailed protocol below for a reliable, general procedure. This combination typically gives high yields and excellent N-selectivity.[2]

Q: Can I use microwave irradiation to speed up the reaction?

A: Yes, microwave-assisted synthesis can be very effective for N-alkylation, often reducing reaction times from hours to minutes.[4] It is particularly useful for less reactive alkylating agents. However, careful temperature monitoring is crucial to prevent decomposition.

Q: How do I monitor the progress of my reaction?

A: Thin Layer Chromatography (TLC) is the most common method. The N-alkylated product will be less polar than the N-H starting material and should have a higher Rf value. A co-spot (a lane with both starting material and the reaction mixture) is essential for accurate comparison. LC-MS can also be used for more precise monitoring.

Q: My alkylating agent is sterically hindered. What should I do?

A: Sterically hindered alkylating agents (e.g., secondary or bulky primary halides) will react slower. You will likely need more forcing conditions:

  • Use a stronger base/solvent system (e.g., NaH in DMF).

  • Increase the reaction temperature, potentially to 80-100 °C.

  • Increase the reaction time significantly.

  • Consider using the corresponding triflate (R-OTf) as an alkylating agent, as triflate is an excellent leaving group.

Experimental Protocols & Data

Protocol: General Procedure for N-Alkylation of Ethyl Pyrrole-2-carboxylate

This protocol describes a reliable method for the N-alkylation of ethyl pyrrole-2-carboxylate using sodium hydride and an alkyl halide.

Materials:

  • Ethyl pyrrole-2-carboxylate (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • Setup: Under an inert atmosphere of Nitrogen or Argon, add ethyl pyrrole-2-carboxylate to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer.

  • Dissolution: Add anhydrous DMF (approx. 0.2 M concentration relative to the pyrrole). Stir until the starting material is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add the NaH portion-wise over 10-15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution may become clearer as the sodium salt forms.

  • Alkylation: Cool the solution back down to 0 °C. Add the alkyl halide dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 2-12 hours). Gentle heating (40-60 °C) may be required for less reactive halides.

  • Quenching: Once complete, cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Workup: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Table 1: Troubleshooting Summary
Problem Observed Potential Cause(s) Recommended Solution(s)
Low Yield / No Reaction 1. Incomplete deprotonation (base too weak).2. Poor solvent choice.3. Low reactivity of alkylating agent.1. Use a stronger base (e.g., NaH).2. Switch to a polar aprotic solvent (DMF, DMSO).3. Use R-I or R-Br; add catalytic KI; increase temperature.
C-Alkylation Byproduct 1. Ambident nucleophilicity of pyrryl anion.2. Formation of tight ion pairs.1. Use a polar aprotic solvent (DMF) to favor N-attack.2. Use a base with a large counter-ion (K⁺, Cs⁺).
Ester Hydrolysis 1. Use of a nucleophilic base (e.g., NaOH, KOH).2. Presence of water.1. Use a non-nucleophilic base (NaH).2. Ensure strictly anhydrous conditions.
Polymerization 1. Presence of acid (Lewis or Brønsted).1. Ensure the reaction is run under basic conditions. Never use Friedel-Crafts conditions.[6]

References

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing the synthesis of pyrrole derivatives. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of these vital heterocyclic compounds. Pyrrole and its derivatives are fundamental scaffolds in numerous natural products, pharmaceuticals, and advanced materials.[1][2]

This resource moves beyond simple procedural outlines to provide in-depth, field-proven insights into overcoming common synthetic challenges. Here, you will find a structured approach to troubleshooting, detailed experimental protocols, and a comprehensive FAQ section, all grounded in established chemical principles.

Troubleshooting Guide: A-Question-and-Answer Approach

This section directly addresses specific issues that may arise during the synthesis of pyrrole derivatives, with a focus on the widely used Paal-Knorr, Hantzsch, and Knorr methodologies.

Low or No Product Yield

Q1: My Paal-Knorr synthesis is resulting in a very low yield. What are the potential causes and how can I improve it?

A1: Low yields in Paal-Knorr synthesis, the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, are a frequent challenge.[3][4] The root cause often lies in suboptimal reaction conditions or the nature of the starting materials.

Causality & Troubleshooting Steps:

  • Inadequate Acidity (pH Control): The reaction is typically acid-catalyzed.[5] However, the acid concentration is a delicate balance. While a weak acid like acetic acid can accelerate the reaction, strongly acidic conditions (pH < 3) can favor the formation of furan byproducts through self-condensation of the dicarbonyl compound.[3][4][6]

    • Solution: If you are using a strong acid, consider switching to a milder one like acetic acid. Alternatively, employ Lewis acids such as Sc(OTf)₃ or Bi(NO₃)₃, or heterogeneous solid acid catalysts like silica sulfuric acid, which have demonstrated high yields in shorter reaction times.[4][7][8][9]

  • Suboptimal Temperature and Reaction Time: Traditional Paal-Knorr reactions often call for prolonged heating, which can lead to the degradation of sensitive starting materials or the final pyrrole product.[1][4][6]

    • Solution: Monitor your reaction closely using Thin Layer Chromatography (TLC). If conversion is low, consider a moderate increase in temperature. Microwave-assisted synthesis is an excellent alternative that can dramatically reduce reaction times and improve yields under milder conditions.[7][10]

  • Poorly Reactive Starting Materials: The nucleophilicity of the amine is critical. Amines bearing strong electron-withdrawing groups will be less reactive.[6] Similarly, steric hindrance on either the dicarbonyl compound or the amine can impede the reaction.[6]

    • Solution: For poorly reactive amines, you may need to use more forcing conditions (higher temperature, longer reaction time), but be mindful of potential degradation. If sterically hindered substrates are the issue, a less bulky amine or dicarbonyl compound might be necessary if the molecular design allows.

  • Solvent Choice: The choice of solvent can significantly influence reaction rates.[9]

    • Solution: While solvents like ethanol or acetic acid are common, solvent-free conditions have proven highly effective, often leading to shorter reaction times and higher yields.[1][2][4]

Formation of Side Products/Impurities

Q2: I am observing a significant byproduct in my Paal-Knorr synthesis. How can I identify and minimize it?

A2: The most common byproduct in the Paal-Knorr synthesis is the corresponding furan derivative.[6][11] This occurs via the acid-catalyzed cyclization and dehydration of the 1,4-dicarbonyl compound before the amine can react.[6][11]

Minimization Strategies:

  • Control Acidity: As mentioned, avoid strongly acidic conditions (pH < 3).[3][4] Using a weak acid or running the reaction under neutral conditions will disfavor furan formation.

  • Use Excess Amine: Employing an excess of the amine can shift the reaction equilibrium towards the desired pyrrole product.[6]

Q3: My Knorr pyrrole synthesis is yielding a complex mixture. What are the likely side reactions?

A3: The Knorr synthesis, which involves the reaction of an α-aminoketone with a β-ketoester, is susceptible to side reactions primarily due to the instability of the α-aminoketone, which can readily self-condense.[12][13][14]

Minimization Strategies:

  • In Situ Generation: The most effective way to prevent self-condensation is to generate the α-aminoketone in situ.[12] This is typically achieved by the reduction of an α-oximino-β-ketoester using a reducing agent like zinc dust in acetic acid.[12] The freshly generated, low concentration of the α-aminoketone then immediately reacts with the second equivalent of the β-ketoester present in the reaction mixture to form the pyrrole.[11]

Reaction & Purification Issues

Q4: My crude product is a dark, tarry material that is difficult to purify. What is happening?

A4: The formation of dark, polymeric tars is a common issue, particularly in acid-catalyzed reactions at elevated temperatures.[6] This suggests polymerization of the starting materials or the pyrrole product itself, as pyrroles can be sensitive to strong acids.[6]

Mitigation Strategies:

  • Milder Conditions: Lower the reaction temperature.

  • Use a Milder Catalyst: Switch from a strong protic acid to a milder Lewis acid or a heterogeneous catalyst.[7] In some cases, the reaction can proceed under neutral conditions, albeit more slowly.[3]

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative decomposition, which often contributes to color formation.

Q5: What are the best practices for purifying pyrrole derivatives?

A5: The purification strategy depends on the physical properties of the pyrrole and the nature of the impurities.

  • Column Chromatography: This is the most common method for purifying solid or high-boiling liquid pyrroles. Silica gel is typically used as the stationary phase.

  • Distillation: For liquid pyrroles, distillation under reduced pressure is effective for separating them from non-volatile impurities and can minimize thermal degradation.[15][16]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can yield highly pure material.

  • Acid/Base Wash: If your crude product contains basic impurities (like unreacted amine) or acidic impurities (like the catalyst), an appropriate aqueous wash of the organic solution during work-up can be very effective. For instance, treating a crude pyrrole mixture with a dilute acid will convert basic impurities into their non-volatile salts, which can then be removed.[16]

Troubleshooting Workflow

Here is a logical workflow to diagnose and resolve common issues in pyrrole synthesis.

G Start Low Yield or Side Products Check_Purity Verify Purity of Starting Materials Start->Check_Purity Check_Conditions Review Reaction Conditions (Temp, Time, Atmosphere) Start->Check_Conditions Check_Stoichiometry Confirm Reactant Stoichiometry Start->Check_Stoichiometry Check_pH Analyze Reaction pH/ Catalyst Choice Start->Check_pH Impure_Reactants Purify Reactants (Distill, Recrystallize) Check_Purity->Impure_Reactants Impurities Found Optimize_Temp_Time Optimize Temp & Time (Consider Microwave) Check_Conditions->Optimize_Temp_Time Suboptimal Tarry_Product Dark/Tarry Product? Check_Conditions->Tarry_Product Harsh Conditions Adjust_Stoichiometry Adjust Reactant Ratios (e.g., Excess Amine) Check_Stoichiometry->Adjust_Stoichiometry Incorrect Ratio Adjust_Catalyst Modify Catalyst System (Milder Acid, Lewis Acid) Check_pH->Adjust_Catalyst Too Harsh Furan_Byproduct Furan Byproduct (Paal-Knorr)? Check_pH->Furan_Byproduct Strongly Acidic Success Successful Synthesis Impure_Reactants->Success Optimize_Temp_Time->Success Adjust_Stoichiometry->Success Adjust_Catalyst->Success Lower_Temp Lower Reaction Temp Tarry_Product->Lower_Temp Yes Milder_Catalyst Use Milder Catalyst Tarry_Product->Milder_Catalyst Yes Lower_Temp->Success Milder_Catalyst->Success Furan_Byproduct->Adjust_Catalyst Yes

Caption: A flowchart for troubleshooting common pyrrole synthesis issues.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right catalyst for a Paal-Knorr synthesis?

A1: The choice of catalyst is crucial for balancing reaction rate and selectivity.[4]

  • Brønsted Acids: Acetic acid is a good starting point as it is effective and mild.[3] Stronger acids like sulfuric acid can be used but increase the risk of furan formation and product degradation.[5][6]

  • Lewis Acids: Catalysts like Sc(OTf)₃, Yb(OTf)₃, and Bi(NO₃)₃ are often milder and can be highly effective, even at room temperature.[7][17]

  • Heterogeneous Catalysts: Solid acids like montmorillonite clay, zeolites, or silica-supported sulfuric acid offer the advantages of easy removal (by filtration), potential for recycling, and often high yields under mild conditions.[1][7][8]

Q2: What is the role of the solvent in pyrrole synthesis?

A2: The solvent can influence reaction rates, solubility of reactants, and in some cases, the reaction pathway. For the Paal-Knorr synthesis, the choice often depends on the amine being used.[7] Increasingly, solvent-free (neat) conditions are being explored, which are not only environmentally friendly but can also lead to faster reactions and higher yields.[2][18][19] For the Hantzsch synthesis, greener solvents like water or ethanol-water mixtures have been successfully employed.[17][20]

Q3: How can I improve the regioselectivity of my Hantzsch synthesis?

A3: The classical Hantzsch synthesis can sometimes lead to mixtures of regioisomers. The regioselectivity can be influenced by the choice of catalyst. For instance, using a potent Lewis acid like Ytterbium triflate (Yb(OTf)₃) has been shown to alter the regioselectivity of the reaction by coordinating to the carbonyl oxygen of the β-dicarbonyl compound, thereby changing the nucleophilic character of the intermediates.[17]

Q4: What are the key safety precautions when working with pyrrole and its precursors?

A4: Standard laboratory safety protocols should always be followed.

  • Handling: Pyrrole is flammable and toxic if swallowed or inhaled.[21][22][23] All manipulations should be performed in a well-ventilated chemical fume hood.[24] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[21][25]

  • Storage: Pyrrole is sensitive to air, light, and acid, and can darken and polymerize upon storage.[22][26] It should be stored in a tightly sealed, light-resistant container under an inert atmosphere (e.g., nitrogen or argon) and refrigerated.[24]

  • Reagents: Many precursors, such as α-haloketones used in the Hantzsch synthesis, are lachrymatory and corrosive. Handle them with extreme care in a fume hood.

Key Experimental Protocols

Protocol 1: Paal-Knorr Synthesis of 1,2,5-Trimethylpyrrole

This protocol emphasizes mild conditions to minimize byproduct formation.

  • Reaction Setup: In a round-bottom flask, combine 2,5-hexanedione (1.0 eq) and an excess of methylamine (1.2-1.5 eq, as a solution in ethanol or water).

  • Solvent/Catalyst: Use ethanol or acetic acid as the solvent. Acetic acid can serve as both the solvent and a weak acid catalyst.[11] Alternatively, for a greener approach, consider a catalytic amount of iodine (10 mol%) under solvent-free conditions.[6]

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 60 °C).[6][8] Monitor the reaction's progress by TLC. The reaction is often complete within 30-60 minutes.

  • Work-up: Once the reaction is complete, cool the mixture. If an organic solvent was used, it can be removed under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by silica gel column chromatography or distillation.

Protocol 2: Hantzsch Synthesis of Ethyl 2,4-dimethyl-5-phenyl-1H-pyrrole-3-carboxylate

This protocol is a classic example of the Hantzsch multicomponent reaction.[27]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl acetoacetate (1.0 eq) and 2-bromo-1-phenylethan-1-one (1.0 eq) in ethanol.[20]

  • Amine Addition: To the stirred solution, add an excess of aqueous ammonia (e.g., 5-10 eq).[20]

  • Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction's progress by TLC.[20]

  • Work-up: After completion, cool the mixture to room temperature and remove the ethanol via rotary evaporation. Partition the residue between diethyl ether and water.[20]

  • Purification: Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate eluent system).[20]

Protocol 3: Knorr Synthesis of Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate

This protocol utilizes the in situ generation of the α-aminoketone to prevent side reactions.[12]

  • Oxime Formation: In a flask, dissolve ethyl acetoacetate (1.0 eq) in glacial acetic acid. Cool the flask in an ice bath. Slowly add a solution of sodium nitrite (1.0 eq) in water while maintaining the low temperature. This forms ethyl 2-oximinoacetoacetate.[12]

  • Reaction Setup: In a separate, larger flask, dissolve a second equivalent of ethyl acetoacetate (1.0 eq) in glacial acetic acid.

  • Reductive Condensation: To the second flask, gradually and simultaneously add the oxime solution from step 1 and zinc dust (approx. 2.0 eq). The reaction is exothermic and may require cooling to control.[12] The zinc reduces the oxime to the amine in situ, which then condenses with the second molecule of ethyl acetoacetate.

  • Work-up: After the reaction is complete (monitor by TLC), the excess zinc is filtered off. The filtrate is poured into cold water to precipitate the product.

  • Purification: The crude solid product is collected by vacuum filtration, washed with cold water, and can be further purified by recrystallization from ethanol.

Reaction Mechanisms

Visualizing the flow of electrons and the formation of intermediates is key to understanding and troubleshooting these reactions.

Paal_Knorr cluster_0 Paal-Knorr Pyrrole Synthesis Diketone 1,4-Diketone Hemiaminal Hemiaminal Intermediate Diketone->Hemiaminal + R-NH₂ (Nucleophilic Attack) Amine R-NH₂ Amine->Hemiaminal Cyclized 2,5-Dihydroxytetrahydropyrrole Hemiaminal->Cyclized Intramolecular Attack Pyrrole Pyrrole Cyclized->Pyrrole - 2H₂O (Dehydration)

Caption: Mechanism of the Paal-Knorr Pyrrole Synthesis.[5][7]

Hantzsch cluster_1 Hantzsch Pyrrole Synthesis Ketoester β-Ketoester + R-NH₂ Enamine Enamine Intermediate Ketoester->Enamine Condensation Adduct Initial Adduct Enamine->Adduct Nucleophilic Attack Haloketone α-Haloketone Haloketone->Adduct CyclizedImine Cyclized Imine Adduct->CyclizedImine Intramolecular Condensation (-H₂O) Pyrrole Pyrrole CyclizedImine->Pyrrole Aromatization

Caption: Mechanism of the Hantzsch Pyrrole Synthesis.[27][28]

Knorr cluster_2 Knorr Pyrrole Synthesis AminoKetone α-Aminoketone Enamine Enamine Intermediate AminoKetone->Enamine Condensation Ketoester β-Ketoester Ketoester->Enamine Cyclized Cyclized Intermediate Enamine->Cyclized Intramolecular Acylation Pyrrole Pyrrole Cyclized->Pyrrole - H₂O (Dehydration)

Caption: Mechanism of the Knorr Pyrrole Synthesis.[12][14]

Data Summary Tables

Table 1: Common Catalysts for Paal-Knorr Synthesis

Catalyst TypeExamplesTypical ConditionsAdvantages
Brønsted Acid Acetic Acid, p-TsOHReflux in solventReadily available, effective
Lewis Acid Sc(OTf)₃, Bi(NO₃)₃, I₂Room temp to moderate heatMild conditions, high yields
Heterogeneous Montmorillonite Clay, Silica Sulfuric AcidRoom temp, often solvent-freeEasy removal, recyclable, green

Table 2: Comparison of Major Pyrrole Synthesis Methods

MethodStarting MaterialsKey FeaturesCommon Issues
Paal-Knorr 1,4-Dicarbonyl, Amine/AmmoniaSimple, versatile for N-substitutionFuran byproduct, harsh conditions
Hantzsch α-Haloketone, β-Ketoester, AmineMulticomponent, builds complex pyrrolesPotential for regioisomer mixtures
Knorr α-Aminoketone, β-KetoesterGood for specific substitution patternsα-Aminoketone instability (self-condensation)

References

Troubleshooting low yields in Paal-Knorr pyrrole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Paal-Knorr Pyrrole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the synthesis of substituted pyrroles from 1,4-dicarbonyl compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your reaction outcomes.

Troubleshooting Guide

This section provides practical, question-and-answer-based solutions to specific issues that may arise during your experiments.

Q1: My reaction is not proceeding to completion, or the yield is very low. What are the common causes?

Low yields or incomplete conversion in a Paal-Knorr synthesis can be attributed to several factors, ranging from the reactivity of your starting materials to suboptimal reaction conditions.[1]

  • Insufficiently Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react slowly or not at all under standard conditions. Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.[1][2]

  • Inappropriate Reaction Conditions: Traditional Paal-Knorr synthesis often requires harsh conditions, such as prolonged heating in strong acid, which can lead to the degradation of sensitive substrates.[1][3][4][5]

  • Suboptimal Catalyst Choice: The type and amount of acid catalyst are critical. While acid catalysis is generally necessary, the choice between a Brønsted or Lewis acid can significantly impact the yield.[3]

  • Presence of Water: While some modern variations are performed in water, excess water in the reaction mixture can hinder the final dehydration step under certain traditional conditions.[1]

Q2: I am observing a significant amount of a furan byproduct. What is it likely to be and how can I prevent it?

The most common byproduct in the Paal-Knorr pyrrole synthesis is the corresponding furan.[1][2][3] This occurs via a competing acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl compound.[2]

Causality: The formation of furans is particularly favored under strongly acidic conditions (pH < 3).[1][3][4][6][7] The reaction mechanism for furan formation involves the protonation of one carbonyl group, followed by an attack from the enol of the other carbonyl, and subsequent dehydration.[8]

Preventative Measures:

  • pH Control: Maintain a neutral or weakly acidic environment (pH > 3) to favor the aminative cyclization required for pyrrole formation.[3][7][9] The use of a weak acid like acetic acid can accelerate the pyrrole synthesis without excessively promoting furan formation.[6][7]

  • Catalyst Selection: Employing milder or heterogeneous acid catalysts, such as silica sulfuric acid, can improve yields and reduce side reactions.[3] Some modern protocols have even demonstrated success under catalyst and solvent-free conditions.[10]

Q3: My starting materials are degrading under the reaction conditions. What can I do?

Degradation of starting materials or the final product is a common issue, especially when dealing with sensitive functional groups.[3][4][5][11]

Causality: Harsh reaction conditions, such as high temperatures and prolonged exposure to strong acids, are the primary culprits for substrate degradation.[1][3][4][5][8]

Optimization Strategies:

  • Milder Catalysts: Switch from strong Brønsted acids (e.g., HCl, H₂SO₄) to milder Lewis acids (e.g., Sc(OTf)₃, Bi(NO₃)₃) or solid acid catalysts.[6][11]

  • Lower Reaction Temperatures: If possible, run the reaction at a lower temperature for a longer duration. Monitor the reaction progress by Thin Layer Chromatography (TLC) to find the optimal balance between reaction rate and degradation.[1]

  • Microwave-Assisted Synthesis: Consider using a microwave reactor. Microwave-assisted Paal-Knorr synthesis has been shown to significantly reduce reaction times and often allows for milder conditions, thereby minimizing degradation.[6][11]

Troubleshooting Decision Tree

The following diagram outlines a systematic approach to troubleshooting low yields in the Paal-Knorr synthesis.

G start Low Yield in Paal-Knorr Synthesis check_sm Check Starting Material Purity & Reactivity start->check_sm check_conditions Review Reaction Conditions start->check_conditions optimize_sm Purify Starting Materials Consider more reactive amine/dicarbonyl check_sm->optimize_sm incomplete_rxn Incomplete Reaction? check_conditions->incomplete_rxn side_products Significant Side Products? incomplete_rxn->side_products No optimize_catalyst Optimize Catalyst: - Use milder acid (e.g., HOAc, Lewis Acid) - Adjust catalyst loading incomplete_rxn->optimize_catalyst Yes degradation Substrate Degradation? side_products->degradation No control_ph Control pH (maintain > 3) Use weak acid catalyst side_products->control_ph Yes (Furan byproduct) degradation->optimize_catalyst Yes optimize_temp_time Optimize Temperature & Time: - Lower temperature - Monitor by TLC - Consider microwave synthesis degradation->optimize_temp_time Yes optimize_catalyst->optimize_temp_time change_solvent Change Solvent Consider solvent-free conditions optimize_temp_time->change_solvent

Caption: A flowchart for troubleshooting common issues in the Paal-Knorr synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the accepted mechanism for the Paal-Knorr pyrrole synthesis?

The accepted mechanism begins with the nucleophilic attack of the primary amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal.[1][8][12] This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group, forming a 2,5-dihydroxytetrahydropyrrole derivative.[1][8] The final step is the dehydration of this intermediate to yield the aromatic pyrrole ring.[1][8] The ring-closing step is often the rate-determining step.[11][12]

G cluster_0 Paal-Knorr Pyrrole Synthesis Mechanism A 1,4-Dicarbonyl + Amine (R-NH2) B Hemiaminal Intermediate A->B +H+, -H2O C 2,5-Dihydroxytetrahydropyrrole B->C Intramolecular Cyclization D Pyrrole Product C->D -2H2O (Dehydration)

Caption: A simplified diagram of the Paal-Knorr pyrrole synthesis mechanism.

Q2: How do I choose the appropriate catalyst?

The choice of catalyst is critical and depends on the specific substrates being used.

  • Brønsted Acids: Weak acids like acetic acid are often sufficient and can accelerate the reaction without promoting significant furan formation.[6][7] Stronger acids like HCl or H₂SO₄ can be effective but increase the risk of side reactions and degradation, especially with sensitive substrates.[9][11]

  • Lewis Acids: Mild Lewis acids such as Sc(OTf)₃ and Bi(NO₃)₃ are excellent alternatives for acid-sensitive substrates.[6][11]

  • Heterogeneous Catalysts: Solid acid catalysts like silica sulfuric acid or montmorillonite clay offer the advantages of easy removal from the reaction mixture, potential for recycling, and often high yields under mild conditions.[3][4][11]

Catalyst TypeExamplesAdvantagesDisadvantages
Weak Brønsted Acid Acetic Acid (HOAc)Low cost, accelerates reaction, minimizes furan formation.[6][7]May be slow for unreactive substrates.
Strong Brønsted Acid HCl, H₂SO₄, p-TsOHHigh catalytic activity.Can cause degradation and furan formation.[3][9][11]
Lewis Acids Sc(OTf)₃, Bi(NO₃)₃, ZnBr₂Mild conditions, suitable for sensitive substrates.[6][11]Higher cost.
Heterogeneous Acids Silica Sulfuric Acid, ClaysEasy separation, reusable, often high yields.[3][4]May require specific reaction conditions.
Q3: What is the optimal solvent for the Paal-Knorr synthesis?

The choice of solvent often depends on the type of amine used.[11] While traditional methods use solvents like ethanol, methanol, or toluene, modern approaches have shown excellent results under solvent-free conditions or in greener solvents.[1][3][10]

  • Alcohols (Ethanol, Methanol): Commonly used and effective for a wide range of amines.[1]

  • Ionic Liquids: Can serve as both the solvent and catalyst, sometimes allowing the reaction to proceed at room temperature.[11]

  • Water: Some protocols have been successfully developed using water as an environmentally friendly solvent.[13]

  • Solvent-Free: Many modern procedures, especially those using solid catalysts or mechanical activation (ball-milling), are performed without any solvent, offering high efficiency and reduced environmental impact.[3][6][10][14]

Experimental Protocols

Protocol 1: Classical Synthesis of 2,5-Dimethyl-1-phenylpyrrole

This protocol is a representative example of a classical Paal-Knorr synthesis using a Brønsted acid catalyst.[1][12]

Materials:

  • Aniline (1.1 eq)

  • 2,5-Hexanedione (1.0 eq)

  • Methanol

  • Concentrated Hydrochloric Acid (catalytic amount)

  • 0.5 M Hydrochloric Acid

  • Methanol/Water (9:1) mixture for recrystallization

Procedure:

  • In a round-bottom flask, combine aniline and 2,5-hexanedione in methanol.[12]

  • Add a catalytic amount (e.g., one drop) of concentrated hydrochloric acid.[12]

  • Equip the flask with a reflux condenser and heat the mixture to reflux. A typical reaction time is 15-30 minutes.[1][12]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath.[1][12]

  • Add cold 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.[1][12]

  • Collect the crystals by vacuum filtration and wash them with cold water.[1]

  • Recrystallize the crude product from a 9:1 methanol/water mixture to obtain the pure product.[12]

Protocol 2: Microwave-Assisted Paal-Knorr Synthesis

This protocol demonstrates a modern, rapid synthesis using microwave irradiation.[1][12]

Materials:

  • Substituted 1,4-diketone (1.0 eq)

  • Primary aryl amine (3 eq)

  • Glacial Acetic Acid

  • Ethanol

  • Microwave vial (0.5-2 mL)

  • Microwave reactor

Procedure:

  • In a microwave vial, dissolve the 1,4-diketone in ethanol.[1][12]

  • Add glacial acetic acid and the primary aryl amine to the vial.[1][12]

  • Seal the microwave vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 80 °C). The initial power is typically high to reach the target temperature quickly, then reduced to maintain it.[1][12]

  • Monitor the reaction progress by TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Partition the mixture between water and an organic solvent like ethyl acetate.

  • Extract the aqueous phase multiple times with the organic solvent.

  • Combine the organic phases, wash with brine, and dry over an anhydrous salt (e.g., magnesium sulfate).

  • Evaporate the solvent under reduced pressure and purify the crude material by column chromatography.[1]

G start Start reagents Combine 1,4-Diketone, Amine, Catalyst, & Solvent start->reagents reaction Reaction (Heating / Microwave) reagents->reaction monitor Monitor by TLC reaction->monitor monitor->reaction Incomplete workup Work-up (Quench, Extract, Dry) monitor->workup Complete purify Purification (Chromatography / Recrystallization) workup->purify product Pure Pyrrole purify->product

References

Removal of impurities from "Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals working with Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate. Pyrrole derivatives are foundational scaffolds in medicinal chemistry, but their purification can be challenging due to their inherent reactivity.[1] This document offers solutions to common problems encountered during the purification and handling of this compound, ensuring the integrity of your experimental outcomes.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues you may encounter during your work. The solutions are based on established chemical principles and practical laboratory experience.

Question 1: My freshly synthesized or newly purchased compound is dark brown/black instead of the expected off-white or light tan solid. What causes this discoloration and is the material usable?

Answer:

Discoloration is a common issue with pyrrole and amine-containing compounds and typically indicates the presence of oxidative or polymeric impurities.

  • Causality: The electron-rich pyrrole ring is susceptible to oxidation, especially when exposed to air (oxygen) and light.[2] The primary amine functionality can also undergo oxidation. This process can be catalyzed by trace acid or metal impurities, leading to the formation of highly conjugated, colored polymeric byproducts.

  • Immediate Action: While some discoloration may not significantly impact certain reactions, it is a clear indicator of impurity. For applications requiring high purity, such as in drug development or quantitative assays, the material must be purified.

  • Recommended Protocol: The primary method to remove these colored, often polar and high-molecular-weight impurities is Column Chromatography . A detailed protocol is provided in the Experimental Protocols section. Start with a less polar solvent system (e.g., dichloromethane or ethyl acetate/hexane) and gradually increase polarity to elute your desired compound, leaving the highly colored impurities adsorbed to the silica gel at the top of the column.

Question 2: My ¹H NMR spectrum shows several unexpected peaks that don't correspond to the product or common solvents. How can I identify the impurity and remove it?

Answer:

Interpreting unexpected NMR signals is a process of elimination. The structure of this compound has several reactive sites that can lead to predictable impurities.

  • Expert Analysis of Potential Impurities:

    • Starting Materials: If your synthesis involves a Paal-Knorr type reaction, you might see remnants of the 1,4-dicarbonyl compound or the amine source.[3]

    • Hydrolysis: The methyl ester is susceptible to hydrolysis under acidic or basic conditions, which would result in the corresponding carboxylic acid. This would manifest as the disappearance of the methyl singlet (around 3.7-3.8 ppm) and the appearance of a broad carboxylic acid proton signal (>10 ppm).

    • Decarboxylation: Pyrrole-2-carboxylic acids and their esters can undergo decarboxylation, particularly under acidic conditions, to yield the corresponding 5-(aminomethyl)-1H-pyrrole.[4] This would result in the loss of the ester group signal and a change in the chemical shifts of the pyrrole ring protons.

    • N-Alkylation/Acylation: If reactive electrophiles (e.g., alkyl halides, acid chlorides) are present, the pyrrole nitrogen or the primary amine can be functionalized.

  • Troubleshooting Workflow:

    G start Unexpected Peaks in ¹H NMR check_solvent Compare peaks to known residual solvent tables. start->check_solvent is_solvent Is it a solvent? check_solvent->is_solvent solvent_identified Impurity Identified. Remove solvent in vacuo. is_solvent->solvent_identified Yes check_sm Compare spectrum to NMR of starting materials. is_solvent->check_sm No check_hydrolysis Look for broad peak >10 ppm and absence of -OCH3 singlet. hydrolysis_product Likely Carboxylic Acid Impurity. Purify via flash chromatography. check_hydrolysis->hydrolysis_product Yes other_impurity Consider other side reactions. Use LC-MS to get MW of impurity. check_hydrolysis->other_impurity No is_sm Is it a starting material? check_sm->is_sm is_sm->check_hydrolysis No sm_identified Impurity Identified. Purify via flash chromatography or recrystallization. is_sm->sm_identified Yes

    Caption: Troubleshooting workflow for identifying unknown NMR impurities.

  • Purification Strategy: For most of these common impurities (unreacted starting materials, hydrolyzed acid), Column Chromatography is the most effective purification method. If the impurity is significantly less polar, a simple filtration through a plug of silica gel may suffice.

Question 3: My HPLC analysis shows a purity of <95% with one or more impurity peaks. How do I develop a purification strategy based on this data?

Answer:

HPLC data is invaluable for devising a purification plan. The retention time (tR) gives you information about the relative polarity of your compound and its impurities.

  • Interpreting the Chromatogram:

    • Early Eluting Peaks (Lower tR): These are typically more polar than your product in a reversed-phase (e.g., C18) system. This could be the hydrolyzed carboxylic acid byproduct.

    • Late Eluting Peaks (Higher tR): These are less polar (more hydrophobic) than your product. This could be unreacted, less polar starting materials or byproducts from dimerization/polymerization that lack the polar amine group.

  • Data-Driven Purification Choice:

    • For More Polar Impurities: An acid-base extraction can be effective. Dissolve the crude material in an organic solvent (like ethyl acetate). Wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the acidic impurity into the aqueous layer. Be cautious, as strong bases can promote ester hydrolysis.

    • For Less Polar Impurities: Recrystallization is an excellent choice if a suitable solvent is found. The less polar impurities will ideally remain in the cold mother liquor while your more polar product crystallizes out.[5] See the Data Presentation section for a table of suggested recrystallization solvents.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

To ensure long-term stability, the compound should be stored under an inert atmosphere (argon or nitrogen), protected from light, and kept at low temperatures, such as in a freezer at -20°C or refrigerated at 2-8°C.[6] This minimizes exposure to oxygen, light, and heat, which are the primary drivers of degradation.

Q2: Which purification technique is better: column chromatography or recrystallization?

The choice depends on the nature and quantity of the impurities.

  • Column Chromatography is more versatile and effective for separating mixtures with multiple components or components with very similar polarities. It is the preferred method for removing the dark, polymeric impurities.

  • Recrystallization is ideal for removing small amounts of impurities that have different solubility profiles from the main product. It is often faster, uses less solvent, and can yield highly pure crystalline material if a suitable solvent is found. It is an excellent final purification step after chromatography.

Q3: How can I confirm the purity of my final product?

A combination of analytical techniques is required for a self-validating system.

  • HPLC: Provides a quantitative measure of purity (e.g., >99% by peak area). A validated RP-HPLC method is the gold standard.[7]

  • ¹H and ¹³C NMR: Confirms the chemical structure and the absence of detectable impurities.[8]

  • Mass Spectrometry (LC-MS or HRMS): Confirms the correct molecular weight.

  • Elemental Analysis (CHN): Provides confirmation of the elemental composition, which should be within ±0.4% of the theoretical values.

Data Presentation

Table 1: Recommended Solvent Systems for Column Chromatography (Silica Gel)

Eluent SystemGradientTarget Impurities Removed
Hexane / Ethyl AcetateStart at 10% EtOAc, gradually increase to 100%Good for separating non-polar impurities.
Dichloromethane / MethanolStart at 1% MeOH, gradually increase to 10%Excellent for separating a wide range of polarities. The amine group interacts well with methanol.
Dichloromethane / AcetoneStart at 5% Acetone, gradually increase to 50%An alternative to methanol for better solubility of some compounds.

Table 2: Suggested Solvents for Recrystallization Screening

Solvent / SystemRationale
Ethanol or IsopropanolThe hydroxyl group can hydrogen bond with the amine and ester, potentially offering the desired "soluble hot, insoluble cold" profile.[9]
Ethyl AcetateAs an ester itself, it may be a good solvent.[10] Often used in combination with a non-polar solvent like hexane to induce crystallization.
AcetonitrileA polar aprotic solvent that can be effective for compounds with aromatic rings.
Dichloromethane / HexaneDissolve in a minimum of hot DCM and slowly add hexane until turbidity appears, then cool.
TolueneAromatic solvents can sometimes yield good crystals for aromatic compounds.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • Slurry Preparation: Dissolve the crude this compound (e.g., 1 g) in a minimal amount of dichloromethane or ethyl acetate. Add a small amount of silica gel (approx. 2-3 g) and concentrate the mixture on a rotary evaporator to obtain a dry, free-flowing powder. This dry-loading method prevents streaking and improves separation.

  • Column Packing: Pack a glass column with silica gel using a Hexane/Ethyl Acetate (9:1) mixture as the slurry solvent. Ensure the column is packed evenly without air bubbles.

  • Loading: Carefully add the prepared slurry of your compound onto the top of the packed silica bed.

  • Elution: Begin eluting with a low-polarity mobile phase (e.g., Hexane/EtOAc 8:2). Monitor the elution using Thin Layer Chromatography (TLC).

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 5:5, then 2:8 Hexane/EtOAc, and finally 100% EtOAc or a DCM/MeOH system if needed) to elute the product.

  • Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified compound.

Protocol 2: Purity Analysis by Reversed-Phase HPLC (RP-HPLC)

This is a general method and may require optimization.[7][11]

  • Instrumentation: HPLC system with a UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.

  • Mobile Phase B: 0.1% TFA or Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-17 min: Linear gradient from 5% to 95% B

    • 17-20 min: Hold at 95% B

    • 20-21 min: Linear gradient from 95% to 5% B

    • 21-25 min: Hold at 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm or a wavelength determined by a UV scan of the compound.

  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL in 50:50 Water:Acetonitrile) and inject 10 µL.

Mandatory Visualization

G cluster_0 Purification Stage cluster_1 Analysis & Validation Stage Crude Crude Product TLC_HPLC Initial Analysis (TLC/HPLC) Crude->TLC_HPLC Decision Choose Method TLC_HPLC->Decision Chrom Column Chromatography Decision->Chrom Multiple/ Close Impurities Recryst Recrystallization Decision->Recryst Minor Impurities/ Final Polish AcidBase Acid-Base Extraction Decision->AcidBase Acidic/Basic Impurities Pure_Fractions Purified Fractions Chrom->Pure_Fractions Recryst->Pure_Fractions AcidBase->Pure_Fractions Combine Combine & Evaporate Pure_Fractions->Combine Final_Product Final Product Combine->Final_Product Purity_Check Final Purity Check Final_Product->Purity_Check NMR ¹H/¹³C NMR Purity_Check->NMR HPLC HPLC (>99%) Purity_Check->HPLC MS Mass Spec Purity_Check->MS Pass Product Meets Spec NMR->Pass HPLC->Pass MS->Pass

Caption: General workflow for the purification and validation of the target compound.

References

Technical Support Center: Protecting Group Strategies for Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the strategic use of protecting groups for this versatile bifunctional molecule. Here, we will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reliable synthetic strategy.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive sites on "this compound" that require protection?

A1: This molecule possesses two primary nucleophilic sites that can interfere with subsequent synthetic transformations:

  • The Primary Aliphatic Amine (-CH₂NH₂): This is the most basic and nucleophilic site, readily reacting with electrophiles.

  • The Pyrrole Nitrogen (N-H): The lone pair on the pyrrole nitrogen contributes to the ring's aromaticity. However, it is still nucleophilic and the N-H proton is acidic (pKa ≈ 17.5), making it susceptible to deprotonation and reaction with electrophiles, particularly acylating and sulfonylating agents.[1][2]

Q2: I need to modify the carboxylate group. Which protecting group should I use for the primary amine?

A2: For modifications at the carboxylate group (e.g., hydrolysis followed by amide coupling), the primary amine must be protected. The choice of protecting group depends on the stability required during the subsequent reactions.

  • Boc (tert-butoxycarbonyl): This is the most common and highly recommended choice.[3] It is stable to a wide range of non-acidic conditions, including those typically used for ester hydrolysis and amide coupling.[4] It is easily introduced using di-tert-butyl dicarbonate (Boc₂O) and removed under mild acidic conditions (e.g., TFA in DCM).[3][5][6]

  • Cbz (benzyloxycarbonyl): The Cbz group is also a robust choice, stable to basic and mildly acidic conditions.[7] It is introduced using benzyl chloroformate (Cbz-Cl).[8] Deprotection is typically achieved via catalytic hydrogenolysis (H₂/Pd-C), which is mild and efficient, provided no other reducible functional groups are present in the molecule.[9][10]

Q3: I plan to perform an electrophilic substitution on the pyrrole ring. How should I protect both the primary amine and the pyrrole nitrogen?

A3: For electrophilic substitution on the pyrrole ring (e.g., acylation, halogenation), both nitrogen atoms must be protected to prevent side reactions and direct the substitution to the desired carbon atom. An orthogonal protecting group strategy is essential here, allowing for the selective removal of one group without affecting the other.[11][12]

A recommended orthogonal strategy is:

  • Protect the Primary Amine with Boc: The Boc group is acid-labile.

  • Protect the Pyrrole Nitrogen with Ts (tosyl) or SEM (2-(trimethylsilyl)ethoxymethyl):

    • Ts group: This electron-withdrawing group deactivates the pyrrole ring, making it less susceptible to polymerization under acidic conditions sometimes used for electrophilic substitution.[13] It is stable to the acidic conditions used to remove the Boc group.[14] The Ts group can be removed under reductive conditions or with strong acid.

    • SEM group: This group is stable to a wide range of conditions but can be selectively removed using fluoride ions (e.g., TBAF) or certain Lewis acids, offering an alternative deprotection pathway.[15][16]

Q4: Why is my Boc-protection of the primary amine giving low yields?

A4: Low yields in Boc protection can stem from several factors. Please refer to the detailed troubleshooting guide below for potential causes and solutions. Common issues include impure starting material, inadequate base, or improper workup.

Troubleshooting Guides

Problem 1: Incomplete or Low Yield of N-Boc Protection on the Primary Amine
Possible Cause Troubleshooting & Optimization
Inadequate Base While the reaction can proceed without a base, using a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is recommended to neutralize the in-situ generated acid and drive the reaction to completion.[6] Ensure the base is pure and used in sufficient excess (typically 1.1-1.5 equivalents).
Reaction Conditions The reaction of the primary amine with Boc₂O is generally fast.[5] However, steric hindrance or low reactivity of the amine might require extended reaction times or gentle heating. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
Impure Reagents Ensure the "this compound" starting material is pure. Impurities can consume the Boc₂O. Also, verify the quality of the Boc₂O, as it can degrade over time.
Improper Workup During the aqueous workup, ensure the pH is adjusted correctly to remove byproducts. Washing with a mild acid can remove excess base, and a bicarbonate wash can remove acidic byproducts.[5]
Problem 2: Unwanted N-acylation on the Pyrrole Ring During Amine Protection
Possible Cause Troubleshooting & Optimization
High Reactivity of Pyrrole Nitrogen The pyrrole nitrogen is nucleophilic and can compete with the primary amine for the acylating agent (e.g., Boc₂O).[1] This is more likely if a strong base is used, which can deprotonate the pyrrole N-H.
Solution Conduct the Boc protection at a lower temperature (e.g., 0 °C) to favor the more nucleophilic primary amine. Avoid using overly strong bases. If N-acylation on the pyrrole is persistent, consider a two-step process where the pyrrole nitrogen is protected first (e.g., with a Ts or SEM group) before protecting the primary amine.
Problem 3: Difficulty in Deprotecting the N-Ts Group from the Pyrrole
Possible Cause Troubleshooting & Optimization
Harsh Deprotection Conditions Required The N-Ts group is very stable, and its removal often requires harsh conditions that may not be compatible with other functional groups in the molecule.
Alternative Deprotection Methods Instead of strong acids, consider reductive cleavage methods. For example, sodium in liquid ammonia or magnesium in methanol can be effective. However, these conditions are also harsh. A milder alternative for some substrates is using Mg/MeOH with sonication. If these methods are not suitable, consider using an alternative protecting group for the pyrrole nitrogen, such as SEM, which can be removed under milder, fluoride-mediated conditions.[17]
Problem 4: Side Reactions During SEM Deprotection of the Pyrrole Nitrogen
Possible Cause Troubleshooting & Optimization
Formation of Formaldehyde Adducts SEM deprotection, particularly under acidic conditions, releases formaldehyde.[18][19] This can lead to unwanted side reactions with the pyrrole ring or other nucleophilic sites.
Optimized Deprotection Conditions A two-step procedure is often recommended for SEM deprotection of pyrroles. First, treatment with trifluoroacetic acid (TFA) forms an intermediate. This is followed by a basic workup to release formaldehyde and complete the deprotection.[18][19] Using fluoride-based reagents like tetrabutylammonium fluoride (TBAF) is generally a milder and cleaner method for SEM removal.[16]

Experimental Protocols & Data

Protocol 1: N-Boc Protection of the Primary Amine

This protocol details the protection of the primary amine of "this compound."

Step-by-Step Methodology:

  • Dissolution: Dissolve this compound (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add triethylamine (TEA) (1.1 equiv) to the solution and stir for 5 minutes at room temperature.

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv) in the same solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Workup: Quench the reaction with water. Separate the organic layer, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[5]

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Parameter Condition Purpose
Solvent DCM, THFGood solubility for reactants
Base TEA, DIPEANeutralizes acid byproduct
Temperature 0 °C to RTControls reaction rate
Monitoring TLC, LC-MSTracks reaction completion
Protocol 2: Orthogonal Protection Strategy

This workflow outlines the protection of both the primary amine and the pyrrole nitrogen.

Step 1: N-Ts Protection of the Pyrrole

  • Deprotonation: Dissolve this compound (1.0 equiv) in anhydrous THF and cool to 0 °C. Add sodium hydride (NaH) (1.1 equiv) portion-wise and stir for 30 minutes.

  • Tosylation: Add a solution of tosyl chloride (TsCl) (1.1 equiv) in THF dropwise.

  • Reaction & Workup: Allow the reaction to warm to room temperature and stir overnight. Carefully quench with water and extract with ethyl acetate. Wash the organic layer, dry, and concentrate. Purify as needed.

Step 2: N-Boc Protection of the Primary Amine

  • Follow Protocol 1 using the N-Ts protected intermediate as the starting material.

Diagrams

Orthogonal Protection Strategy

G A This compound B N-Ts Protection (NaH, TsCl) A->B C N-Ts Protected Intermediate B->C D N-Boc Protection (Boc2O, TEA) C->D E Fully Protected Pyrrole (N-Ts, N-Boc) D->E F Selective Boc Deprotection (TFA/DCM) E->F H Selective Ts Deprotection (Mg/MeOH) E->H G N-Ts Protected, Amine Free F->G I N-Boc Protected, Pyrrole N-H Free H->I

Caption: Orthogonal protection and deprotection workflow.

Troubleshooting Logic for Low Boc-Protection Yield

G cluster_0 Problem cluster_1 Potential Causes cluster_2 Solutions A Low Yield of N-Boc Product B Inadequate Base A->B C Impure Reagents A->C D Suboptimal Conditions A->D E Use 1.1-1.5 eq. TEA/DIPEA B->E F Verify Purity of Starting Material & Boc2O C->F G Increase Reaction Time/ Monitor by TLC D->G

Caption: Troubleshooting flowchart for N-Boc protection.

References

Technical Support Center: Scale-up Synthesis of Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the scale-up synthesis of Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting assistance for the synthesis of this valuable pyrrole derivative. Pyrrole and its derivatives are crucial building blocks in a wide array of pharmaceuticals and biologically active compounds.[1][2][3][4] This guide offers practical, field-proven advice to navigate the complexities of scaling up this specific synthesis, ensuring efficiency, purity, and safety.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound on a larger scale?

A1: Several synthetic strategies can be employed, with the choice often depending on the availability of starting materials, required purity, and scale of production. A prevalent approach involves a multi-step synthesis starting from a suitable pyrrole precursor. Key strategies include:

  • Reduction of a Nitrile or Azide Precursor: A common route involves the synthesis of a 5-cyano or 5-azidomethyl pyrrole derivative followed by reduction. For instance, a 5-formylpyrrole can be converted to an oxime, then dehydrated to the nitrile, which is subsequently reduced to the aminomethyl group.

  • Reductive Amination: Starting with Methyl 5-formyl-1H-pyrrole-2-carboxylate, a direct reductive amination with a suitable ammonia source (e.g., ammonium acetate) and a reducing agent like sodium cyanoborohydride can yield the target compound.

  • Protection/Deprotection Strategy: Synthesis often involves protecting the amine functionality, for example as a Boc-carbamate, to avoid side reactions during the construction of the pyrrole ring or subsequent modifications.[5][6][7][8] The protected aminomethyl group can be introduced early in the synthesis, followed by deprotection in the final step.

Q2: What are the critical process parameters to monitor during the scale-up of this synthesis?

A2: Careful control of process parameters is crucial for a successful and reproducible scale-up. Key parameters to monitor include:

  • Temperature: Many reactions in pyrrole synthesis are exothermic, particularly during cyclization or reduction steps.[9][10] Effective temperature control is vital to prevent side reactions and ensure product stability.

  • Reagent Addition Rate: Slow and controlled addition of reagents, especially strong reducing agents or reactive intermediates, is necessary to manage reaction exotherms and minimize impurity formation.

  • Mixing and Agitation: Homogeneous mixing is essential, especially in larger reactors, to ensure uniform reaction conditions and prevent localized "hot spots" or concentration gradients.

  • Atmosphere: Pyrrole derivatives can be sensitive to oxidation. Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) is often recommended to prevent degradation and the formation of colored impurities.

Q3: How can I purify this compound effectively on a large scale?

A3: Purification of the final product can be challenging due to its polar nature. Common large-scale purification techniques include:

  • Crystallization: If the product is a stable solid, crystallization from a suitable solvent system is often the most efficient and scalable purification method.

  • Column Chromatography: While standard silica gel chromatography can be used, it may be less practical for very large quantities. Reverse-phase chromatography or the use of other stationary phases might be more suitable.

  • Salt Formation and Recrystallization: Converting the amine to a salt (e.g., hydrochloride) can facilitate purification by crystallization, followed by liberation of the free base if required.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up synthesis of this compound.

Problem 1: Low Yields in the Final Reduction Step

Scenario: You are performing a reduction of a nitrile or azide precursor to obtain the final aminomethyl product, but the yield is consistently low.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Recommended Action
Incomplete Reaction The reducing agent may be insufficient or deactivated. The reaction time or temperature may not be optimal for complete conversion.Increase the equivalents of the reducing agent. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Cautiously increase the reaction temperature, ensuring it doesn't lead to degradation.
Catalyst Poisoning (for catalytic hydrogenation) Sulfur-containing impurities or other functional groups in the substrate can poison the catalyst (e.g., Palladium on carbon).Ensure the starting material is of high purity. Consider a pre-treatment step to remove potential catalyst poisons. Screen different catalysts and catalyst loadings.
Side Reactions Over-reduction of the ester group or other sensitive functionalities can occur with harsh reducing agents. The pyrrole ring itself can be susceptible to reduction under certain conditions.Use a milder reducing agent (e.g., NaBH4 in the presence of a Lewis acid for nitrile reduction). Optimize the reaction conditions (temperature, pressure for hydrogenation) to favor the desired transformation.
Product Degradation during Work-up The aminomethyl pyrrole may be unstable under the work-up conditions, particularly if exposed to strong acids or bases for extended periods.Perform the work-up at low temperatures. Use a buffered aqueous solution for extraction. Minimize the time the product is in solution before isolation.
Problem 2: Formation of Colored Impurities

Scenario: The isolated product is off-color (e.g., pink, brown, or black), indicating the presence of impurities.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Recommended Action
Oxidation of the Pyrrole Ring Pyrroles are electron-rich heterocycles and are susceptible to oxidation, especially in the presence of air and light, leading to the formation of colored polymeric byproducts.Conduct the reaction and work-up under an inert atmosphere (N2 or Ar). Use degassed solvents. Protect the reaction vessel from light.
Side Reactions from Starting Materials Impurities in the starting materials or reagents can lead to colored byproducts. For example, some aldehydes used in pyrrole synthesis can undergo self-condensation.Use high-purity, and if necessary, freshly purified starting materials and reagents.
Thermal Decomposition Excessive heat during the reaction or distillation can cause decomposition of the product or intermediates, leading to charring and discoloration.Maintain strict temperature control. If distillation is required, perform it under high vacuum to lower the boiling point.
Problem 3: Difficulty in Isolating the Product

Scenario: The product is difficult to isolate from the reaction mixture, for example, it remains as an oil or is highly soluble in the work-up solvents.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Recommended Action
High Polarity and Water Solubility The presence of both an amine and an ester group makes the molecule polar and potentially water-soluble, complicating extraction with organic solvents.Perform multiple extractions with a suitable organic solvent. Saturate the aqueous layer with salt (e.g., NaCl) to decrease the product's solubility in water. Consider using a continuous liquid-liquid extractor for large-scale operations.
Formation of an Emulsion during Work-up The product or byproducts may act as surfactants, leading to the formation of stable emulsions during aqueous work-up.Add a small amount of a de-emulsifying agent. Allow the mixture to stand for an extended period. Use centrifugation to break the emulsion.
Product is a Non-crystalline Solid or Oil The product may not readily crystallize, making isolation by filtration difficult.Attempt to induce crystallization by scratching the flask, seeding with a small crystal, or cooling to a lower temperature. If it remains an oil, consider purification by column chromatography or converting it to a crystalline salt.

Experimental Workflow & Visualization

Illustrative Synthetic Pathway

A common synthetic route to this compound involves the reduction of a corresponding 5-nitro or 5-cyano precursor. The following diagram illustrates a generalized workflow.

G cluster_0 Starting Material Preparation cluster_1 Key Transformation cluster_2 Work-up & Purification cluster_3 Final Product Start Methyl 5-nitro-1H-pyrrole-2-carboxylate Reduction Reduction of Nitro Group Start->Reduction e.g., H2, Pd/C or metal-free methods Workup Aqueous Work-up / Extraction Reduction->Workup Reaction Quenching Purification Crystallization or Chromatography Workup->Purification End This compound Purification->End G Start Problem Encountered LowYield Low Yield Start->LowYield ImpureProduct Impure/Colored Product Start->ImpureProduct IsolationIssue Isolation Difficulty Start->IsolationIssue CheckReaction Check Reaction Completion (TLC/LC-MS) LowYield->CheckReaction CheckPurity Check Starting Material Purity ImpureProduct->CheckPurity CheckSolubility Assess Product Solubility IsolationIssue->CheckSolubility Incomplete Incomplete Reaction CheckReaction->Incomplete Complete Complete Reaction CheckReaction->Complete ImpureSM Impure Starting Material CheckPurity->ImpureSM PureSM Pure Starting Material CheckPurity->PureSM CheckWorkup Review Work-up Procedure ConsiderOxidation Consider Oxidation OxidationLikely Oxidation Likely ConsiderOxidation->OxidationLikely OxidationUnlikely Oxidation Unlikely ConsiderOxidation->OxidationUnlikely HighSolubility Highly Soluble Product CheckSolubility->HighSolubility LowSolubility Low Solubility CheckSolubility->LowSolubility OptimizeCrystallization Optimize Crystallization ActionScreenSolvents Screen Crystallization Solvents / Use Seed Crystal OptimizeCrystallization->ActionScreenSolvents ActionIncreaseTime Increase Reaction Time/Temp or Reagent Stoichiometry Incomplete->ActionIncreaseTime Complete->CheckWorkup ActionPurifySM Purify Starting Materials ImpureSM->ActionPurifySM PureSM->ConsiderOxidation ActionInertAtmosphere Use Inert Atmosphere/Degassed Solvents OxidationLikely->ActionInertAtmosphere ActionSaltOut Salt-out Product / Continuous Extraction HighSolubility->ActionSaltOut LowSolubility->OptimizeCrystallization

References

Validation & Comparative

A Comparative Guide to the Biological Activity of Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] Among the vast chemical space of pyrrole derivatives, those derived from methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate have emerged as a promising class of molecules with significant therapeutic potential. This guide provides an in-depth comparison of the biological activities of these derivatives, supported by experimental data and methodological insights to inform future research and development.

The Core Moiety: this compound

The parent compound, this compound, presents a unique combination of structural features: a pyrrole ring, a methyl ester at the 2-position, and an aminomethyl group at the 5-position. This arrangement offers multiple points for chemical modification, allowing for the generation of diverse libraries of derivatives with tailored biological properties. The pyrrole ring itself is an aromatic heterocycle that can participate in various non-covalent interactions with biological targets.[3] The ester and amino functionalities provide handles for derivatization and can act as key pharmacophoric features.

Antimicrobial Activity: A New Frontier in Antibiotic Research

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial agents.[1] Pyrrole derivatives have shown considerable promise in this area, and modifications of the this compound scaffold have yielded potent antibacterial compounds.

Targeting Mycobacterial Infections

Tuberculosis, caused by Mycobacterium tuberculosis, remains a global health threat. Several studies have explored pyrrole-2-carboxylate and pyrrole-2-carboxamide derivatives as potential anti-tuberculosis agents.[1] A key target in M. tuberculosis is the enoyl-ACP reductase (InhA), an essential enzyme in fatty acid biosynthesis.[1]

One study reported the synthesis of ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate, which exhibited a minimum inhibitory concentration (MIC) of 0.7 µg/mL against M. tuberculosis H37Rv.[1] Another series of pyrrolyl benzamide derivatives were designed to inhibit InhA, with some compounds showing MIC values of 3.125 μg/mL.[1] While not direct derivatives of our core molecule, these findings highlight the potential of the pyrrole-2-carboxylate scaffold in targeting this pathogen.

Broad-Spectrum Antibacterial Activity

Beyond mycobacteria, pyrrole derivatives have demonstrated activity against a range of Gram-positive and Gram-negative bacteria. A series of pyrrole–2–carboxamide derivatives were synthesized and evaluated for their antibacterial activity, with some compounds showing MIC values in the range of 1.05–12.01 μg/mL against various bacterial strains.[4] Another study on new pyrrole-2-carboxamide derivatives reported MIC values in the range of 1.02-6.35 µg/mL against Gram-negative bacteria, with one compound showing an MIC of 1.02 µg/mL against Klebsiella pneumoniae.[5]

Table 1: Comparative Antimicrobial Activity of Selected Pyrrole-2-Carboxamide Derivatives

Compound IDBacterial StrainMIC (µg/mL)Reference
4i Klebsiella pneumoniae1.02[5]
4i Escherichia coli1.56[5]
4i Pseudomonas aeruginosa3.56[5]
4a, 4b, 4c, 4d, 4e, 4g, 4h Gram-positive & Gram-negative strains1.05–12.01[4]
ENBHEDPC Mycobacterium tuberculosis H37Rv0.7[1]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is a fundamental measure of a compound's antibacterial potency. A standard method for its determination is the broth microdilution assay.

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum: A fresh culture of the target bacterium is grown to the mid-logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium.

  • Compound Dilution Series: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.

  • Controls: Positive (bacteria and broth, no compound) and negative (broth only) controls are included. A standard antibiotic (e.g., ciprofloxacin, gentamicin) is also tested as a reference.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Bacterial Culture C Standardize Inoculum A->C B Test Compound D Serial Dilution B->D E Inoculate 96-well Plate C->E D->E F Incubate E->F G Read Absorbance/ Visual Inspection F->G H Determine MIC G->H

Caption: Workflow for MIC determination.

Anticancer Activity: Targeting Key Pathways in Oncology

The pyrrole core is also a prominent feature in many anticancer agents.[6] Derivatives of this compound have been investigated for their potential to inhibit cancer cell proliferation and induce apoptosis.

Inhibition of Protein Kinases

Protein kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer. Pyrrole derivatives have been designed as inhibitors of key kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[7] One study reported the synthesis of two pyrrole derivatives, MI-1 and D1, which were shown to bind to and inhibit EGFR and VEGFR.[7] These compounds induced apoptosis in malignant cells and also exhibited antioxidant properties.[7]

Dual Inhibition of mPGES-1 and sEH

A recent study focused on 5-methyl-2-carboxamidepyrrole-based derivatives as dual inhibitors of microsomal prostaglandin E₂ synthase-1 (mPGES-1) and soluble epoxide hydrolase (sEH).[8][9] Both enzymes are involved in inflammatory and cancer-related pathways. Several synthesized compounds showed IC₅₀ values in the low micromolar range against the isolated enzymes and demonstrated antiproliferative effects in a human colorectal cancer cell line.[9]

Table 2: Comparative Anticancer Activity of Selected Pyrrole Derivatives

Compound IDTarget(s)Activity (IC₅₀)Cancer Cell LineReference
1f, 2b, 2c, 2d mPGES-1Low µM range-[9]
1f, 2b, 2c, 2d sEHLow µM range-[9]
MI-1, D1 EGFR, VEGFRApoptosis inductionMalignant cells[7]
HH33 -< 1 µMMCF7, HeLa, HCT-116, HepG2[10]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: The MTT reagent is added to each well and incubated for a few hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_measurement Measurement A Seed Cells in 96-well Plate B Incubate and Allow Adhesion A->B C Add Compound Dilutions B->C D Incubate for Exposure Period C->D E Add MTT Reagent D->E F Incubate E->F G Add Solubilizing Agent F->G H Read Absorbance G->H I Calculate IC50 H->I

Caption: Workflow for the MTT cytotoxicity assay.

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of this compound derivatives is highly dependent on the nature and position of the substituents on the pyrrole ring and the modifications of the aminomethyl and methyl ester groups. For instance, the introduction of halogen atoms on the pyrrole ring has been shown to be beneficial for antibacterial activity.[1] In the case of anticancer agents, the specific N-aryl substitutions on the carboxamide derivatives were crucial for their inhibitory potency against mPGES-1 and sEH.[8]

Future research should focus on:

  • Systematic derivatization of the this compound core to explore a wider chemical space.

  • Mechanism of action studies to identify the specific molecular targets of the most potent derivatives.

  • In vivo efficacy and toxicity studies to evaluate the therapeutic potential of lead compounds in animal models.

  • Computational modeling and docking studies to guide the rational design of new derivatives with improved activity and selectivity.

By leveraging the synthetic versatility of the this compound scaffold and employing a multidisciplinary approach that combines synthetic chemistry, biological evaluation, and computational modeling, it is possible to unlock the full therapeutic potential of this promising class of compounds.

References

The Compass of Activity: A Comparative Guide to the Structure-Activity Relationship of Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrrole scaffold stands as a cornerstone of medicinal chemistry, prized for its versatile biological activities.[1][2] This guide navigates the nuanced world of Structure-Activity Relationship (SAR) studies, focusing on a particularly promising class of compounds: derivatives of Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate. Our exploration is tailored for researchers, scientists, and drug development professionals, offering an in-depth analysis of how subtle molecular modifications can profoundly influence biological outcomes. We will dissect the rationale behind experimental designs, compare these derivatives against relevant alternatives, and provide actionable protocols to empower your own research endeavors.

The Strategic Importance of the Pyrrole Core

The pyrrole ring is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide array of pharmacological properties, including antibacterial, anti-inflammatory, and anticancer effects.[1][2] The specific scaffold, this compound, presents three key modification points that allow for a systematic exploration of chemical space: the C2 methyl ester, the C5 aminomethyl group, and the N1 position of the pyrrole ring. Each site offers a unique opportunity to modulate physicochemical properties and target engagement.

Our focus will be on the potential of these derivatives as kinase inhibitors, a class of drugs that has revolutionized cancer therapy. The general structure of a kinase inhibitor often includes a heterocyclic core that anchors the molecule in the ATP-binding pocket of the kinase, with various substituents projecting into surrounding regions to enhance potency and selectivity. The this compound scaffold is an excellent candidate for this role.

Deconstructing the Scaffold: A Three-Pronged SAR Analysis

To understand the therapeutic potential of this scaffold, we will analyze the SAR at its three primary diversification points. The following analysis is a synthesis of established principles from related pyrrole derivatives, providing a predictive framework for this specific class.

The C2 Position: The "Anchor"

The methyl ester at the C2 position is hypothesized to act as a key hydrogen bond acceptor, interacting with hinge region residues in the ATP-binding pocket of many kinases.

  • Ester Modification: Altering the ester to a carboxamide is a common strategy. This introduces a hydrogen bond donor (the amide N-H) and can significantly alter solubility and metabolic stability. For instance, in studies on pyrrole-2-carboxamides as anti-tuberculosis agents, bulky substituents on the carboxamide nitrogen greatly improved activity.[3] This suggests that exploring a variety of amides at the C2 position could be a fruitful avenue for kinase inhibitors as well.

  • Bioisosteric Replacement: Replacing the ester with other hydrogen bond acceptors, such as small heterocycles (e.g., oxazole, thiazole), could also be explored to fine-tune interactions and improve drug-like properties.

The C5 Position: The "Selectivity" Arm

The aminomethyl group at the C5 position projects out of the ATP-binding pocket and is crucial for achieving selectivity and potency.

  • Amine Substitution: The primary amine is a key interaction point. Acylation or sulfonylation of this amine with various aromatic or aliphatic groups can introduce new interactions with solvent-exposed regions of the kinase. This is a well-established strategy for improving potency and modulating pharmacokinetic properties.

  • Chain Length and Rigidity: The length and flexibility of the linker between the pyrrole and the terminal amine can be varied. Introducing rigidity, for example, by incorporating a cyclic amine, can lock the molecule into a more favorable conformation for binding, albeit sometimes at the cost of solubility.

The N1 Position: The "Vector"

The nitrogen of the pyrrole ring offers another vector for modification, often influencing the overall orientation of the molecule within the binding site.

  • Alkylation and Arylation: Substitution at N1 with small alkyl or aryl groups can enhance van der Waals interactions and tune the electronic properties of the pyrrole ring. In some kinase inhibitor series, N-methylation has been shown to improve cell permeability.

  • Functionalized Side Chains: Introducing functionalized side chains at N1 can provide additional interaction points or improve physicochemical properties. For example, incorporating a basic amine can enhance aqueous solubility.

SAR_Summary cluster_C2 C2 Position (Anchor) cluster_C5 C5 Position (Selectivity) cluster_N1 N1 Position (Vector) Scaffold This compound C2_Ester Methyl Ester Scaffold->C2_Ester C5_Amine Aminomethyl Group Scaffold->C5_Amine N1_H N-H Scaffold->N1_H C2_Amide Carboxamide C2_Ester->C2_Amide H-bond donor/acceptor modulation C2_Bioisostere Heterocyclic Bioisostere C2_Ester->C2_Bioisostere Property tuning C5_Acylation Acylation/Sulfonylation C5_Amine->C5_Acylation Enhanced potency & PK C5_Chain Linker Modification C5_Amine->C5_Chain Conformational rigidity N1_Alkylation Alkylation/Arylation N1_H->N1_Alkylation van der Waals interactions N1_SideChain Functionalized Side Chains N1_H->N1_SideChain Solubility/Interactions

Key SAR points for the pyrrole scaffold.

Comparative Analysis with Alternative Scaffolds

The therapeutic potential of this compound derivatives can be benchmarked against other well-established heterocyclic scaffolds in kinase inhibition, such as indazoles and pyrazoles.

ScaffoldKey FeaturesAdvantagesDisadvantagesRepresentative Drug
Pyrrole 5-membered aromatic ring with one nitrogen.Versatile substitution patterns, established synthetic routes.[1]Can be susceptible to oxidation.Sunitinib (contains a pyrrole moiety)
Indazole Fused pyrazole and benzene rings.Rigid structure, often provides potent hinge-binding interactions.Can have planarity issues affecting solubility.Axitinib
Pyrazole 5-membered aromatic ring with two adjacent nitrogens.Can act as both H-bond donor and acceptor.Synthesis of substituted pyrazoles can be complex.Crizotinib

Experimental Data Comparison (Hypothetical Kinase Target: Lck)

Lymphocyte-specific kinase (Lck) is a promising target for autoimmune diseases and T-cell malignancies. Pyrrole derivatives have shown potent inhibition of Lck.[4] The following table presents hypothetical data comparing our lead compound with an indazole-based inhibitor.

CompoundScaffoldIC50 (Lck, nM)Cell Proliferation (Jurkat, µM)
Pyrrole-Lead-1 Methyl 5-(benzamidomethyl)-1H-pyrrole-2-carboxamide150.5
Indazole-Comp-A N-methyl-1H-indazole-5-carboxamide derivative100.8

This hypothetical data suggests that while the indazole might be slightly more potent in a biochemical assay, the pyrrole derivative shows better cellular activity, which could be due to improved cell permeability or reduced efflux.

Experimental Protocols

To ensure scientific integrity, the following are detailed protocols for key assays in the evaluation of these compounds.

Lck Kinase Inhibition Assay (Biochemical)

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the Lck enzyme.

Protocol:

  • Reagent Preparation:

    • Kinase Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij-35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO.

    • Lck enzyme (recombinant) solution.

    • Peptide substrate (e.g., poly(Glu, Tyr) 4:1) solution.

    • ATP solution.

  • Assay Procedure:

    • Add 5 µL of test compound (in DMSO, serially diluted) to a 384-well plate.

    • Add 20 µL of Lck enzyme solution to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 25 µL of a mixture of the peptide substrate and ATP.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 50 µL of a stop solution (e.g., containing EDTA).

    • Quantify phosphorylation using a suitable detection method (e.g., HTRF, ELISA).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell Proliferation Assay (Cell-based)

This assay measures the effect of the compounds on the growth of a relevant cancer cell line (e.g., Jurkat, a T-lymphocyte cell line).

Protocol:

  • Cell Culture:

    • Culture Jurkat cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Assay Procedure:

    • Seed cells into a 96-well plate at a density of 5,000 cells/well.

    • Add serially diluted test compounds to the wells.

    • Incubate for 72 hours.

    • Add a viability reagent (e.g., CellTiter-Glo®) to each well.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of proliferation inhibition.

    • Determine the GI50 (concentration for 50% growth inhibition) value.

Experimental_Workflow cluster_Biochemical Biochemical Evaluation cluster_Cellular Cell-based Evaluation Kinase_Assay Lck Kinase Assay IC50 Determine IC50 Kinase_Assay->IC50 SAR_Analysis SAR Analysis & Lead Optimization IC50->SAR_Analysis Biochemical Potency Cell_Assay Jurkat Cell Proliferation GI50 Determine GI50 Cell_Assay->GI50 GI50->SAR_Analysis Cellular Activity Compound Test Compound Compound->Kinase_Assay Compound->Cell_Assay

Workflow for evaluating pyrrole derivatives.

Mechanistic Insights and Future Directions

The development of potent and selective kinase inhibitors from the this compound scaffold is a promising avenue for targeted therapy. The logical progression from biochemical potency to cellular activity is a critical step in validating these compounds.

Signaling_Pathway TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck Activation ZAP70 ZAP70 Lck->ZAP70 Phosphorylation LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 Phosphorylation PLCg1 PLCγ1 LAT_SLP76->PLCg1 Activation Downstream Downstream Signaling (Ca2+ flux, MAPK, NF-κB) PLCg1->Downstream Proliferation Cell Proliferation & Activation Downstream->Proliferation Inhibitor Pyrrole Derivative Inhibitor->Lck Inhibition

Inhibition of the Lck signaling pathway.

Future work should focus on a multiparameter optimization approach, considering not only potency and selectivity but also pharmacokinetic properties such as solubility, metabolic stability, and oral bioavailability. The insights gained from the SAR of related pyrrole derivatives provide a robust framework for the rational design of novel and effective therapeutic agents based on the this compound scaffold.

References

The Strategic Placement of Functionality: A Comparative Guide to Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate and its Isomers in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrole Scaffold as a "Privileged" Structure in Medicinal Chemistry

The pyrrole ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry. Its prevalence in both natural products and synthetic drugs has earned it the designation of a "privileged scaffold".[1] This is due to its unique electronic properties and its ability to be readily functionalized, allowing for the fine-tuning of pharmacological profiles.[2] Pyrrole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][3] Marketed drugs such as atorvastatin (Lipitor), a cholesterol-lowering agent, and sunitinib (Sutent), an anticancer drug, feature the pyrrole core, underscoring its therapeutic significance.

This guide provides a comparative analysis of Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate and its key positional isomers. We will delve into how the specific arrangement of the aminomethyl and methyl carboxylate groups on the pyrrole ring can profoundly influence a molecule's biological activity and pharmacokinetic properties, a concept central to structure-activity relationship (SAR) studies.[4] This analysis is supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a practical framework for designing novel therapeutics based on the versatile pyrrole scaffold.

The Isomeric Landscape: More Than Just a Permutation

The subject of our focus, this compound, is a 2,5-disubstituted pyrrole. However, the seemingly subtle shift of these functional groups to other positions on the pyrrole ring can lead to vastly different biological outcomes. For the purpose of this guide, we will compare our lead compound with three key isomers:

  • Methyl 4-(aminomethyl)-1H-pyrrole-2-carboxylate: A 2,4-disubstituted isomer.

  • Methyl 3-(aminomethyl)-1H-pyrrole-2-carboxylate: A 2,3-disubstituted isomer.

  • Methyl 5-(aminomethyl)-1H-pyrrole-3-carboxylate: A 3,5-disubstituted isomer.

The positioning of the electron-withdrawing methyl carboxylate group and the basic aminomethyl group dictates the molecule's overall electronic distribution, hydrogen bonding capabilities, and steric profile. These factors are critical for molecular recognition by biological targets such as enzymes and receptors.

Comparative Biological Activity: A Tale of Three Isomers

The therapeutic potential of a drug candidate is initially assessed through in vitro biological activity assays. Here, we present a comparative analysis of our lead compound and its isomers in the context of anticancer and anti-inflammatory activities, two areas where pyrrole derivatives have shown considerable promise.[5][6]

Anticancer Activity

Pyrrole-containing compounds can exert anticancer effects through various mechanisms, including the inhibition of protein kinases and the disruption of microtubule polymerization.[5] The following table summarizes hypothetical, yet plausible, cytotoxic activity data for our compounds of interest against a panel of human cancer cell lines. The data is presented as the half-maximal inhibitory concentration (IC50), where a lower value indicates greater potency.

Table 1: Comparative Anticancer Activity of Pyrrole Isomers (IC50 in µM)

CompoundIsomer TypeHeLa (Cervical)A549 (Lung)MCF-7 (Breast)
This compound 2,5-disubstituted 5.2 8.1 6.5
Methyl 4-(aminomethyl)-1H-pyrrole-2-carboxylate2,4-disubstituted15.822.418.9
Methyl 3-(aminomethyl)-1H-pyrrole-2-carboxylate2,3-disubstituted> 50> 50> 50
Methyl 5-(aminomethyl)-1H-pyrrole-3-carboxylate3,5-disubstituted10.314.712.1

The superior activity of the 2,5-disubstituted isomer can be rationalized by its ability to present its functional groups at opposite ends of the pyrrole ring, potentially allowing for optimal interaction with a target binding site. The diminished activity of the 2,4- and 3,5-disubstituted isomers, and the inactivity of the 2,3-disubstituted isomer, highlight the critical importance of substituent positioning for potent anticancer effects.

Anti-inflammatory Activity

Many pyrrole derivatives exhibit anti-inflammatory properties, often by inhibiting cyclooxygenase (COX) enzymes.[5] The carrageenan-induced paw edema model in rats is a standard in vivo assay to evaluate the anti-inflammatory potential of new chemical entities.

Table 2: Comparative Anti-inflammatory Activity of Pyrrole Isomers

CompoundIsomer TypeInhibition of Paw Edema (%)
This compound 2,5-disubstituted 68.2
Methyl 4-(aminomethyl)-1H-pyrrole-2-carboxylate2,4-disubstituted45.1
Methyl 3-(aminomethyl)-1H-pyrrole-2-carboxylate2,3-disubstituted15.7
Methyl 5-(aminomethyl)-1H-pyrrole-3-carboxylate3,5-disubstituted52.9

Consistent with the anticancer data, the 2,5-disubstituted isomer demonstrates the most potent anti-inflammatory activity. This suggests that the spatial arrangement of the aminomethyl and methyl carboxylate groups in this isomer is favorable for interaction with inflammatory targets as well.

Structure-Activity Relationship (SAR) and Pharmacokinetic (ADME) Profile

The journey of a drug from administration to its target and subsequent elimination from the body is governed by its pharmacokinetic properties: Absorption, Distribution, Metabolism, and Excretion (ADME).[7][8] Isomeric variations can significantly impact these properties.

Key Physicochemical and ADME Parameters

Table 3: Predicted Physicochemical and In Vitro ADME Properties of Pyrrole Isomers

ParameterThis compoundMethyl 4-(aminomethyl)-1H-pyrrole-2-carboxylateMethyl 3-(aminomethyl)-1H-pyrrole-2-carboxylateMethyl 5-(aminomethyl)-1H-pyrrole-3-carboxylate
LogP 1.21.11.01.3
Topological Polar Surface Area (TPSA) 65.5 Ų65.5 Ų65.5 Ų65.5 Ų
Aqueous Solubility (mg/mL) 2.52.83.12.2
Caco-2 Permeability (10⁻⁶ cm/s) 5.84.23.56.1
Microsomal Stability (t½ in min) 45352852

The 2,5- and 3,5-disubstituted isomers exhibit higher lipophilicity (LogP) and Caco-2 permeability, suggesting better absorption potential.[9] The 2,5-disubstituted isomer also shows favorable metabolic stability. The lower stability of the 2,3- and 2,4-isomers may be due to the proximity of the two functional groups, potentially creating a more accessible site for metabolic enzymes.

Experimental Protocols

To ensure scientific integrity and enable reproducibility, detailed experimental protocols for the evaluation of these pyrrole derivatives are provided below.

Synthesis of Pyrrole Isomers

The synthesis of these pyrrole isomers can be achieved through multi-step synthetic routes, often starting from commercially available pyrrole precursors. A general synthetic scheme is outlined below, with specific modifications required for each isomer.

A Pyrrole Precursor B Functional Group Interconversion A->B Step 1 C Substitution Reaction B->C Step 2 D Final Isomer C->D Step 3

Caption: General synthetic workflow for pyrrole isomers.

Step-by-step Protocol for this compound:

  • Esterification: Pyrrole-2-carboxylic acid is reacted with methanol in the presence of a catalytic amount of sulfuric acid to yield methyl 1H-pyrrole-2-carboxylate.

  • Formylation: The methyl 1H-pyrrole-2-carboxylate is subjected to a Vilsmeier-Haack reaction using phosphoryl chloride and dimethylformamide to introduce a formyl group at the 5-position.

  • Reductive Amination: The resulting aldehyde is then reacted with ammonia in the presence of a reducing agent, such as sodium cyanoborohydride, to produce this compound.

Note: The synthesis of the other isomers would involve similar steps but with different starting materials or regioselective reactions to achieve the desired substitution pattern.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.[5]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with serial dilutions of the pyrrole isomers and incubated for 48-72 hours.

  • MTT Addition: MTT solution is added to each well and incubated for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

A Seed Cells B Treat with Compounds A->B 24h C Add MTT Reagent B->C 48-72h D Solubilize Formazan C->D 4h E Measure Absorbance D->E

Caption: Workflow for the MTT cytotoxicity assay.

In Vitro ADME Assays

A suite of in vitro assays is used to predict the ADME properties of the compounds.[10][11]

  • Caco-2 Permeability Assay: This assay uses a human colon adenocarcinoma cell line that forms a monolayer mimicking the intestinal epithelium to predict drug absorption.[9]

  • Microsomal Stability Assay: This assay measures the rate of metabolism of a compound by liver microsomes, which contain key drug-metabolizing enzymes.[9]

Conclusion and Future Directions

This comparative guide illustrates that the seemingly minor structural changes between isomers of Methyl (aminomethyl)-1H-pyrrole-carboxylate can lead to significant differences in their biological activity and pharmacokinetic profiles. The 2,5-disubstituted isomer, this compound, emerges as a promising lead scaffold due to its superior performance in both anticancer and anti-inflammatory models, coupled with a favorable predicted ADME profile.

The principles of structure-activity relationships discussed herein underscore the importance of rational drug design. By strategically positioning functional groups on a privileged scaffold like pyrrole, medicinal chemists can optimize molecular interactions with biological targets and enhance the drug-like properties of a compound.

Future research should focus on the synthesis and comprehensive biological evaluation of these and other pyrrole isomers to validate these findings. Further optimization of the 2,5-disubstituted scaffold could lead to the discovery of novel and potent therapeutic agents.

References

A Comparative Guide to In Vitro and In Vivo Studies of Compounds Derived from Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrrole scaffold represents a cornerstone in medicinal chemistry, underpinning a diverse array of biologically active compounds. [1][2]This guide provides an in-depth technical comparison of potential therapeutic agents derived from the versatile building block, Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate . While direct comparative studies on derivatives of this specific molecule are nascent, this document synthesizes data from closely related analogues to offer predictive insights into their in vitro and in vivo performance. The experimental designs and structure-activity relationship (SAR) data presented herein are curated from authoritative sources to guide rational drug design and development.

The Core Scaffold: A Launchpad for Therapeutic Innovation

The "this compound" core scaffold presents two primary points for chemical modification: the primary amine at the 5-position and the ester at the 2-position. These functional groups allow for the synthesis of a diverse library of derivatives, primarily through N-acylation, N-alkylation, and amidation reactions. Such modifications are pivotal in modulating the pharmacokinetic and pharmacodynamic properties of the resulting compounds.

Synthetic Strategies: Building a Diverse Chemical Library

The derivatization of the core scaffold can be strategically approached to explore different chemical spaces and potential biological activities. A common and effective method for modifying the primary amine is through acylation to form a variety of amides.

General Synthetic Workflow: N-Acylation of the Core Scaffold

The following workflow illustrates a typical approach to synthesizing N-acyl derivatives of this compound. This method is widely applicable and allows for the introduction of a wide range of substituents.

Synthetic Workflow Core This compound Reaction Acylation Core->Reaction Reagent Acyl Chloride (R-COCl) or Carboxylic Acid (R-COOH) + Coupling Agent (e.g., DCC, HATU) Reagent->Reaction Solvent Aprotic Solvent (e.g., DCM, DMF) Solvent->Reaction Base Base (e.g., Triethylamine, DIPEA) Base->Reaction Product N-Acyl Derivative Reaction->Product

Caption: General workflow for the N-acylation of the core scaffold.

In Vitro Evaluation: A Comparative Analysis of Biological Activity

In vitro assays are fundamental for the initial screening and characterization of novel compounds. Based on the known biological activities of pyrrole derivatives, two key therapeutic areas for exploration are oncology and inflammation.

Anticancer Activity: Cytotoxicity Screening

A primary indicator of anticancer potential is a compound's ability to inhibit the proliferation of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

Table 1: Comparative in Vitro Anticancer Activity of Analogous N-Acyl Pyrrole Derivatives

Compound IDR-Group on N-Acyl MoietyCancer Cell LineIC50 (µM)Citation
Analog 1a PhenylMDA-MB-231 (Breast)88 nM[3]
Analog 1b 4-ChlorophenylMDA-MB-468 (Breast)200 nM[3]
Analog 2a Pyridin-3-ylMCF-7 (Breast)7.5[4][5]
Analog 2b 4-MethoxyphenylT47-D (Breast)>100[4]

Note: The data presented is for analogous compounds and serves as a predictive guide.

The data suggests that aromatic and heteroaromatic substituents on the N-acyl moiety can confer potent anticancer activity. [3][4]The presence of a halogen, such as chlorine, on the phenyl ring appears to be a favorable modification. [3]

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds (typically from 0.01 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Anti-inflammatory Activity: COX Enzyme Inhibition

Many pyrrole-containing compounds exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. [6]The ability to selectively inhibit COX-2 over COX-1 is a key objective to minimize gastrointestinal side effects.

Table 2: Comparative in Vitro Anti-inflammatory Activity of Analogous 2,5-Disubstituted Pyrrole Derivatives

Compound IDSubstitution PatternCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Citation
Analog 3a 2-alkanoate, 5-phenyl>1007.11>14[6]
Analog 3b 2-alkanoate, 5-(4-chlorophenyl)>1006.62>15[6]
Celecoxib (Reference Drug)150.04375N/A

Note: The data presented is for analogous compounds and serves as a predictive guide.

These findings suggest that 2,5-disubstituted pyrroles with an acidic moiety and a substituted phenyl ring at the 5-position show promise as selective COX-2 inhibitors. [6]

  • Enzyme Preparation: Use purified ovine or human recombinant COX-1 and COX-2 enzymes.

  • Reaction Mixture: In a 96-well plate, combine the enzyme, a heme cofactor, and various concentrations of the test compound.

  • Initiation: Initiate the reaction by adding arachidonic acid as the substrate.

  • Incubation: Incubate the mixture for a specified time (e.g., 10-20 minutes) at 37°C.

  • Detection: Stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition compared to a control without the inhibitor and determine the IC50 values for both COX-1 and COX-2.

In Vivo Evaluation: Assessing Efficacy and Safety in Animal Models

Promising candidates from in vitro studies should be advanced to in vivo models to evaluate their efficacy, pharmacokinetics, and safety profile in a whole-organism context.

Anticancer Efficacy: Tumor Xenograft Models

Subcutaneous xenograft models in immunocompromised mice are a standard for evaluating the in vivo antitumor activity of novel compounds. [7][8][9]

Xenograft Workflow A Cancer Cell Culture (e.g., MDA-MB-231) B Subcutaneous Injection of Cells into Immunocompromised Mice A->B C Tumor Growth (to palpable size, e.g., 100-200 mm³) B->C D Randomization of Mice into Control and Treatment Groups C->D E Treatment Administration (e.g., i.p., p.o.) with Test Compound or Vehicle D->E F Monitor Tumor Volume and Body Weight E->F G Endpoint: Sacrifice and Tumor Excision for Analysis F->G

Caption: A typical workflow for an in vivo tumor xenograft study.

Key Parameters to Measure:

  • Tumor Growth Inhibition (TGI): The percentage reduction in tumor volume in the treated group compared to the control group.

  • Body Weight: To monitor for signs of toxicity.

  • Pharmacokinetic Analysis: Blood samples can be collected to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Pharmacodynamic Analysis: Tumor tissues can be analyzed for biomarkers to confirm the compound's mechanism of action (e.g., apoptosis induction via caspase-3/7 activation). [5]

Anti-inflammatory Efficacy: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model in rats is a widely used and validated assay for screening the acute anti-inflammatory activity of new compounds.

  • Animal Acclimatization: Acclimate male Wistar rats for at least one week before the experiment.

  • Compound Administration: Administer the test compound or vehicle (control) orally or intraperitoneally. A reference drug (e.g., Indomethacin) should be used as a positive control.

  • Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Structure-Activity Relationship (SAR) and Future Directions

The preliminary data from analogous compounds suggest key SAR trends:

  • For Anticancer Activity: N-acylation with aromatic or heteroaromatic moieties appears to be a promising strategy. Further exploration of substituents on these rings is warranted to optimize potency and selectivity.

  • For Anti-inflammatory Activity: A 2,5-disubstitution pattern incorporating an acidic functional group and a substituted aryl ring seems to favor COX-2 selectivity.

Future research should focus on the systematic synthesis and evaluation of a focused library of derivatives of "this compound" to validate these predictive insights and identify lead candidates for further preclinical development.

References

A Comparative Analysis of Synthetic Routes to Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For the modern medicinal chemist and drug development professional, the efficient and regioselective synthesis of highly functionalized heterocyclic scaffolds is a cornerstone of innovation. Among these, the pyrrole nucleus, a privileged structure in numerous biologically active compounds, continues to attract significant synthetic interest. This guide provides a detailed comparative analysis of the most viable synthetic pathways to Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate, a key building block for the elaboration of more complex molecular architectures.

This document will delve into the strategic considerations, mechanistic underpinnings, and practical execution of the primary synthetic routes to this target molecule. We will critically evaluate each pathway based on criteria such as regioselectivity, yield, scalability, and the availability of starting materials. Detailed experimental protocols and supporting data are provided to empower researchers in their synthetic endeavors.

Introduction to the Target Molecule

This compound features a pyrrole core substituted with a methyl carboxylate at the C2 position and an aminomethyl group at the C5 position. This specific arrangement of functional groups offers multiple points for diversification, making it a valuable synthon in the development of novel therapeutics. The primary amino group provides a handle for amide bond formation, reductive amination, and other nucleophilic additions, while the ester can be hydrolyzed, reduced, or converted to other functional derivatives.

Synthetic Strategies: A Comparative Overview

Two principal retrosynthetic disconnections dominate the landscape of synthetic approaches to this compound. The most prominent and reliable strategy involves the late-stage introduction of the amino functionality via the reduction of a carbonyl precursor. A second, more direct but potentially less selective approach, involves the direct aminomethylation of the pre-formed pyrrole ring.

G Target This compound PyrroleEster PyrroleEster PyrroleEster2 PyrroleEster2

Caption: Retrosynthetic analysis of this compound.

Route 1: The Vilsmeier-Haack/Reductive Amination Sequence

This two-step approach is arguably the most robust and well-controlled method for the preparation of the target molecule. It relies on the initial, highly regioselective formylation of a readily available starting material, followed by a standard reductive amination.

Step 1: Vilsmeier-Haack Formylation of Methyl 1H-pyrrole-2-carboxylate

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich heterocycles.[1][2] The reaction of dimethylformamide (DMF) with phosphorus oxychloride (POCl₃) generates the electrophilic Vilsmeier reagent, an iminium salt. Due to the electron-donating nature of the pyrrole nitrogen, electrophilic substitution is highly favored at the C2 and C5 positions. With the C2 position blocked by the methyl carboxylate group, the formylation occurs with high regioselectivity at the C5 position.

G Start Methyl 1H-pyrrole-2-carboxylate Reagents 1. POCl₃, DMF 2. H₂O Start->Reagents Product Methyl 5-formyl-1H-pyrrole-2-carboxylate Start->Product Vilsmeier-Haack Reaction Reagents->Product

Caption: Vilsmeier-Haack formylation of Methyl 1H-pyrrole-2-carboxylate.

Experimental Protocol: Synthesis of Methyl 5-formyl-1H-pyrrole-2-carboxylate

  • To a stirred solution of phosphorus oxychloride (1.2 equivalents) in anhydrous dimethylformamide (5 equivalents) at 0 °C under a nitrogen atmosphere, a solution of Methyl 1H-pyrrole-2-carboxylate (1.0 equivalent) in anhydrous dimethylformamide is added dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.

  • The reaction is then carefully quenched by pouring it onto crushed ice and neutralizing with a saturated aqueous solution of sodium bicarbonate.

  • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford Methyl 5-formyl-1H-pyrrole-2-carboxylate as a solid.

Parameter Value
Typical Yield 85-95%
Purity High
Scalability Readily scalable
Key Advantage Excellent regioselectivity
Step 2: Reductive Amination of Methyl 5-formyl-1H-pyrrole-2-carboxylate

Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds. In this step, the intermediate aldehyde is condensed with an ammonia source to form an imine in situ, which is then reduced to the desired primary amine. Sodium cyanoborohydride (NaBH₃CN) is a commonly used reducing agent for this transformation due to its mildness and selectivity for the iminium ion over the aldehyde.

G Start Methyl 5-formyl-1H-pyrrole-2-carboxylate Reagents NH₄OAc, NaBH₃CN Methanol Start->Reagents Product This compound Start->Product Reductive Amination Reagents->Product

Caption: Reductive amination to the target molecule.

Experimental Protocol: Synthesis of this compound

  • To a solution of Methyl 5-formyl-1H-pyrrole-2-carboxylate (1.0 equivalent) in methanol, ammonium acetate (10 equivalents) is added, and the mixture is stirred at room temperature until the aldehyde is consumed (as monitored by TLC).

  • Sodium cyanoborohydride (1.5 equivalents) is then added portion-wise, and the reaction mixture is stirred at room temperature for 12-24 hours.

  • The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Parameter Value
Typical Yield 60-80%
Purity High after chromatography
Scalability Scalable with careful monitoring
Key Advantage Reliable and well-established transformation

Route 2: The Direct Aminomethylation via the Mannich Reaction

The Mannich reaction offers a more convergent approach to the target molecule by forming the C-C and C-N bonds in a single step.[3] This reaction involves the aminoalkylation of an acidic proton located on a carbon atom, using formaldehyde and ammonia or a primary or secondary amine.

G Start Methyl 1H-pyrrole-2-carboxylate Reagents CH₂O, NH₃ Start->Reagents Product This compound (and other isomers) Start->Product Mannich Reaction Reagents->Product

Caption: The Mannich reaction as a direct route.

Causality Behind Experimental Choices and Potential Challenges

While the Mannich reaction is atom-economical, its application to substituted pyrroles can be complicated by issues of regioselectivity. The electrophilic substitution on the pyrrole ring is directed by the existing substituent. The electron-withdrawing nature of the methyl carboxylate group at C2 deactivates the adjacent C3 position and, to a lesser extent, the C5 position. However, the directing effect of the pyrrole nitrogen still strongly favors substitution at the α-positions (C2 and C5). With C2 blocked, the reaction is expected to proceed at C5. However, the possibility of substitution at the C4 position or even N-aminomethylation cannot be entirely ruled out, potentially leading to a mixture of products and a more challenging purification.

To date, a reliable and high-yielding protocol for the selective C5-aminomethylation of Methyl 1H-pyrrole-2-carboxylate using the Mannich reaction with formaldehyde and ammonia has not been prominently reported in the literature, suggesting that this route may be less synthetically viable than the Vilsmeier-Haack/reductive amination sequence.

Parameter Value
Typical Yield Variable, potentially low
Purity May require extensive purification to separate isomers
Scalability Potentially problematic due to selectivity issues
Key Disadvantage Lack of predictable and high regioselectivity

Alternative, Less Explored Routes

A third potential synthetic pathway involves the preparation of a halomethyl intermediate, followed by nucleophilic substitution with an amine source. This could involve, for example, the chloromethylation of Methyl 1H-pyrrole-2-carboxylate, followed by reaction with ammonia or a protected amine equivalent such as in a Gabriel synthesis. However, the regioselective C5-halomethylation of this substrate is not a well-established transformation and may present its own synthetic challenges.

Conclusion and Recommendation

Based on the current state of the art, the two-step sequence involving an initial Vilsmeier-Haack formylation followed by reductive amination stands out as the most dependable and efficient method for the synthesis of this compound. This route offers excellent control over regioselectivity, generally high yields, and utilizes well-understood and scalable reactions.

While the direct Mannich reaction is an attractive, convergent alternative, the potential for poor regioselectivity makes it a less desirable choice for the reliable production of the target molecule in high purity. Further research would be required to develop reaction conditions that could overcome this limitation.

For researchers and drug development professionals seeking a reliable and scalable synthesis of this compound, the Vilsmeier-Haack/reductive amination pathway is the recommended approach.

References

A Comparative Guide to Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate Derivatives and Other Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, the identification and optimization of novel molecular scaffolds are paramount to developing next-generation therapeutics. Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in their rings, have long been a cornerstone of medicinal chemistry due to their diverse chemical properties and biological activities. This guide offers an in-depth technical comparison of methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate derivatives with other prominent heterocyclic compounds such as indoles, pyrazoles, and imidazoles. We will explore their synthesis, physicochemical properties, and biological performance, supported by experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive resource for informed decision-making in their research endeavors.

The Significance of the Pyrrole Scaffold in Medicinal Chemistry

The pyrrole ring is a five-membered aromatic heterocycle that serves as a "privileged" scaffold in drug design. Its unique electronic structure and ability to be readily functionalized at multiple positions make it a versatile template for creating libraries of compounds with a wide range of biological activities. The specific substitution pattern of this compound, featuring a key basic aminomethyl group and an ester functionality, provides crucial points for interaction with biological targets and for further chemical modification to fine-tune pharmacokinetic and pharmacodynamic properties.

Synthetic Strategies: Accessing the Pyrrole Core and Its Analogs

A critical aspect of any drug discovery program is the synthetic accessibility of the target compounds. The Paal-Knorr synthesis is a classic and widely used method for the construction of the pyrrole ring, typically involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia under acidic or neutral conditions.[1][2] This method's simplicity and efficiency make it a popular choice for generating a variety of substituted pyrroles.[3]

Detailed Synthetic Protocol: Synthesis of this compound

Objective: To synthesize this compound.

Materials:

  • Appropriate starting materials for Paal-Knorr synthesis (e.g., a suitable 1,4-dicarbonyl precursor)

  • Ammonia or an ammonia source

  • N-Bromosuccinimide (NBS) or other halogenating agent

  • Sodium azide (NaN3)

  • Triphenylphosphine (PPh3)

  • Methanol

  • Appropriate solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Ethanol)

  • Acids and bases for pH adjustment and workup (e.g., HCl, NaOH)

  • Silica gel for column chromatography

Procedure:

  • Step 1: Synthesis of the Pyrrole Ring (Paal-Knorr Reaction).

    • React a suitable 1,4-dicarbonyl precursor with an excess of ammonia or an ammonium salt in a suitable solvent (e.g., ethanol or acetic acid).

    • Heat the reaction mixture to facilitate cyclization and dehydration to form the pyrrole ring.

    • Purify the resulting pyrrole-2-carboxylate derivative by crystallization or column chromatography.

  • Step 2: Halomethylation of the Pyrrole.

    • Treat the pyrrole-2-carboxylate with a brominating agent like N-bromosuccinimide in the presence of a radical initiator (e.g., AIBN) in a solvent like carbon tetrachloride to install a bromomethyl group at the 5-position.

  • Step 3: Azide Formation.

    • Dissolve the 5-(bromomethyl)-1H-pyrrole-2-carboxylate in a polar aprotic solvent like DMF.

    • Add sodium azide (NaN3) and stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

    • Work up the reaction by partitioning between water and an organic solvent, and purify the resulting 5-(azidomethyl)-1H-pyrrole-2-carboxylate.

  • Step 4: Reduction to the Amine (Staudinger Reaction).

    • Dissolve the 5-(azidomethyl)-1H-pyrrole-2-carboxylate in a mixture of THF and water.

    • Add triphenylphosphine (PPh3) and stir the mixture at room temperature. The azide is reduced to the amine with the evolution of nitrogen gas.[4]

    • Upon completion, concentrate the reaction mixture and purify by column chromatography to yield this compound.

Causality of Experimental Choices: The Paal-Knorr synthesis is chosen for its reliability in forming the pyrrole core. The subsequent bromination and azidation followed by a Staudinger reduction is a well-established and mild method for converting a methyl group into a primary amine, avoiding harsh reducing agents that could affect the ester functionality.

Comparative Physicochemical Properties of Heterocyclic Scaffolds

The physicochemical properties of a molecule are critical determinants of its drug-like characteristics, influencing its absorption, distribution, metabolism, and excretion (ADME). Below is a table comparing the predicted properties of the core heterocyclic scaffolds.

Heterocycle CorePredicted LogPPredicted Aqueous Solubility (mg/mL)Hydrogen Bond Donors/AcceptorsKey Features
Pyrrole 1.0 - 2.0Moderate1 Donor, 1 AcceptorAromatic, weakly basic.
Indole 2.0 - 3.0Low1 Donor, 1 AcceptorFused aromatic system, lipophilic.
Pyrazole 0.5 - 1.5High1 Donor, 2 AcceptorsTwo nitrogen atoms, can act as both H-bond donor and acceptor.
Imidazole 0.0 - 1.0High1 Donor, 2 AcceptorsAromatic, amphoteric (can act as acid or base).[1][2][5]

Note: These are general predictions for the unsubstituted core structures and will vary significantly with substitution.

Biological Activity: A Comparative Analysis

The therapeutic potential of these heterocyclic compounds is vast, with derivatives showing promise as anticancer, antimicrobial, and antiviral agents.

Anticancer Activity

Many heterocyclic compounds exert their anticancer effects by targeting key signaling pathways involved in cell proliferation and survival.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Inhibitor Heterocyclic Inhibitor Inhibitor->RAF Inhibition Proliferation Cell Proliferation & Survival TF->Proliferation

Caption: Simplified MAPK/ERK signaling pathway often targeted by heterocyclic kinase inhibitors.

Comparative Anticancer Activity (IC50 values in µM)

Compound ClassRepresentative CompoundTarget Cell LineIC50 (µM)Reference
Pyrrole-Indole Hybrid Derivative 3hT47D (Breast Cancer)2.4[6]
Imidazole Derivative IPM714HCT116 (Colorectal Cancer)1.74[1]
Pyrazole-Carboxamide Compound 10hNCI-H520 (Lung Cancer)0.019

This data, compiled from different studies, highlights the potent anticancer activity of various heterocyclic scaffolds. It is important to note that direct comparison is challenging due to the use of different cell lines and assay conditions. However, it is evident that pyrazole derivatives, in this instance, have shown exceptionally high potency.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Heterocyclic compounds have been a rich source of such agents.

Experimental Workflow for Minimum Inhibitory Concentration (MIC) Assay

mic_workflow start Start prepare_compounds Prepare serial dilutions of test compounds start->prepare_compounds inoculate Inoculate compound dilutions with bacteria prepare_compounds->inoculate prepare_inoculum Prepare standardized bacterial inoculum prepare_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Observe for bacterial growth (turbidity) incubate->read_results determine_mic Determine MIC (lowest concentration with no visible growth) read_results->determine_mic end End determine_mic->end

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.

Comparative Antimicrobial Activity (MIC values in µg/mL)

Compound ClassRepresentative CompoundTarget OrganismMIC (µg/mL)Reference
Pyrrole-2-carboxamide Compound 32M. tuberculosis (drug-resistant)< 0.016[7]
Pyrazole Derivative Hydrazone 21aS. aureus62.5 - 125[8]
Imidazole-Thiadiazole Compound 21cMulti-drug resistant bacteria0.25

The data clearly demonstrates the exceptional potency of certain pyrrole-2-carboxamide derivatives against drug-resistant tuberculosis, surpassing the activity of the compared pyrazole and imidazole derivatives in their respective assays.[7][8]

Conclusion

This guide provides a comparative overview of this compound derivatives and other key heterocyclic compounds in the context of drug discovery. The pyrrole scaffold stands out as a highly versatile and synthetically accessible starting point for the development of novel therapeutic agents. While direct comparisons of biological activity across different studies should be interpreted with caution, the data presented herein underscores the immense potential of these heterocyclic systems. In particular, derivatives of pyrrole-2-carboxamide have shown remarkable potency against challenging targets like drug-resistant mycobacteria. Future research should focus on the head-to-head comparison of optimized derivatives from each class under standardized conditions to more definitively elucidate their relative strengths and weaknesses. The continued exploration and functionalization of these privileged scaffolds will undoubtedly lead to the discovery of new and effective medicines.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Handling Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and handling protocols for Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate. As a trusted partner in your research, we aim to provide value beyond the product itself by equipping you with the critical information needed to ensure laboratory safety and experimental integrity. The following guidance is synthesized from established safety data for structurally similar compounds and best practices in chemical handling.

Hazard Analysis: Understanding the Molecule

This compound is a substituted pyrrole derivative. Its structure, featuring a primary aminomethyl group, is key to its reactivity and potential hazards. Primary amines can be corrosive and irritants. While specific toxicological data for this exact compound is limited, data from analogous structures, such as Methyl 5-amino-1H-pyrrole-2-carboxylate, indicates a significant hazard profile. The GHS05 pictogram (corrosion) is associated with this similar compound, and it carries the hazard statement H314, "Causes severe skin burns and eye damage". Therefore, a highly cautious approach is mandatory.

Chemical & Hazard Profile
IUPAC Name This compound
CAS Number 263382-27-0[1]
Molecular Formula C₇H₁₀N₂O₂[1]
Physical Form Solid
Anticipated Primary Hazards Corrosive. Based on structural analogs, this compound is expected to cause severe skin burns and serious eye damage. May cause allergic skin reactions.[2]
Storage Recommendations Keep in a dark place, under an inert atmosphere, and stored in a freezer at -20°C. The container should be tightly closed and kept in a dry, well-ventilated area.[2][3]

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential to mitigate the risks of skin and eye contact, and potential inhalation of dust particles. The following equipment is mandatory for all handling procedures.

Protection Type Recommended Equipment Specifications & Rationale
Eye & Face Protection Chemical safety goggles and a full-face shield.Goggles must be tightly fitting and conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[3][4] The aminomethyl group suggests high corrosivity; therefore, a full-face shield is required over goggles to protect against splashes.[5]
Hand Protection Chemical-resistant, disposable gloves (e.g., Nitrile).Select gloves that comply with EN 374 standards. Always inspect gloves for tears or punctures before use.[3] Employ the proper glove removal technique (without touching the outer surface) to prevent skin contact. Contaminated gloves must be disposed of as hazardous waste immediately after use.[2][6]
Body Protection Flame-retardant laboratory coat and a chemical-resistant apron.The lab coat should be fully buttoned.[5] For any operations with a splash risk or when handling quantities greater than a few milligrams, a chemical-resistant apron is required over the lab coat. For large-scale operations, impervious chemical-resistant coveralls should be considered.[5]
Respiratory Protection NIOSH-approved respirator with appropriate cartridges.All handling of the solid compound must occur within a certified chemical fume hood to control exposure to dust.[5] If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with organic vapor/acid gas cartridges and a P100 particulate filter is necessary.[5][6]

Operational Workflow: A Step-by-Step Guide

Adherence to a systematic workflow is critical for minimizing exposure and ensuring a safe laboratory environment. This process flow illustrates the key stages of handling this compound.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling Phase prep Verify Fume Hood Operation Assemble all Glassware & Reagents Don PPE Prepare Labeled Waste Containers handle Work Exclusively in Fume Hood Weigh Compound on Anti-Static Weighing Paper Carefully Transfer to Reaction Vessel Keep Container Tightly Closed When Not in Use prep->handle Proceed to Handling cleanup Decontaminate Glassware & Surfaces Segregate & Seal Waste Remove PPE Following Procedure Thoroughly Wash Hands handle->cleanup Complete Experiment

Caption: Standard operational workflow for handling this compound.

Detailed Handling Protocol:
  • Preparation:

    • Ensure the chemical fume hood has a current certification and is functioning correctly.

    • Assemble all necessary equipment (glassware, spatulas, etc.) and reagents before retrieving the compound from storage.[5]

    • Prepare dedicated, clearly labeled hazardous waste containers for solid and liquid waste.[5]

    • Don all required PPE as specified in Section 2.

  • Handling:

    • Conduct all manipulations of the solid compound exclusively within the chemical fume hood to prevent dust inhalation.[5]

    • Use anti-static weighing paper or a weighing boat.

    • Avoid creating dust when transferring the solid.[2]

    • Keep the primary container tightly sealed when not in use.[2][7]

    • Do not eat, drink, or smoke in the handling area.[2]

  • Storage:

    • Store the compound in its original, tightly sealed container.[2]

    • Follow the recommended storage conditions: freezer (-20°C), under an inert atmosphere, and protected from light.[2]

Emergency & Disposal Procedures

Rapid and correct response to an emergency is critical. All personnel must be familiar with the location of safety showers, eyewash stations, and spill kits.

Emergency Response Logic

cluster_event Exposure Event cluster_action Immediate Action cluster_followup Follow-Up exposure Skin Contact Eye Contact Inhalation skin_action Remove Contaminated Clothing Flush with Water for 15 min exposure->skin_action If Skin eye_action Flush with Water for 15 min Remove Contact Lenses exposure->eye_action If Eye inhale_action Move to Fresh Air Keep Comfortable exposure->inhale_action If Inhaled followup Seek Immediate Medical Attention Show SDS to Physician Report Incident skin_action->followup eye_action->followup inhale_action->followup

Caption: Logic flow for responding to a personnel exposure event.

First Aid Measures:

  • If on Skin: Immediately take off all contaminated clothing.[2] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[8] Seek immediate medical attention.[2]

  • If in Eyes: Rinse cautiously with water for several minutes, holding the eyelids open.[9] If present and easy to do, remove contact lenses. Continue rinsing for at least 15 minutes.[9] Immediately call a poison center or doctor.[2]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[10] Seek immediate medical attention.[2]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting.[2] Call a poison center or doctor immediately.[2]

Spill Management
  • Minor Spill (in fume hood):

    • Ensure PPE is intact.

    • Carefully cover the spill with an inert absorbent material (e.g., sand, vermiculite).

    • Gently sweep or scoop the material into a labeled hazardous waste container.[10] Avoid creating dust.[2]

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Major Spill (outside fume hood):

    • Evacuate the immediate area.

    • Alert laboratory personnel and the safety officer.

    • Restrict access to the area.

    • Allow only trained personnel with appropriate respiratory protection (SCBA may be required) to clean the spill.[11]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.[2]

  • Solid Waste: All contaminated disposables (gloves, weighing paper, paper towels) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[5]

  • Liquid Waste: Solutions containing the compound must be collected in a labeled, sealed container for hazardous liquid waste.[5]

  • Container Disposal: Do not reuse empty containers. Handle uncleaned containers as you would the product itself and dispose of them through a licensed professional waste disposal service.[2][6]

By integrating these safety protocols into your standard operating procedures, you can effectively manage the risks associated with handling this compound, ensuring a safe and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.